Eltoprazine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to parent cpd; suppresses hyperpolarizing responses to serotonin in rat hippocampus
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHGCRWEHCIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98206-09-8 (hydrochloride) | |
| Record name | Eltoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048425 | |
| Record name | Eltoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98224-03-4 | |
| Record name | Eltoprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98224-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eltoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltoprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12883 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eltoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eltoprazine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine is a phenylpiperazine derivative that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders, including aggression, L-DOPA-induced dyskinesia (LID) in Parkinson's disease, and cognitive deficits in schizophrenia.[1][2][3][4] Its unique pharmacological profile, primarily targeting serotonergic systems, offers a promising avenue for modulating neurotransmission and alleviating symptoms associated with these conditions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in the central nervous system (CNS), with a focus on its molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Receptor Binding Profile and Functional Activity
This compound's primary mechanism of action is centered on its interaction with serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes.[5] It exhibits a high affinity for these receptors and functions as a partial agonist. The drug also shows a lower affinity for the 5-HT1C (now classified as 5-HT2C) receptor, where it acts as a weak antagonist. Its affinity for other neurotransmitter receptors is considerably lower, highlighting its selectivity for the serotonergic system.
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize the quantitative data on this compound's binding affinity and functional activity at various serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 40 | |
| 5-HT1B | 52 | |
| 5-HT1C | 81 | |
| Other Receptors | > 400 |
| Parameter | Value | Receptor Subtype | Experimental System | Reference |
| Kd | 11 nM | 5-HT1 sites ([3H]this compound binding) | Rat brain sections | |
| pD2 | 7.8 | 5-HT1B (inhibition of K+-stimulated 5-HT release) | Rat cortex slices | |
| α (intrinsic activity) | 0.5 | 5-HT1B (compared to 5-HT) | Rat cortex slices | |
| IC50 | 7 µM | 5-HT1C (inhibition of 5-HT-induced inositol phosphate accumulation) | Pig choroid plexus |
Downstream Signaling Pathways
This compound's agonistic action at 5-HT1A and 5-HT1B receptors triggers intracellular signaling cascades that ultimately modulate neuronal activity. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can influence multiple downstream effectors.
cAMP/PKA Pathway
Activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). In the context of L-DOPA-induced dyskinesia, this compound's modulation of the D1 receptor-dependent cAMP/PKA signaling pathway is thought to be a key mechanism in its therapeutic effect.
ERK/mTORC Pathway
Studies have shown that this compound can normalize the dysregulated signaling of the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin complex (mTORC) pathways in animal models of dyskinesia. This normalization is associated with the restoration of synaptic plasticity.
Modulation of Neurotransmitter Systems
This compound's interaction with 5-HT1A and 5-HT1B autoreceptors and heteroreceptors leads to complex changes in the release of several key neurotransmitters in the CNS.
Serotonergic System
As a 5-HT1A and 5-HT1B agonist, this compound acts on presynaptic autoreceptors to inhibit the synthesis and release of serotonin. In vivo studies have shown that this compound reduces 5-HIAA levels, a metabolite of serotonin, in the striatum.
Dopaminergic and Noradrenergic Systems
In vivo microdialysis studies in rats have demonstrated that this compound can increase the release of dopamine (DA) and norepinephrine (NE) in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC), while increasing DA only in the nucleus accumbens (NAc).
Glutamatergic and GABAergic Systems
A crucial aspect of this compound's mechanism, particularly in the context of L-DOPA-induced dyskinesia, is its ability to reduce striatal glutamate levels. This effect is thought to be mediated by the activation of 5-HT1A and 5-HT1B receptors, which in turn inhibits the overactivation of the direct striatonigral pathway. This modulation of glutamatergic transmission occurs without affecting the L-DOPA-induced increase in striatal dopamine. This compound also influences GABAergic neurons, contributing to the inhibition of the sensitized striatonigral medium-sized GABA spiny neurons.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Receptor Binding Assays
These assays are used to determine the affinity of a ligand (this compound) for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.
-
Methodology:
-
Tissue Preparation: Homogenates of brain regions rich in the target receptors (e.g., rat cortex for 5-HT1B, pig choroid plexus for 5-HT1C) or cells expressing recombinant human receptors are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]5-HT, [3H]this compound) is used.
-
Incubation: The tissue homogenate is incubated with the radioligand and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To measure the effect of this compound on the extracellular concentrations of serotonin, dopamine, norepinephrine, glutamate, and GABA.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex, nucleus accumbens) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate.
-
Diffusion: Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The perfusate (dialysate) is collected at regular intervals.
-
Analysis: The concentration of the analytes in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.
-
Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Therapeutic Implications
The multifaceted mechanism of action of this compound underpins its potential therapeutic effects in various CNS disorders.
-
Anti-aggressive Effects: The agonistic activity at 5-HT1A and 5-HT1B receptors is thought to be central to its "serenic" or anti-aggressive properties. By modulating serotonergic neurotransmission, this compound may help to regulate impulsive and aggressive behaviors.
-
Treatment of L-DOPA-Induced Dyskinesia: In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a state where serotonergic neurons can take up L-DOPA and release dopamine in an unregulated manner, contributing to dyskinesias. This compound, by activating 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons, can dampen this aberrant dopamine release and reduce the overstimulation of the direct pathway, thereby alleviating dyskinesias.
-
Cognitive Enhancement: The ability of this compound to increase catecholamine release in the prefrontal cortex suggests a potential role in improving cognitive functions that are dependent on these neurotransmitters. This has led to its investigation for treating cognitive impairment associated with schizophrenia.
Conclusion
This compound's mechanism of action in the CNS is characterized by its selective interaction with 5-HT1A and 5-HT1B receptors, where it acts as a partial agonist. This primary action initiates a cascade of downstream events, including the modulation of key signaling pathways like cAMP/PKA and ERK/mTORC, and a complex regulation of multiple neurotransmitter systems, including serotonin, dopamine, norepinephrine, and glutamate. The detailed understanding of these mechanisms, derived from a variety of experimental approaches, provides a strong rationale for its continued investigation as a therapeutic agent for aggression, L-DOPA-induced dyskinesia, and other CNS disorders. Further research will continue to refine our understanding of its intricate pharmacological profile and optimize its clinical application.
References
- 1. Neurobiological mechanisms controlling aggression: preclinical developments for pharmacotherapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 4. This compound counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine (DU-28,853) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially investigated for its "serenic" or anti-aggressive properties, its pharmacological profile has led to its exploration in a range of neurological and psychiatric conditions, including L-DOPA-induced dyskinesia (LID) in Parkinson's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and cognitive impairments. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding and functional activity, pharmacokinetics, and key experimental protocols.
Mechanism of Action
This compound's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor.[1] This mixed agonist/antagonist profile allows for a nuanced modulation of serotonergic neurotransmission.
The agonism at 5-HT1A and 5-HT1B receptors is thought to be central to its therapeutic effects.[1] 5-HT1A receptors are located both presynaptically as autoreceptors on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions. Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release. Postsynaptic 5-HT1A receptor activation mediates inhibitory responses in target neurons.
5-HT1B receptors also function as autoreceptors on serotonergic nerve terminals, and their activation inhibits serotonin synthesis and release.[1] The partial agonism of this compound at these receptors suggests that it can modulate serotonin release, potentially stabilizing serotonergic tone. In conditions of excessive serotonergic activity, it may act to reduce it, while in states of low serotonin, it may provide a basal level of receptor stimulation.
The antagonism at 5-HT2C receptors may also contribute to its overall pharmacological profile, potentially by disinhibiting downstream dopamine and norepinephrine release in certain brain regions.
Signaling Pathway of this compound at 5-HT1A/1B Receptors
Caption: this compound's partial agonism at presynaptic 5-HT1A/1B autoreceptors inhibits serotonin release, while postsynaptic 5-HT1A receptor activation leads to neuronal hyperpolarization.
Receptor Binding and Functional Activity
This compound exhibits a selective affinity for serotonin receptor subtypes. Its binding profile has been characterized in various in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| 5-HT1A | 40 | Rat | [1] |
| 5-HT1B | 52 | Rat | [1] |
| 5-HT1C | 81 | Rat | |
| Other Receptors | > 400 | Rat |
Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Activity of this compound
| Receptor | Assay | Parameter | Value | Species | Reference |
| 5-HT1A | Forskolin-stimulated cAMP production | Agonist activity | 1 µM inhibits production | Rat | |
| 5-HT1B | K+-stimulated 5-HT release | pD2 | 7.8 | Rat | |
| 5-HT1B | K+-stimulated 5-HT release | α (intrinsic activity) | 0.5 (Partial Agonist) | Rat | |
| 5-HT1C | 5-HT-induced inositol phosphate accumulation | IC50 | 7 µM (Weak Antagonist) | Pig |
pD2: The negative logarithm of the EC50 value, a measure of agonist potency. α: Intrinsic activity, where 1 is a full agonist and 0 is an antagonist. IC50: Half-maximal inhibitory concentration.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in both preclinical species and humans.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Dog | IV | 0.5 mg/kg | - | ~2.6 | - | |
| Dog | Oral | 4 mg/kg | 1.5 - 1.9 | ~2.4 | 67 ± 20 | |
| Human | Oral | 5, 10, 20, 30 mg | - | ~6.5 | - |
Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Experimental Protocols
Preclinical Model: Resident-Intruder Aggression Test
This paradigm is a standard method to assess offensive aggression in rodents and has been pivotal in characterizing the anti-aggressive effects of this compound.
Objective: To evaluate the effect of this compound on aggressive behaviors in a semi-naturalistic setting.
Animals: Male rats or mice are typically used. Residents are individually housed to establish territory. Intruders are group-housed and of a similar age and weight to the residents.
Procedure:
-
Habituation and Territory Establishment: Resident animals are single-housed in the test cages for at least one week prior to testing to establish territoriality.
-
Drug Administration: this compound or vehicle is administered to the resident animal at a specified time before the test (e.g., 30-60 minutes).
-
Intruder Introduction: An intruder animal is introduced into the home cage of the resident.
-
Behavioral Observation: The interaction is typically recorded for a fixed duration (e.g., 10 minutes). A trained observer, blind to the treatment conditions, scores various behaviors.
-
Behavioral Parameters Scored:
-
Aggressive Behaviors: Latency to first attack, number of attacks, duration of fighting.
-
Social Behaviors: Social grooming, sniffing, following.
-
Non-social Behaviors: Exploration of the cage, rearing.
-
Sedative Effects: Immobility time.
-
Data Analysis: The frequencies and durations of the scored behaviors are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
Preclinical Experimental Workflow: Resident-Intruder Test
Caption: Workflow for the resident-intruder aggression test to evaluate the effects of this compound.
Clinical Trial: L-DOPA-Induced Dyskinesia in Parkinson's Disease
Clinical studies have been conducted to assess the efficacy and safety of this compound in treating L-DOPA-induced dyskinesia (LID) in patients with Parkinson's disease.
Objective: To evaluate the safety, tolerability, and efficacy of different doses of this compound in reducing LID in Parkinson's disease patients.
Study Design: A double-blind, placebo-controlled, crossover, dose-ranging study.
Participant Population: Patients with idiopathic Parkinson's disease on a stable dose of anti-parkinsonian medication, experiencing moderate to severe disabling LID.
Procedure:
-
Screening and Baseline Assessment: Eligible patients undergo a screening period to assess their baseline motor symptoms and dyskinesia severity.
-
Randomization and Treatment Periods: Patients are randomized to a sequence of treatment periods, receiving different single oral doses of this compound (e.g., 2.5 mg, 5 mg, 7.5 mg) and placebo, in a crossover fashion. There is a washout period between each treatment.
-
L-DOPA Challenge: On each test day, patients receive their individual morning dose of L-DOPA along with the study medication (this compound or placebo).
-
Efficacy Assessments:
-
Primary Outcome: Change in a standardized dyskinesia rating scale, such as the Unified Dyskinesia Rating Scale (UDysRS) or the Clinical Dyskinesia Rating Scale (CDRS), over a specified time period (e.g., 3 hours post-dose).
-
Secondary Outcomes:
-
Change in motor function as assessed by the Unified Parkinson's Disease Rating Scale (UPDRS), Part III.
-
Patient-reported outcomes on diaries.
-
Objective measurement of abnormal movements using motion sensors.
-
-
-
Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Data Analysis: The change in dyskinesia scores from baseline for each this compound dose is compared to placebo using appropriate statistical methods for crossover designs.
Clinical Trial Workflow: this compound for L-DOPA-Induced Dyskinesia
Caption: Workflow for a crossover clinical trial of this compound for L-DOPA-induced dyskinesia.
Conclusion
This compound is a serotonergic agent with a unique pharmacological profile as a 5-HT1A/1B partial agonist and 5-HT2C antagonist. This mechanism of action provides a rationale for its investigation in a variety of CNS disorders characterized by serotonergic dysregulation. Preclinical studies have robustly demonstrated its anti-aggressive effects, and clinical trials have shown promise in the treatment of L-DOPA-induced dyskinesia. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may derive the most benefit from its unique pharmacological properties.
References
Eltoprazine: A Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine is a phenylpiperazine derivative with a notable pharmacological profile as a serotonergic agent. This document provides a comprehensive technical overview of its chemical structure and a detailed examination of its synthesis. Key synthetic methodologies are presented, including experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Chemical Structure
This compound, chemically known as 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, is a synthetic compound belonging to the phenylpiperazine class of drugs.[1][2] Its structure is characterized by a piperazine ring linked to a 2,3-dihydro-1,4-benzodioxin moiety.
Structural Details
| Identifier | Value |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine[1][2] |
| CAS Number | 98224-03-4[1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Canonical SMILES | C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 |
| InChI Key | WVLHGCRWEHCIOT-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the formation of the arylpiperazine core. The most common strategies include the reaction of an appropriate arylamine with a piperazine precursor or a palladium-catalyzed cross-coupling reaction.
Synthetic Strategy 1: Nucleophilic Substitution
A prevalent method for the synthesis of arylpiperazines involves the reaction of an appropriately substituted arylamine with bis(2-chloroethyl)amine hydrochloride. This approach, while traditional, can sometimes be limited by long reaction times and lower yields.
Experimental Protocol:
A detailed experimental protocol for a closely related analogue, 1-(7-Chloro-2,3-dihydro-benzodioxin-5-yl)-4-tertbutoxycarbonylpiperazine, is described by Rancati et al. (2008), which can be adapted for the synthesis of this compound. The key step involves the reaction of the corresponding aminobenzodioxane with bis(2-chloroethyl)amine.
-
Step 1: Formation of the Piperazine Ring: To a solution of 5-amino-2,3-dihydro-1,4-benzodioxine in a suitable solvent such as ethyl acetate, finely ground bis(2-chloroethyl)amine hydrochloride is added, followed by a base like basic alumina. The suspension is heated, typically at elevated temperatures (e.g., 160 °C), to facilitate the cyclization reaction.
-
Step 2: Work-up and Purification: After cooling, the reaction mixture is suspended in a solvent like methanol and filtered. The filtrate is then concentrated, and the crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine.
Synthetic Strategy 2: Palladium-Catalyzed Amination
A more modern and often higher-yielding approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the amination of an aryl halide (or triflate) with piperazine.
Experimental Protocol:
-
Step 1: Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 5-bromo-2,3-dihydro-1,4-benzodioxine, piperazine (or a protected piperazine derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).
-
Step 2: Reaction Execution: The reaction mixture is heated under reflux for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or LC-MS.
-
Step 3: Work-up and Purification: Upon completion, the reaction is cooled, diluted with a suitable solvent, and washed with water or brine. The organic layer is dried, concentrated, and the resulting residue is purified by column chromatography to afford this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of arylpiperazines, which can be considered representative for the synthesis of this compound.
| Parameter | Nucleophilic Substitution | Palladium-Catalyzed Amination |
| Typical Yield | 20-40% | 70-95% |
| Purity | >95% (after purification) | >98% (after purification) |
| Reaction Time | 12-48 hours | 2-12 hours |
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the palladium-catalyzed Buchwald-Hartwig amination, which is often the preferred modern route due to its efficiency and higher yields.
Caption: Buchwald-Hartwig synthesis of this compound.
References
The Serene Agent: A Technical Guide to the History and Development of Eltoprazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine (DU-28,853) is a phenylpiperazine derivative initially investigated for its "serenic," or anti-aggressive, properties. Its development journey has seen a strategic shift towards addressing unmet needs in complex neuropsychiatric and neurological disorders, including Levodopa-induced dyskinesia (LID) in Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the history, mechanism of action, preclinical and clinical development of this compound. It details its pharmacological profile, key experimental methodologies, and the underlying signaling pathways. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: From Serenic to Serotonergic Modulator
This compound was originally developed by Solvay Pharmaceuticals with the primary goal of creating a specific anti-aggressive agent, a so-called "serenic."[1] This class of compounds is characterized by the ability to reduce aggressive behavior without causing sedation or impairing other social or motor functions. Early preclinical studies in various animal models of aggression demonstrated this compound's potent and specific anti-aggressive effects.[2] However, the development for this indication was ultimately halted, in part due to the classification of aggression as a symptom rather than a distinct disorder.[1]
Despite this initial setback, the unique pharmacological profile of this compound, centered on its interaction with the serotonergic system, led to its repositioning for other therapeutic indications. Researchers began to explore its potential in treating conditions where serotonergic dysfunction is implicated, such as ADHD and, most notably, Levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[3][4]
Pharmacological Profile
This compound's mechanism of action is primarily attributed to its activity as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors. This dual agonism is believed to be key to its therapeutic effects.
Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors has been characterized in several studies. The key findings are summarized in the table below.
| Receptor | K_i_ (nM) | Species | Reference |
| 5-HT_1A_ | 40 | Rat | |
| 5-HT_1B_ | 52 | Rat | |
| 5-HT_1C_ | 81 | Rat | |
| Other Receptors | > 400 | Rat |
Table 1: Receptor Binding Affinity of this compound. K_i_ values represent the inhibition constant, with lower values indicating higher affinity. The data indicates a selective affinity for 5-HT_1_ receptor subtypes.
Functional Activity
-
5-HT_1A_ Receptor: this compound acts as an agonist at the 5-HT_1A_ receptor. This was demonstrated by its ability to inhibit forskolin-stimulated cAMP production in rat hippocampus slices.
-
5-HT_1B_ Receptor: this compound exhibits partial agonist activity at the 5-HT_1B_ receptor. It inhibits the K+-stimulated release of serotonin from rat cortex slices, but with a maximal response lower than that of the full agonist 5-HT.
-
5-HT_1C_ Receptor: this compound has a weak antagonistic action at the 5-HT_1C_ receptor.
Preclinical Development
Anti-Aggressive Effects
The primary preclinical application of this compound was in the study of aggression. The resident-intruder paradigm was a key experimental model used to evaluate its "serenic" properties.
This protocol is a generalized representation based on standard methods used in the field.
-
Animals: Male rats of a specific strain (e.g., Tryon Maze Dull) are used. One rat is designated as the "resident" and another as the "intruder."
-
Housing: The resident rat is housed individually in its home cage for a period of time to establish territory.
-
Procedure: An intruder rat is introduced into the home cage of the resident.
-
Drug Administration: this compound or a vehicle control is administered to the resident rat at a specified time before the introduction of the intruder (e.g., 60 minutes prior).
-
Behavioral Observation: The ensuing interaction is typically videotaped and scored by a trained observer blinded to the treatment conditions. Key behaviors that are quantified include latency to the first attack, number of attacks, and duration of aggressive behaviors. Social and exploratory behaviors are also scored to assess the specificity of the anti-aggressive effect.
| Study Type | Animal Model | Doses of this compound | Key Findings | Reference |
| Acute Treatment | Resident-intruder rat model | 1 or 3 mg/kg p.o. | Reduced aggression without adversely affecting other behaviors. | |
| Chronic Treatment | Resident-intruder rat model | 1 or 3 mg/kg p.o. daily for 4 weeks | Anti-aggressive effects remained stable over the 4-week period with no tolerance development. | |
| Local Administration | Dorsal raphe nucleus of rats | 10 and 30 micrograms | Reduced aggression, but also reduced social interest and increased inactivity. |
Table 2: Summary of Preclinical Studies on the Anti-Aggressive Effects of this compound.
Effects on Levodopa-Induced Dyskinesia (LID)
Preclinical studies in animal models of Parkinson's disease were crucial in identifying the potential of this compound for treating LID.
This protocol is a generalized representation based on standard in vivo microdialysis procedures.
-
Animal Model: Rats with 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal pathway are commonly used as a model for Parkinson's disease.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of the anesthetized rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals to measure basal levels of neurotransmitters.
-
Drug Administration: this compound and/or Levodopa are administered systemically.
-
Analysis: The concentration of glutamate and other neurotransmitters in the dialysate is measured using techniques like high-performance liquid chromatography (HPLC).
Clinical Development for Levodopa-Induced Dyskinesia
The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy and safety of this compound in patients with Parkinson's disease experiencing LID.
Phase I/IIa Dose-Finding Study
A key clinical trial was a double-blind, randomized, placebo-controlled, dose-finding study.
-
Study Design: Double-blind, placebo-controlled, crossover, dose-range finding study.
-
Participants: Patients with Parkinson's disease and Levodopa-induced dyskinesia.
-
Intervention: Single oral doses of this compound (2.5 mg, 5.0 mg, and 7.5 mg) or placebo, administered in a randomized order in combination with a challenge dose of Levodopa.
-
Primary Outcome Measures: Severity of dyskinesia was assessed using the Clinical Dyskinesia Rating Scale (CDRS) and the Unified Parkinson's Disease Rating Scale (UPDRS).
Clinical Trial Results
The results of the dose-finding study demonstrated a significant reduction in LID at specific doses of this compound.
| Dose of this compound | Change in Clinical Dyskinesia Rating Scale (CDRS) AUC | p-value | Change in Rush Dyskinesia Rating Scale (RDRS) AUC | p-value | Peak CDRS Reduction | p-value |
| 5.0 mg | -1.02 | 0.004 | -0.15 | 0.003 | -1.14 | 0.005 |
| 7.5 mg | - | - | - | - | Significant | 0.0427 |
Table 3: Efficacy of this compound in Reducing Levodopa-Induced Dyskinesia in a Phase I/IIa Clinical Trial. AUC refers to the Area Under the Curve, representing the total dyskinesia score over a specific time period.
The most frequently reported adverse events in the clinical trial were nausea and dizziness.
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of specific intracellular signaling pathways downstream of the 5-HT_1A_ and 5-HT_1B_ receptors.
5-HT_1A_ Receptor Signaling
Activation of the 5-HT_1A_ receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequent downstream effects, including the modulation of ERK phosphorylation.
Figure 1: this compound's signaling cascade via the 5-HT1A receptor.
5-HT_1B_ Receptor Signaling and Glutamate Release
This compound's partial agonism at presynaptic 5-HT_1B_ autoreceptors on serotonergic neurons is thought to reduce the release of serotonin. Furthermore, 5-HT_1B_ receptors are also located on non-serotonergic neurons, including glutamatergic terminals, where their activation can inhibit the release of other neurotransmitters like glutamate. This reduction in striatal glutamate release is a key proposed mechanism for its anti-dyskinetic effects.
Figure 2: this compound's modulation of presynaptic glutamate release.
Experimental Workflows
cAMP Assay Workflow
The agonistic activity of this compound at the 5-HT_1A_ receptor can be quantified using a cAMP assay.
References
- 1. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural pharmacology of the serenic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with this compound does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine: A Serenic Agent with Therapeutic Potential in Aggression and Dyskinesia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eltoprazine, a phenylpiperazine derivative, has emerged as a significant research compound due to its unique "serenic" or anti-aggressive properties. Extensive preclinical and clinical investigations have elucidated its mechanism of action, primarily as a mixed agonist at serotonin 5-HT1A and 5-HT1B receptors. This technical guide provides a comprehensive overview of this compound, detailing its receptor binding profile, pharmacokinetics, and the experimental methodologies used to characterize its effects. Furthermore, it explores the signaling pathways implicated in its therapeutic actions against both pathological aggression and L-DOPA-induced dyskinesia (LID) in Parkinson's disease, presenting key quantitative data in structured tables and visualizing complex biological processes through detailed diagrams.
Introduction
This compound was initially developed for its potential to manage behavioral disorders, specifically aggression and impulsivity[1]. Its classification as a "serenic" agent stems from its ability to selectively reduce offensive aggressive behavior without causing sedation or impairing social interaction, a clear advantage over traditional antipsychotic medications[2][3]. The therapeutic potential of this compound has since expanded to the treatment of L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease patients[1][4]. This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's pharmacology and therapeutic applications.
Mechanism of Action
This compound's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a partial agonist at both 5-HT1A and 5-HT1B receptors, helping to balance serotonin levels in the brain. This dual agonism is crucial for its therapeutic effects in conditions characterized by serotonin dysregulation.
Receptor Binding Profile
In vitro receptor binding studies have quantified this compound's affinity for various serotonin receptor subtypes. These studies are fundamental to understanding its mechanism of action and selectivity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 40 | |
| 5-HT1B | 52 | |
| 5-HT1C | 81 | |
| Other Neurotransmitter Receptors | > 400 |
Table 1: Receptor Binding Affinities of this compound.
Experimental Protocols
A variety of in vitro and in vivo experimental models have been employed to elucidate the pharmacological profile of this compound. This section details the methodologies of key experiments.
In Vitro Assays
These assays are used to determine the binding affinity of this compound to its target receptors.
-
Objective: To quantify the affinity (Ki) of this compound for 5-HT1A and 5-HT1B receptors.
-
Methodology:
-
Membrane Preparation: Homogenates of brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are prepared.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B) and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
These assays determine the functional activity of this compound at G-protein coupled receptors that modulate adenylyl cyclase activity, such as the 5-HT1A receptor (Gi-coupled).
-
Objective: To assess the agonistic activity of this compound at 5-HT1A receptors by measuring its effect on forskolin-stimulated cAMP production.
-
Methodology:
-
Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded in microplates.
-
Stimulation: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with forskolin to increase intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) as a 5-HT1A agonist.
-
These assays are used to measure the functional activity of this compound at G-protein coupled receptors that activate the phospholipase C pathway, such as the 5-HT2C receptor (Gq-coupled).
-
Objective: To evaluate the antagonistic activity of this compound at 5-HT1C/2C receptors by measuring its ability to block serotonin-induced inositol phosphate accumulation.
-
Methodology:
-
Cell Labeling: Cells expressing the target receptor are labeled with [3H]myo-inositol.
-
Incubation: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with serotonin (5-HT).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced IP accumulation (IC50) is determined.
-
Preclinical In Vivo Models
This ethologically relevant model is used to assess the anti-aggressive effects of this compound in rodents.
-
Objective: To evaluate the efficacy of this compound in reducing offensive aggressive behavior.
-
Methodology:
-
Housing: Male rats or mice are individually housed to induce territorial behavior (residents).
-
Drug Administration: Residents are treated with this compound or vehicle at specified times before the test.
-
Intruder Introduction: An unfamiliar male conspecific (intruder) is introduced into the resident's home cage for a defined period (e.g., 10 minutes).
-
Behavioral Scoring: The social interaction is recorded, and specific behaviors are scored, including latency to attack, number of attacks, and duration of aggressive encounters, as well as non-aggressive social and exploratory behaviors.
-
Data Analysis: The effects of this compound on aggressive and non-aggressive behaviors are compared to the vehicle control group.
-
This neurotoxic lesion model is widely used to study Parkinson's disease and its complications, including LID.
-
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease and subsequently induce and treat LID.
-
Methodology:
-
Stereotaxic Surgery: Anesthetized rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra.
-
Lesion Confirmation: The extent of the dopamine lesion is confirmed behaviorally (e.g., apomorphine- or amphetamine-induced rotations) and/or histologically.
-
LID Induction: Lesioned animals are treated chronically with L-DOPA to induce abnormal involuntary movements (AIMs), which are analogous to LID in patients.
-
Treatment: Once stable AIMs are established, animals are treated with this compound in combination with L-DOPA.
-
AIMs Scoring: The severity of AIMs is scored by a trained observer blind to the treatment condition.
-
Data Analysis: The effect of this compound on L-DOPA-induced AIMs is compared to control conditions.
-
Signaling Pathways
Modulation of Aggressive Behavior
The anti-aggressive effects of this compound are thought to be mediated by its agonistic action at presynaptic 5-HT1A and 5-HT1B autoreceptors, which leads to a reduction in serotonin synthesis and release. This dampening of serotonergic neurotransmission is believed to be a key factor in its serenic effects.
Attenuation of L-DOPA-Induced Dyskinesia
In the context of Parkinson's disease, the anti-dyskinetic effect of this compound is more complex. In advanced stages of the disease, serotonergic neurons can take up L-DOPA and convert it to dopamine, which is then released in an unregulated manner, contributing to LID. This compound, by acting on 5-HT1A and 5-HT1B receptors on these serotonergic neurons, is thought to stabilize their activity and reduce the aberrant dopamine release. This, in turn, modulates the overactive striatal glutamate transmission and the direct striatal output pathway, which are implicated in the expression of dyskinesias. Downstream signaling molecules such as phosphorylated extracellular signal-regulated kinase (pERK) and mammalian target of rapamycin complex 1 (mTORC1) are also involved.
Clinical Studies
This compound has been evaluated in clinical trials for both aggression and LID. While its development for aggression has been less conclusive, studies in Parkinson's disease patients have shown promising results.
This compound for L-DOPA-Induced Dyskinesia
A key dose-finding study investigated the efficacy and safety of this compound for LID in Parkinson's disease patients.
| Study Design | Double-blind, randomized, placebo-controlled, crossover, dose-finding Phase I/IIa study |
| Participants | 22 patients with Parkinson's disease and L-DOPA-induced dyskinesias |
| Intervention | Single oral doses of this compound (2.5 mg, 5 mg, 7.5 mg) or placebo in combination with a suprathreshold dose of L-DOPA |
| Primary Outcome Measures | Change in Clinical Dyskinesia Rating Scale (CDRS) and Unified Parkinson's Disease Rating Scale (UPDRS) part III scores |
| Key Findings | - 5 mg of this compound significantly reduced L-DOPA-induced dyskinesias.- A 7.5 mg dose also showed an anti-dyskinetic effect.- this compound did not worsen parkinsonian motor symptoms.- The most common adverse effects were nausea and dizziness. |
| Conclusion | Single oral doses of this compound have beneficial anti-dyskinetic effects without compromising the therapeutic effect of L-DOPA. |
Table 2: Summary of a Clinical Trial of this compound for L-DOPA-Induced Dyskinesia.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy male subjects.
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | 1 - 4 hours (oral) | |
| Maximum Concentration (Cmax) | 24 ng/mL (8 mg oral dose) | |
| Plasma Elimination Half-life (t1/2) | 9.8 ± 3.9 hours (oral) | |
| Absolute Oral Bioavailability | 110 ± 32% | |
| Volume of Distribution (Vss) | 3.3 - 3.8 L/kg (intravenous) | |
| Clearance (CL) | 471 - 487 mL/kg/h (intravenous) | |
| Renal Excretion | ~40% |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the modulation of the serotonergic system through its agonist activity at 5-HT1A and 5-HT1B receptors. Its demonstrated efficacy in preclinical models of aggression and, more recently, in clinical trials for L-DOPA-induced dyskinesia, highlights its potential to address significant unmet medical needs. The favorable safety and pharmacokinetic profiles further support its continued development. This technical guide has provided a comprehensive overview of the key data and experimental methodologies related to this compound, offering a valuable resource for the scientific and drug development communities to build upon in future research and clinical applications. Further studies, particularly long-term clinical trials, are warranted to fully establish the therapeutic role of this compound in these debilitating conditions.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. conductscience.com [conductscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine's Impact on Serotonin and Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine, a phenylpiperazine derivative, exhibits a complex pharmacological profile primarily characterized by its potent agonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1][2][3] This dual agonism allows this compound to modulate both presynaptic and postsynaptic serotonergic transmission, which in turn significantly influences the dopaminergic system. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on serotonin and dopamine pathways. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate these effects, and provides visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
This compound has been investigated for various therapeutic applications, including the management of aggression, L-DOPA-induced dyskinesia (LID) in Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[4][5] Its therapeutic potential stems from its ability to modulate key neurotransmitter systems implicated in these conditions. As a 5-HT1A and 5-HT1B receptor agonist, this compound's effects are multifaceted, leading to both direct and indirect regulation of neuronal activity. This guide will dissect the intricate interplay between this compound and the serotonin and dopamine pathways, providing a granular view of its neurochemical and functional consequences.
Pharmacodynamics: Receptor Binding Profile
This compound's primary mechanism of action is its interaction with serotonin 5-HT1 receptor subtypes. Autoradiographic and radioligand binding assays have been instrumental in characterizing its affinity for these receptors.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) and dissociation constants (Kd) of this compound for various serotonin and dopamine receptors.
| Receptor Subtype | Binding Affinity (Ki) | Dissociation Constant (Kd) | Reference |
| 5-HT1A | 40 nM | - | |
| 5-HT1B | 52 nM | - | |
| 5-HT1C | 81 nM (IC50 = 7 µM, antagonistic) | - | |
| [3H]this compound binding | - | 11 nM | |
| Other Receptors | > 400 nM | - |
Effects on Serotonin Pathways
This compound's agonism at 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons leads to a reduction in serotonin synthesis and release. This is a key aspect of its modulatory effect on the serotonin system.
Serotonin Synthesis and Release
-
Inhibition of 5-HT Release: this compound inhibits the potassium-stimulated release of serotonin from rat cortex slices, demonstrating partial agonist activity at 5-HT1B receptors.
-
Reduction of 5-HT Synthesis: In vivo, this compound reduces the rate of serotonin synthesis.
-
Microdialysis Findings: In vivo microdialysis studies have shown that this compound decreases the release of 5-HT in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
Signaling Pathways
Activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production. This is a hallmark of Gi/o-coupled receptor signaling.
Effects on Dopamine Pathways
The influence of this compound on the dopamine system is largely indirect, mediated by the modulation of serotonergic neurons that synapse onto dopaminergic neurons.
Dopamine Release
In vivo microdialysis studies have revealed brain-region-specific effects of this compound on dopamine release:
-
Increased Dopamine Release: this compound increases dopamine (DA) and norepinephrine (NE) release in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC). It also increases DA concentration in the nucleus accumbens (NAc).
-
No Effect on L-DOPA-induced Dopamine Increase: In a rat model of Parkinson's disease, this compound did not affect the increase in striatal dopamine induced by L-DOPA.
Quantitative Data: In Vivo Microdialysis
The following table summarizes the quantitative effects of this compound on dopamine and serotonin levels from in vivo microdialysis studies.
| Brain Region | Neurotransmitter | Effect | Magnitude of Change | Reference |
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Increase | Data not specified | |
| Medial Prefrontal Cortex (mPFC) | Norepinephrine (NE) | Increase | Data not specified | |
| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | Decrease | Data not specified | |
| Orbitofrontal Cortex (OFC) | Dopamine (DA) | Increase | Data not specified | |
| Orbitofrontal Cortex (OFC) | Norepinephrine (NE) | Increase | Data not specified | |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Increase | Data not specified | |
| Nucleus Accumbens (NAc) | Serotonin (5-HT) | Decrease | Data not specified | |
| Striatum (L-DOPA-treated rats) | Dopamine (DA) | No effect on L-DOPA-induced increase | - | |
| Striatum (L-DOPA-treated rats) | Glutamate | Prevents L-DOPA-induced increase | - |
Modulation of Dopamine-Related Signaling
This compound has been shown to modulate downstream signaling pathways associated with dopamine receptor activation, particularly in the context of L-DOPA-induced dyskinesia.
-
ERK Signaling: this compound prevents the L-DOPA-induced increase in phosphorylated extracellular signal-regulated kinase 1 and 2 (pERK1/2) in the striatum.
-
cAMP/PKA Signaling: The antidyskinetic effect of this compound is associated with the normalization of D1 receptor-dependent cAMP/PKA signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound's effects.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for 5-HT1A receptors.
-
Objective: To determine the affinity of this compound for the 5-HT1A receptor.
-
Materials:
-
Rat brain tissue (e.g., hippocampus or cortex) enriched with 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Unlabeled ligand: Serotonin or 8-OH-DPAT for determining non-specific binding.
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: Add the membrane preparation to all wells. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1A/1B-receptor agonist this compound increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A preclinical study on the combined effects of repeated this compound and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PsychoGenics this compound meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]
Preclinical Profile of Eltoprazine in the Modulation of Aggressive Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine, a phenylpiperazine derivative, has been extensively investigated in preclinical models for its potent and specific anti-aggressive properties. This technical guide provides an in-depth overview of the preclinical studies on this compound, focusing on its mechanism of action, quantitative efficacy in animal models of aggression, and detailed experimental protocols. This compound acts as a potent agonist at serotonin 5-HT1A and 5-HT1B receptors, a mechanism central to its "serenic" profile, characterized by the selective reduction of offensive aggression without inducing sedation or impairing social and exploratory behaviors. This document summarizes key quantitative data from pivotal studies in tabular format for ease of comparison and provides detailed methodologies for the widely used resident-intruder paradigm. Furthermore, it visualizes the core signaling pathways of the 5-HT1A and 5-HT1B receptors and a typical experimental workflow using the Graphviz DOT language, offering a comprehensive resource for researchers in the field of neuroscience and psychopharmacology.
Introduction
Aggression, particularly pathological and impulsive aggression, presents a significant challenge in various psychiatric and neurological disorders. The development of targeted pharmacotherapies with high efficacy and a favorable side-effect profile is a key objective in clinical neuroscience. This compound emerged as a promising compound in the 1980s and 1990s due to its unique ability to quell aggressive behavior in animal models without the sedative effects commonly associated with neuroleptics or the paradoxical aggression-enhancing effects of some benzodiazepines[1]. Termed a "serenic" agent, its selective action on offensive aggression while preserving or even enhancing social behaviors makes it a valuable tool for dissecting the neurobiology of aggression and a potential therapeutic agent[1][2].
Mechanism of Action
This compound's anti-aggressive effects are primarily mediated through its agonist activity at serotonin 5-HT1A and 5-HT1B receptors[3][4]. Autoradiographic studies in the rat brain have demonstrated that this compound binds with high affinity to these receptor subtypes. The binding of [3H]this compound to rat brain tissue sections is saturable, with an apparent dissociation constant (Kd) of 11 nM.
The anti-aggressive action of this compound is believed to be mediated by postsynaptic 5-HT1 receptors. Studies in rats with central 5-HT depletion have shown that the efficacy of this compound in reducing offensive aggression is maintained, and even enhanced at lower doses, suggesting a primary role for postsynaptic receptors in its mechanism of action.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on aggressive and non-aggressive behaviors.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Preparation | Kd (nM) | Reference |
| [3H]this compound | Rat brain sections | 11 |
Table 2: Effects of this compound on Aggressive and Social Behaviors in the Rat Resident-Intruder Test
| Treatment (p.o.) | Dose (mg/kg) | Duration of Offensive Behavior (s) | Duration of Social Exploration (s) | Duration of Immobility (s) | Reference |
| Vehicle | - | 115.6 ± 17.1 | 55.3 ± 4.9 | 100.1 ± 13.9 | |
| This compound | 0.3 | 85.3 ± 21.4 | 66.7 ± 7.9 | 101.9 ± 12.8 | |
| This compound | 1.0 | 29.3 ± 10.1 | 82.6 ± 8.2 | 89.9 ± 14.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Chronic Effects of this compound on Aggression in Rats
| Treatment (p.o.) | Dose (mg/kg) | Observation | Reference |
| This compound | 1 or 3 | The anti-aggressive effects remained stable over a 4-week treatment period with no development of tolerance. | |
| This compound | 1 or 3 | Exploration was increased during the 4-week treatment period. | |
| Haloperidol | 2 | Significant tolerance to the sedatory and anti-aggressive effects developed over 4 weeks. |
Experimental Protocols
The resident-intruder paradigm is the most commonly used animal model to assess the effects of compounds on offensive aggression. The following is a detailed protocol synthesized from multiple preclinical studies.
Resident-Intruder Test for Offensive Aggression in Rats
4.1.1. Animals and Housing:
-
Residents: Adult male rats of an aggressive strain (e.g., Tryon Maze Dull S3) are used. They are individually housed in large cages (e.g., 60 x 40 x 50 cm) for at least two weeks before the start of the experiment to facilitate the development of territorial behavior. The cage bedding is not changed during this period to allow for the establishment of territory-marking scents.
-
Intruders: Smaller, non-aggressive male rats (e.g., Wistar) are used as intruders. They are group-housed.
4.1.2. Experimental Procedure:
-
Drug Administration: this compound or vehicle is administered orally (p.o.) to the resident rats 60 minutes before the test.
-
Introduction of the Intruder: An intruder rat is introduced into the home cage of the resident.
-
Observation Period: The social interaction between the two animals is recorded for a fixed period, typically 10 minutes.
-
Behavioral Scoring: The duration and frequency of various behaviors are scored by a trained observer who is blind to the treatment conditions. The scored behaviors include:
-
Offensive Behaviors: Lateral threat, clinch, keep down, chase.
-
Social Behaviors: Social exploration (sniffing the head, flank, and anogenital region of the intruder).
-
Non-Social Behaviors: Exploration of the cage, walking, rearing, grooming.
-
Immobility: Sitting or lying motionless.
-
4.1.3. Data Analysis:
-
The data for each behavioral category are typically analyzed using non-parametric statistical tests, such as the Mann-Whitney U test, to compare the drug-treated group with the vehicle-treated group. A p-value of < 0.05 is generally considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound's mechanism of action involves the activation of 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.
Caption: this compound's activation of 5-HT1A/1B receptors and downstream signaling.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study on this compound using the resident-intruder paradigm.
Caption: Workflow of the Resident-Intruder paradigm for this compound testing.
Conclusion
The preclinical data for this compound strongly support its classification as a "serenic" agent with potent and selective anti-aggressive properties. Its mechanism of action as a 5-HT1A/1B receptor agonist provides a clear rationale for its behavioral effects. The consistent reduction of offensive aggression in the resident-intruder model, without the confounding effects of sedation, highlights its potential as a therapeutic agent for pathological aggression. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to further investigate the neurobiological underpinnings of aggression and to develop novel, targeted treatments. Future research could focus on elucidating the precise neural circuits through which this compound exerts its effects and on translating these preclinical findings to clinical populations.
References
- 1. Behavioural pharmacology of the serenic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic modulation of social interactions in isolated male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with this compound does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Applications of Eltoprazine in Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine, a psychoactive compound with a specific serotonergic profile, is under active investigation for a range of neurological and psychiatric conditions. Initially explored for its anti-aggressive properties, its primary focus has shifted to the treatment of L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). This technical guide provides an in-depth overview of the core neurobiological applications of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols utilized in its evaluation.
Introduction
This compound is a phenylpiperazine derivative that acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual agonism modulates serotonergic neurotransmission, a system critically involved in mood, motor control, and impulse regulation.[1] While initially investigated for managing aggression and impulsivity in various psychiatric disorders, a significant body of research now supports its potential to alleviate the debilitating motor complications arising from long-term levodopa therapy in Parkinson's disease patients.[1][3] This guide will synthesize the current understanding of this compound's neurobiological effects and its therapeutic potential.
Mechanism of Action
This compound's pharmacological effects are primarily attributed to its interaction with the serotonergic system. In advanced Parkinson's disease, as dopaminergic neurons degenerate, serotonergic neurons can take up L-DOPA and convert it into dopamine, releasing it in an unregulated, non-physiological manner. This aberrant dopamine release is a key contributor to the development of L-DOPA-induced dyskinesias.
This compound, by acting on 5-HT1A and 5-HT1B autoreceptors on serotonin neurons, is thought to dampen the excessive release of this "false" dopamine, thereby reducing dyskinetic movements without significantly compromising the anti-parkinsonian effects of L-DOPA. Furthermore, studies suggest that this compound's activation of 5-HT1A and 5-HT1B receptors can regulate striatal glutamate transmission, another neurotransmitter system implicated in the pathophysiology of dyskinesia.
Signaling Pathway of this compound in Mitigating L-DOPA-Induced Dyskinesia
Caption: this compound's mechanism in reducing L-DOPA-induced dyskinesia.
Quantitative Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 40 |
| 5-HT1B | 52 |
| 5-HT1C | 81 |
| Ki: Inhibitory constant, a measure of binding affinity. |
Table 2: Pharmacokinetic Properties of this compound in Healthy Male Subjects
| Parameter | Intravenous (3 mg) | Intravenous (8 mg) | Oral (8 mg) |
| t1/2 (h) | 7-9 | 7-9 | 9.8 ± 3.9 |
| Cmax (ng/mL) | - | - | 24 |
| tmax (h) | - | - | 1-4 |
| AUC | Proportional to dose | Proportional to dose | Proportional to dose |
| Absolute Oral Bioavailability (%) | - | - | 110 ± 32 |
| t1/2: Elimination half-life; Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the curve. |
Table 3: Efficacy of this compound in a Phase I/IIa Clinical Trial for L-DOPA-Induced Dyskinesia
| Dose | Change in CDRS AUC | p-value | Change in RDRS AUC | p-value |
| 5 mg | -1.02 (1.49) | 0.004 | -0.15 (0.23) | 0.003 |
| 7.5 mg | Antidyskinetic effect observed | - | Antidyskinetic effect observed | - |
| Data presented as mean (standard deviation). CDRS: Clinical Dyskinesia Rating Scale; RDRS: Rush Dyskinesia Rating Scale; AUC: Area under the curve. |
Experimental Protocols
Preclinical Models
This model is a widely used method for inducing dopaminergic lesions and parkinsonian symptoms in rodents to study L-DOPA-induced dyskinesias.
-
Animal Subjects: Adult male Sprague-Dawley or Fisher 344 rats.
-
Lesioning Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
The skull is exposed, and the stereotaxic coordinates for the medial forebrain bundle (MFB) are identified (e.g., -4.3 mm anterior, 1.6 mm lateral, and -8.3 mm ventral from bregma).
-
A solution of 6-hydroxydopamine (e.g., 10 µg in 4 µL of saline with 0.1% ascorbic acid) is microinjected unilaterally into the MFB at a controlled rate (e.g., 0.4 µL/min).
-
The incision is sutured, and the animal is allowed to recover.
-
-
Induction of Dyskinesia:
-
Approximately 3-4 weeks post-lesioning, daily subcutaneous injections of L-DOPA (e.g., 3-12 mg/kg) combined with a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg) are administered for several weeks.
-
-
Behavioral Assessment:
-
Abnormal Involuntary Movements (AIMs) are rated by trained observers at set intervals after L-DOPA administration. The rating scales typically assess the severity and frequency of axial, limb, and orolingual dyskinesias.
-
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered a gold standard for its close resemblance to human Parkinson's disease.
-
Animal Subjects: Commonly used species include Macaca mulatta (rhesus) and Macaca fascicularis (cynomolgus).
-
Toxin Administration: MPTP can be administered systemically (intravenously or subcutaneously) in various dosing regimens (acute, sub-acute, or chronic) to induce a stable parkinsonian state. Chronic, low-dose administration is often favored to model the progressive nature of the disease.
-
Induction of Dyskinesia: Following the establishment of parkinsonian symptoms, chronic administration of L-DOPA induces dyskinesias that are phenomenologically similar to those seen in human patients.
-
Behavioral Assessment: Dyskinesia is evaluated using standardized rating scales adapted for non-human primates, which assess the severity and duration of involuntary movements.
Clinical Trial Protocol for L-DOPA-Induced Dyskinesia
The following outlines a typical double-blind, placebo-controlled, crossover, dose-finding study design for evaluating this compound in PD patients with LID.
-
Patient Population: Outpatients with idiopathic Parkinson's disease on a stable dose of anti-parkinsonian medication, experiencing moderate to severely disabling L-DOPA-induced dyskinesia.
-
Study Design:
-
Patients are randomized to receive single oral doses of this compound (e.g., 2.5 mg, 5 mg, 7.5 mg) and a placebo in a crossover fashion over multiple visits.
-
On each visit, the study drug (this compound or placebo) is administered along with a challenge dose of the patient's usual L-DOPA medication.
-
-
Efficacy Assessment:
-
Dyskinesia and parkinsonian symptoms are assessed for a period of 3 hours post-dosing.
-
Assessments are often video-recorded and scored by blinded, independent raters.
-
Primary efficacy measures typically include changes in scores on validated dyskinesia rating scales such as the Clinical Dyskinesia Rating Scale (CDRS) and the Rush Dyskinesia Rating Scale (RDRS).
-
The Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) is used to assess any impact on the anti-parkinsonian effects of L-DOPA.
-
Neurochemical Analysis
This technique is used to measure extracellular levels of neurotransmitters like dopamine and serotonin and their metabolites in the brain of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., the striatum).
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 0.8-1.1 µL/min). The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals (e.g., every 20-60 minutes).
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.
Mandatory Visualizations
Experimental Workflow: Preclinical Evaluation of this compound in the 6-OHDA Rat Model
Caption: Workflow for preclinical testing of this compound in the 6-OHDA rat model.
Logical Relationship: Clinical Trial Assessment of this compound
Caption: Logical flow of a clinical trial evaluating this compound for LID.
Conclusion
This compound represents a promising investigational compound for the management of L-DOPA-induced dyskinesia in Parkinson's disease. Its unique mechanism as a 5-HT1A/1B partial agonist targets a key pathophysiological process underlying this debilitating side effect. Preclinical and early-phase clinical studies have provided encouraging evidence of its efficacy and safety. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential and establish its place in the clinical management of Parkinson's disease. The experimental protocols and methodologies detailed in this guide provide a framework for the continued investigation of this compound and other serotonergic modulators in neurobiology.
References
Eltoprazine's Role in Modulating Serotonergic Systems: A Technical Guide
Abstract
Eltoprazine is a phenylpiperazine derivative that acts as a mixed agonist at serotonin (5-HT) receptor subtypes, primarily targeting the 5-HT1A and 5-HT1B receptors.[1][2][3] Initially investigated for its anti-aggressive ("serenic") properties, this compound has garnered significant attention for its potential therapeutic application in treating L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD).[1][4] This document provides a comprehensive technical overview of this compound's neuropharmacological profile, its modulation of serotonergic and other neurotransmitter systems, and the experimental evidence supporting its mechanism of action. We consolidate quantitative data, detail key experimental protocols, and visualize the underlying molecular and systemic pathways.
Introduction
The serotonergic system is a critical regulator of a vast array of physiological and behavioral processes, including mood, motor control, and impulsivity. Dysregulation of this system is implicated in numerous neuropsychiatric and neurological disorders. This compound emerged as a tool to probe the function of the 5-HT1 receptor family and as a potential therapeutic agent. Its unique profile as a 5-HT1A/1B partial agonist allows it to dampen the activity of serotonin neurons. This is particularly relevant in the context of advanced Parkinson's disease, where the progressive loss of dopaminergic neurons leads to compensatory changes. Specifically, surviving serotonergic neurons can take up the dopamine precursor L-DOPA, convert it to dopamine, and release it as a "false transmitter" in a dysregulated, non-physiological manner, contributing significantly to the development of debilitating L-DOPA-induced dyskinesias. This compound's ability to modulate this process forms the basis of its therapeutic potential in LID.
Neuropharmacological Profile and Mechanism of Action
This compound's primary mechanism of action is its interaction with 5-HT1A and 5-HT1B receptors, where it functions as a partial agonist.
-
5-HT1A Receptor Agonism: 5-HT1A receptors are located somatodendritically on serotonin neurons in the raphe nuclei. Their activation by an agonist like this compound inhibits neuron firing, thereby reducing the synthesis and release of serotonin throughout the brain.
-
5-HT1B Receptor Agonism: 5-HT1B receptors function as terminal autoreceptors on serotonin axon terminals. Agonism at these sites directly inhibits the release of serotonin from the nerve endings.
By acting on both of these inhibitory autoreceptors, this compound effectively reduces overall serotonergic transmission. This reduction is the key to its antidyskinetic effect, as it curtails the aberrant release of dopamine from serotonergic terminals in the dopamine-depleted striatum of Parkinson's patients.
Receptor Binding Affinity
Radioligand binding assays have been used to characterize this compound's affinity for various neurotransmitter receptors. It shows selectivity for the 5-HT1 receptor family with significantly lower affinity for other receptor types.
| Receptor Subtype | Ki (nM) | Species/Tissue | Notes |
| 5-HT1A | 40 | Rat | Agonist activity confirmed by inhibition of forskolin-stimulated cAMP production. |
| 5-HT1B | 52 | Rat | Partial agonist activity (α = 0.5) confirmed by inhibition of K+-stimulated 5-HT release. |
| 5-HT1C | 81 | Rat / Pig | Weak antagonist action. |
| [3H]this compound | Kd = 11 | Rat Brain | Represents overall binding to 5-HT1 sites. |
| Other Receptors | > 400 | Rat | Low affinity for other neurotransmitter receptors, indicating selectivity. |
| Table 1: Receptor Binding Profile of this compound. |
Signaling Pathways and Neurotransmitter Interactions
This compound's action on 5-HT1A/1B receptors initiates a cascade of downstream effects, modulating not only serotonin but also dopamine, norepinephrine, and glutamate systems.
-
Serotonin: In vivo studies show that this compound reduces 5-hydroxyindoleacetic acid (5-HIAA) levels and serotonin synthesis, consistent with its agonist action at inhibitory autoreceptors. Microdialysis experiments confirm that this compound decreases 5-HT release in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
-
Dopamine & Norepinephrine: Paradoxically, while reducing serotonin release, this compound increases dopamine (DA) and norepinephrine (NE) release in the prefrontal cortex and increases DA concentration in the nucleus accumbens. This suggests a complex interplay between the serotonergic and catecholaminergic systems. However, in the context of LID, this compound does not appear to affect the L-DOPA-induced surge in striatal dopamine, indicating its therapeutic effect is not mediated by blocking dopamine release.
-
Glutamate: A key mechanism underlying this compound's antidyskinetic effect is the modulation of striatal glutamate transmission. This compound has been shown to prevent the rise in striatal glutamate levels associated with dyskinesias, thereby inhibiting the overactivation of the direct pathway striatonigral neurons.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in healthy male subjects, demonstrating characteristics suitable for clinical development.
| Parameter | Value (Mean ± SD) | Route | Dose |
| Elimination Half-life (t½) | 9.8 ± 3.9 hours | Oral | 8 mg |
| 7 to 9 hours | IV | 3 and 8 mg | |
| Time to Max Concentration (tmax) | 1 to 4 hours | Oral | 8 mg |
| Max Concentration (Cmax) | 24 ng/mL | Oral | 8 mg |
| Absolute Oral Bioavailability | 110 ± 32% | Oral | 8 mg |
| Volume of Distribution (Vss) | 3.8 ± 0.5 L/kg | IV | 8 mg |
| Total Clearance (CL) | 471 ± 56 mL/kg/h | IV | 8 mg |
| Renal Excretion | ~40% | IV | 3 and 8 mg |
| Table 2: Pharmacokinetic Properties of this compound in Humans. Data from. |
Preclinical and Clinical Evidence
Preclinical Studies in Animal Models
This compound has been shown to be highly effective in suppressing dyskinesia in established animal models of Parkinson's disease.
| Model | Key Findings | Potential Concerns | Reference |
| 6-OHDA-lesioned rats | Effectively suppresses L-DOPA-induced dyskinesias (LID). | A partial worsening of L-DOPA's therapeutic (antiparkinsonian) effect was observed. | |
| MPTP-treated macaques | Extremely effective in counteracting LID. | Compromises the antiparkinsonian effects of L-DOPA. | |
| Combined Therapy | Synergistically potentiates the antidyskinetic effect of amantadine. Combining with A2A antagonist preladenant acutely attenuates dyskinesia without worsening motor symptoms. | Long-term combination with preladenant was not sustainable. | |
| Table 3: Summary of Key Preclinical Studies on this compound for L-DOPA-induced Dyskinesia. |
Clinical Trials in Parkinson's Disease Patients
Clinical studies have provided proof-of-concept for this compound's efficacy in treating LID in humans. A key phase I/IIa study demonstrated significant antidyskinetic effects without compromising the motor benefits of L-DOPA.
| Study Design | Dose(s) | Primary Efficacy Outcome | Key Results | Adverse Effects | Reference |
| Double-blind, placebo-controlled, randomized, dose-finding (n=22) | 2.5 mg, 5 mg, 7.5 mg (single oral doses) | Clinical Dyskinesia Rating Scale (CDRS) over 3 hours post-dose. | 5 mg: Statistically significant reduction in LID (p=0.004). 7.5 mg: Showed antidyskinetic effect in post-hoc analysis. No adverse effect on L-DOPA efficacy (UPDRS Part III scores unchanged). | Well-tolerated. Most frequent were nausea and dizziness. No serious adverse events reported. | |
| Table 4: Summary of Phase I/IIa Clinical Trial of this compound for L-DOPA-induced Dyskinesia. |
Detailed Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for 5-HT receptors.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a target receptor (IC50), and to calculate the Ki value.
Materials:
-
Tissue homogenate containing the receptor of interest (e.g., rat brain cortex).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50mM Tris-HCl, 10mM MgCl2, 0.1mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound across a wide concentration range (e.g., 12 concentrations from 0.1 nM to 10 µM).
-
Incubation: In assay tubes, combine the membrane homogenate, a fixed concentration of the specific radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Total & Non-specific Binding: Include control tubes for total binding (homogenate + radioligand only) and non-specific binding (homogenate + radioligand + a high concentration of a known competing ligand).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature depend on the specific receptor and ligands.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vivo Microdialysis
This protocol describes the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following this compound administration.
Objective: To quantify changes in serotonin and dopamine release in specific brain regions (e.g., mPFC, NAc) in response to this compound.
Materials:
-
Live animal subject (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Surgical tools.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
Procedure:
-
Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect baseline samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., systemically via intraperitoneal injection or locally through the probe).
-
Sample Collection: Continuously collect dialysate samples into vials at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
Neurochemical Analysis: Inject the collected dialysate samples into an HPLC-ED system to separate and quantify the concentrations of serotonin, dopamine, and their metabolites.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of any changes.
Conclusion and Future Directions
This compound is a selective 5-HT1A/1B receptor partial agonist that effectively modulates serotonergic systems. Its primary action of reducing serotonin release via presynaptic autoreceptors leads to downstream effects on glutamate and catecholamine systems. This profile makes it a promising therapeutic agent for L-DOPA-induced dyskinesia in Parkinson's disease, with clinical trials demonstrating a significant reduction in dyskinesia without compromising the antiparkinsonian effects of L-DOPA. The underlying mechanism appears to be a stabilization of striatal glutamate transmission rather than a direct impact on dopamine release.
Future research should focus on larger, long-term clinical trials to confirm the efficacy and safety of chronic this compound administration. Further investigation into the precise molecular interactions between the serotonergic, glutamatergic, and dopaminergic systems will help refine this and other therapeutic strategies. The potential for combination therapies, for instance with amantadine, also warrants further exploration to maximize antidyskinetic effects while minimizing any potential motor side effects. This compound remains a valuable pharmacological tool and a promising clinical candidate for addressing a critical unmet need in the management of Parkinson's disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine: A Technical Guide to its 5-HT1A/1B Receptor Partial Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine is a phenylpiperazine derivative that exhibits a unique pharmacological profile as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual activity has positioned it as a compound of interest for various therapeutic applications, most notably in the management of L-DOPA-induced dyskinesias (LID) in Parkinson's disease and for its "serenic" or anti-aggressive properties.[3][4] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its properties.
Pharmacological Profile of this compound
This compound's therapeutic potential stems from its specific interaction with 5-HT1A and 5-HT1B receptors. Its partial agonism allows it to modulate serotonergic activity, acting as an agonist in states of low serotonin and as a functional antagonist in the presence of high serotonin levels.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various neurotransmitter receptors. These studies consistently demonstrate a high affinity for 5-HT1A and 5-HT1B receptors.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 40 | [1] |
| 5-HT1B | [3H]5-HT | Rat Striatum | 52 | |
| 5-HT1C | [3H]Mesulergine | Pig Choroid Plexus | 81 |
Table 1: Binding Affinity (Ki) of this compound for Serotonin Receptor Subtypes.
Functional Activity
Functional assays are crucial for characterizing the intrinsic activity of a ligand at its receptor. For this compound, these assays have confirmed its partial agonist profile at the 5-HT1B receptor and agonist activity at the 5-HT1A receptor.
| Receptor | Assay Type | Parameter | Value | Intrinsic Activity | Reference |
| 5-HT1A | Forskolin-stimulated cAMP accumulation | Inhibition | - | Agonist | |
| 5-HT1B | K+-stimulated 5-HT release | pD2 | 7.8 | Partial Agonist (α = 0.5) |
Table 2: Functional Activity of this compound at 5-HT1A and 5-HT1B Receptors.
Signaling Pathways and Mechanism of Action
This compound's effects are mediated through the modulation of intracellular signaling cascades downstream of 5-HT1A and 5-HT1B receptor activation. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
5-HT1A Receptor Signaling
Activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
5-HT1B Receptor Signaling
As a presynaptic autoreceptor, the 5-HT1B receptor plays a crucial role in regulating serotonin release. This compound's partial agonism at this receptor inhibits the release of serotonin from nerve terminals. This is a key mechanism in its therapeutic effects, particularly in LID, where it is thought to modulate the excessive dopamine release from serotonergic neurons.
Caption: this compound-mediated 5-HT1B autoreceptor inhibition of serotonin release.
Mechanism in L-DOPA-Induced Dyskinesia (LID)
In the context of Parkinson's disease, the loss of dopaminergic neurons leads to serotonergic neurons taking over the conversion of L-DOPA to dopamine, which is then released in an unregulated manner. This compound's action on 5-HT1A and 5-HT1B receptors helps to stabilize this system. It reduces the excessive firing of serotonergic neurons and inhibits the release of this "false" dopamine, thereby alleviating dyskinesias. This is associated with the normalization of downstream signaling pathways such as the D1 receptor-dependent cAMP/PKA and ERK/mTORC pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Rat hippocampal membranes.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL assay buffer, 25 µL [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL 10 µM Serotonin, 25 µL [3H]8-OH-DPAT, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL [3H]8-OH-DPAT, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitive binding counts. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the Radioligand Binding Assay.
[35S]GTPγS Binding Assay for 5-HT1B Receptor Functional Activity
This assay measures the activation of G-proteins following receptor stimulation and is used to determine the potency (EC50) and efficacy (Emax) of this compound at the 5-HT1B receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT1B receptors or rat striatal membranes.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Positive Control: 5-HT (full agonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP Stock: 10 mM GDP in assay buffer.
-
Other reagents and equipment are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: As described in section 3.1.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: 20 µL assay buffer, 20 µL GDP (final concentration 10-30 µM), 20 µL [35S]GTPγS (final concentration 0.1-0.5 nM), and 40 µL of membrane suspension.
-
Agonist-stimulated Binding: 20 µL of varying concentrations of this compound or 5-HT, 20 µL GDP, 20 µL [35S]GTPγS, and 40 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: As described in section 3.1.
-
Data Analysis: Calculate the net agonist-stimulated binding by subtracting basal binding. Plot the net stimulated binding against the agonist concentration to obtain a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) from this curve. The efficacy of this compound is expressed as a percentage of the maximal stimulation achieved with 5-HT.
Conclusion
This compound's profile as a 5-HT1A/1B partial agonist provides a unique mechanism for modulating serotonergic neurotransmission. The data presented in this guide highlight its high affinity and specific functional activity at these receptors. The detailed experimental protocols offer a foundation for further research into its pharmacological properties and therapeutic applications. The understanding of its impact on downstream signaling pathways is crucial for the continued development of this compound and similar compounds for treating neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 3. This compound counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Eltoprazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine is a psychoactive compound belonging to the phenylpiperazine class of drugs, initially investigated for its anti-aggressive properties. Its mechanism of action is primarily centered on the modulation of the serotonergic system. This technical guide provides an in-depth overview of the neurochemical profile of this compound, summarizing its receptor binding affinity, functional activity at key serotonin receptors, and its influence on neurotransmitter systems. The information is presented through structured data tables, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding for research and drug development purposes.
Receptor Binding Affinity
This compound exhibits a selective affinity for serotonin (5-HT) receptor subtypes, particularly the 5-HT1A, 5-HT1B, and 5-HT1C receptors. Its affinity for other neurotransmitter receptors is significantly lower.[1] The binding affinities, expressed as Ki values (in nM), are summarized in Table 1. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 40 | [1] |
| 5-HT1B | 52 | [1] |
| 5-HT1C | 81 | [1] |
| Other Receptors | > 400 | [1] |
Functional Activity
This compound's interaction with 5-HT receptors is not limited to binding; it also demonstrates distinct functional activities at these sites, acting as an agonist, partial agonist, and antagonist depending on the receptor subtype.
5-HT1A Receptor Agonism
This compound acts as an agonist at the 5-HT1A receptor. This is evidenced by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in rat hippocampus slices. The 5-HT1A receptor is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels.
5-HT1B Receptor Partial Agonism
At the 5-HT1B receptor, this compound behaves as a partial agonist. This was determined by its effect on the K+-stimulated release of 5-HT from rat cortex slices. While this compound inhibits 5-HT release, its maximal response is less than that of the full agonist serotonin, indicating partial agonistic activity.
5-HT1C Receptor Antagonism
This compound demonstrates weak antagonistic activity at the 5-HT1C receptor. This is shown by its ability to inhibit the 5-HT-induced accumulation of inositol phosphates in the choroid plexus of pigs.
| Receptor | Functional Activity | Assay | Key Parameter | Reference |
| 5-HT1A | Agonist | Inhibition of forskolin-stimulated cAMP production (rat hippocampus) | - | |
| 5-HT1B | Partial Agonist | Inhibition of K+-stimulated 5-HT release (rat cortex) | pD2 = 7.8, α = 0.5 | |
| 5-HT1C | Weak Antagonist | Inhibition of 5-HT-induced inositol phosphate accumulation (pig choroid plexus) | IC50 = 7 µM |
In Vivo Neurochemical Effects
In vivo studies reveal that this compound modulates both the serotonin and dopamine systems.
Effects on the Serotonergic System
This compound administration in vivo leads to a reduction in the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the striatum, without altering the levels of 5-HT itself. This suggests a decrease in serotonin turnover. Furthermore, this compound reduces the rate of 5-HT synthesis.
Effects on the Dopaminergic System
Microdialysis studies have shown that this compound can increase dopamine (DA) release in the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc). This effect is thought to be mediated by the activation of 5-HT1A receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established procedures and the information available from the primary literature on this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT1B, and 5-HT1C receptors.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a specific radioligand from its receptor in a tissue homogenate.
Materials:
-
Rat brain tissue (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B) or pig choroid plexus for 5-HT1C.
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]5-HT (for 5-HT1B), [3H]Mesulergine (for 5-HT1C).
-
Unlabeled this compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.1% ascorbic acid).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. For determining non-specific binding, use a high concentration of a known selective ligand (e.g., 10 µM 5-HT).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To assess the agonistic activity of this compound at 5-HT1A receptors.
Principle: 5-HT1A receptor activation inhibits adenylyl cyclase, thereby reducing the cAMP production stimulated by forskolin.
Materials:
-
Rat hippocampal slices.
-
Krebs-Ringer bicarbonate buffer.
-
Forskolin.
-
This compound.
-
cAMP assay kit.
Procedure:
-
Slice Preparation: Prepare thin slices (e.g., 300-400 µm) of rat hippocampus.
-
Pre-incubation: Pre-incubate the slices in oxygenated Krebs-Ringer buffer.
-
Stimulation: Incubate the slices with forskolin (to stimulate cAMP production) in the presence or absence of varying concentrations of this compound.
-
Termination and Lysis: Stop the reaction by adding a lysis buffer and homogenize the slices.
-
cAMP Measurement: Measure the cAMP concentration in the lysate using a suitable cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Determine the extent to which this compound inhibits the forskolin-stimulated cAMP accumulation.
Objective: To determine the partial agonistic activity of this compound at 5-HT1B autoreceptors.
Principle: Activation of presynaptic 5-HT1B autoreceptors inhibits the release of 5-HT.
Materials:
-
Rat cortical slices.
-
Krebs-Ringer buffer.
-
[3H]5-HT.
-
High potassium (K+) buffer (to induce depolarization and release).
-
This compound and a full 5-HT1B agonist (e.g., 5-HT).
Procedure:
-
Slice Preparation and Loading: Prepare rat cortical slices and load them with [3H]5-HT.
-
Superfusion: Place the slices in a superfusion chamber and perfuse with normal Krebs-Ringer buffer.
-
Stimulation: Switch to a high K+ buffer to stimulate the release of [3H]5-HT, in the presence of varying concentrations of this compound or the full agonist.
-
Fraction Collection: Collect the superfusate in fractions.
-
Radioactivity Measurement: Measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the fractional release of [3H]5-HT. Compare the maximal inhibition of release caused by this compound to that of the full agonist to determine its intrinsic activity (α). Calculate the pD2 (-log EC50) as a measure of potency.
Objective: To evaluate the antagonistic effect of this compound on 5-HT1C receptor signaling.
Principle: 5-HT1C receptors are Gq-coupled, and their activation stimulates phospholipase C, leading to the accumulation of inositol phosphates.
Materials:
-
Pig choroid plexus tissue.
-
[3H]myo-inositol.
-
Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).
-
5-HT.
-
This compound.
-
Dowex anion-exchange resin.
Procedure:
-
Tissue Preparation and Labeling: Dissect the pig choroid plexus and pre-label the tissue with [3H]myo-inositol.
-
Incubation: Incubate the labeled tissue with 5-HT in the presence or absence of varying concentrations of this compound.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.
-
Radioactivity Measurement: Measure the radioactivity of the eluted inositol phosphates.
-
Data Analysis: Determine the IC50 value for this compound's inhibition of 5-HT-stimulated inositol phosphate accumulation.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at 5-HT receptor subtypes.
Experimental Workflows
Caption: Workflow diagrams for key in vitro assays of this compound.
Neurochemical Effects Relationship
References
Eltoprazine for Managing Impulsivity and Aggression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine is a psychoactive phenylpiperazine derivative that has been extensively investigated for its potent anti-aggressive and impulsivity-modulating properties. Classified as a "serenic," it demonstrates a unique capacity to selectively reduce offensive aggressive behavior without causing sedation or impairing motor function.[1][2][3] Its mechanism of action is primarily centered on the modulation of the serotonergic system, acting as a mixed agonist at 5-HT1A and 5-HT1B receptors.[4] This technical guide provides an in-depth overview of this compound, consolidating data from key preclinical and clinical studies. It details the compound's neurochemical profile, experimental protocols used in its evaluation, and its complex effects on different facets of impulsivity and aggression. The guide is intended to serve as a comprehensive resource for professionals in neuroscience and drug development.
Core Mechanism of Action and Neurochemical Profile
This compound's pharmacological effects are attributed to its strong interaction with the serotonin system.[5] It acts as a mixed agonist with high affinity for 5-HT1A and 5-HT1B receptors and has a lower affinity for 5-HT1C receptors, where it acts as a weak antagonist. This interaction with autoreceptors (5-HT1A and 5-HT1B) leads to a reduction in the synthesis and release of serotonin, which is believed to be a key component of its anti-aggressive effects.
In vivo studies demonstrate that this compound reduces 5-HIAA levels in the striatum, indicating a decrease in serotonin turnover. Furthermore, it modulates other neurotransmitter systems, increasing dopamine (DA) and norepinephrine (NE) release in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC), and dopamine in the nucleus accumbens (NAc). This complex neurochemical profile underlies its distinct behavioral effects, differentiating it from other serotonergic agents.
Receptor Binding and Functional Activity
This compound's affinity and functional activity at various serotonin receptor subtypes have been characterized through in vitro studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT1A | 40 | Agonist | |
| 5-HT1B | 52 | Partial Agonist (α = 0.5) | |
| 5-HT1C | 81 | Weak Antagonist (IC50 = 7 µM) | |
| Other Receptors | > 400 | Low Affinity |
Signaling Pathway Diagram
The following diagram illustrates the primary mechanism of action of this compound on serotonergic and catecholaminergic neurons.
*Caption: this compound's agonism at 5-HT1A/1B autoreceptors reduces serotonin synthesis and release, while also modulating downstream catecholamine and glutamate pathways. (Note: Glutamate inhibition is particularly relevant in the context of L-DOPA-induced dyskinesia)
Preclinical Efficacy in Models of Aggression
This compound has been extensively studied in various animal models of aggression, where it has been shown to specifically reduce offensive aggression without impairing other social or exploratory behaviors. This selective effect is the hallmark of its "serenic" profile.
Summary of Preclinical Aggression Studies
| Animal Model | Species | This compound Dose (p.o.) | Key Outcomes | Reference(s) |
| Resident-Intruder Aggression | Rat | 1 - 3 mg/kg | Reduced offensive behavior; social interaction and exploration remained intact or increased; no sedation. No tolerance developed after 4 weeks of chronic treatment. | |
| Isolation-Induced Aggression | Mouse | Not specified | Marked and potent anti-aggressive activity. | |
| Maternal Aggression | Rat | Not specified | Reduced aggression, similar to effects in male models. |
Detailed Experimental Protocol: Resident-Intruder Paradigm
This protocol is a standard method for assessing offensive aggression in rodents and was used to characterize this compound's effects.
-
Animal Housing: Male rats are individually housed for a period of at least four weeks after sexual maturity to establish territoriality (the "resident").
-
Intruder Selection: A slightly smaller, group-housed male rat is selected as the "intruder."
-
Drug Administration: The resident rat is administered this compound (e.g., 1 or 3 mg/kg, p.o.) or a vehicle control 60 minutes prior to the test.
-
Test Procedure: The intruder is introduced into the home cage of the resident.
-
Behavioral Observation: The ensuing interaction is recorded for a fixed period (e.g., 10 minutes). Key behaviors are scored by a trained observer, including:
-
Offensive: Lateral threat, keep down, chase.
-
Social/Exploratory: Social grooming, exploring the intruder.
-
General Activity: Locomotion, rearing.
-
Sedation: Inactivity, lying down.
-
-
Data Analysis: The frequency and duration of aggressive behaviors are compared between the this compound-treated and control groups using appropriate statistical tests.
Experimental Workflow Diagram
Caption: Workflow of the resident-intruder paradigm for assessing anti-aggressive drug effects.
Effects on Impulsivity
This compound's effects on impulsivity are nuanced. Studies in rats have shown that it can dissociate between different types of impulsivity, specifically "waiting" impulsivity (impulsive choice) and "stopping" impulsivity (impulsive action).
Summary of Impulsivity Studies
| Impulsivity Type | Behavioral Task | Species | This compound Effect | Reference |
| Waiting Impulsivity | Delay-Aversion Task | Rat | Decreased Impulsive Choice | |
| Stopping Impulsivity | Stop-Signal Task | Rat | Increased Impulsive Action |
This dissociation suggests that this compound's modulation of the 5-HT1A/1B receptors impacts the neural circuits governing decision-making and action inhibition differently.
Detailed Experimental Protocol: Stop-Signal Task
This task is designed to measure an animal's ability to inhibit a prepotent motor response.
-
Apparatus: An operant chamber with two levers (or nose-poke holes) and a signal light.
-
Training (Go Trials): The rat is trained to press a lever after a "go" signal (e.g., illumination of a light) to receive a reward (e.g., a food pellet).
-
Introduction of Stop Trials: On a subset of trials (e.g., 25%), an auditory "stop" signal is presented at a variable delay after the "go" signal.
-
Task Requirement: If the rat successfully inhibits its response (does not press the lever) on a stop trial, it is rewarded. If it fails to stop, it receives a time-out period.
-
Staircase Procedure: The delay between the go and stop signals is adjusted based on the rat's performance to determine the stop-signal reaction time (SSRT), a measure of the speed of response inhibition.
-
Drug Testing: Once performance is stable, this compound or vehicle is administered before the session to assess its effect on SSRT and go-trial performance. An increase in failed stop trials indicates increased impulsive action.
Logical Relationship Diagram for the Stop-Signal Task
Caption: Logical flow of a trial in the Stop-Signal Task to measure impulsive action.
Clinical Trials and Human Studies
The translation of this compound's potent preclinical anti-aggressive effects to the clinic has yielded mixed results. Several pilot studies and larger trials have been conducted in diverse patient populations.
Summary of Key Clinical Trials on Aggression
| Patient Population | N | Study Design | This compound Dose | Key Findings | Reference(s) |
| Mentally Handicapped | 160 | Double-blind, placebo-controlled | Not specified | No significant efficacy in the total sample. Post-hoc analysis suggested a reduction in aggression in a subgroup of severely aggressive patients. Overall safety was good. | |
| Dementia | 20 | Pilot study | Not specified | Significantly reduced aggression, especially in highly aggressive individuals. No side effects noted. | |
| Psychotic & Personality Disorders | 23 | Pilot study | Not specified | Reduced aggression, but a slight decrease was also seen in the placebo group. | |
| Schizophrenia & Mental Retardation | Not specified | Clinical Trial | Not specified | Investigated for aggression in these populations. | |
| Normal Male Volunteers | 5 | Phase I, placebo-controlled | 5, 10, 20 mg | 10 and 20 mg doses significantly decreased operant aggressive responding. |
While initial pilot studies were promising, a large-scale trial in mentally handicapped patients failed to demonstrate overall efficacy, though a signal was detected in the most severely aggressive subgroup. These findings highlight the complexities of translating preclinical findings in aggression research to heterogeneous human populations.
Methodology: Phase I Study in Normal Volunteers
This study provides a controlled experimental model of human aggression.
-
Participants: Healthy adult male volunteers.
-
Study Design: Double-blind, placebo-controlled, within-subject crossover design.
-
Drug Administration: Single oral doses of placebo, 5, 10, and 20 mg of this compound were administered across different sessions.
-
Aggression Paradigm (Point Subtraction Aggression Paradigm - PSAP):
-
Participants could press one button to earn points (exchangeable for money).
-
A second button was presented as an "aggressive" option, which ostensibly subtracted points from a fictitious opponent.
-
Provocation was included by having the "opponent" periodically subtract points from the participant.
-
-
Outcome Measures: The primary outcome was the rate of aggressive responding (presses on the point-subtraction button). Point-maintained responding was also measured.
-
Data Analysis: The effects of each this compound dose on the rate of aggressive and non-aggressive responding were compared to placebo.
Conclusion
This compound remains a pivotal compound in the study of serotonergic modulation of aggression and impulsivity. Its well-characterized mechanism as a 5-HT1A/1B receptor agonist and its specific "serenic" profile in preclinical models provide a strong foundation for its therapeutic rationale. The compound robustly and reliably reduces offensive aggression in animal models without inducing sedation. However, its clinical development has been challenging, with mixed results in large-scale trials, suggesting that its benefits may be most pronounced in specific, severely affected patient subgroups. Furthermore, its dichotomous effect on waiting versus stopping impulsivity highlights the complexity of the serotonergic system's role in executive function. For drug development professionals, this compound serves as a critical case study, illustrating both the promise of targeting the 5-HT1A/1B receptors for aggression and the significant hurdles in translating such targeted mechanisms into broad clinical efficacy. Further research may focus on identifying biomarkers to select patient populations most likely to respond to this compound or similar agents.
References
Methodological & Application
Eltoprazine in Rat Models of Parkinson's Disease: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of eltoprazine in 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson's disease (PD), with a specific focus on its application in mitigating L-DOPA-induced dyskinesia (LID).
Introduction
This compound is a mixed serotonin 5-HT1A and 5-HT1B receptor agonist that has shown significant promise in preclinical models for the management of L-DOPA-induced dyskinesia, a common and debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease.[1][2] In advanced PD, serotonergic neurons can take up L-DOPA and convert it into dopamine, leading to its unregulated release and contributing to the development of dyskinesias.[1] this compound is thought to counteract this by acting on 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons, thereby modulating the release of this "false" neurotransmitter.[3]
These protocols and notes are intended to provide researchers with a detailed guide to replicate and build upon existing studies investigating the therapeutic potential of this compound in rat models of PD.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and its effects in 6-OHDA-lesioned rat models of L-DOPA-induced dyskinesia.
Table 1: this compound Dosage and Administration in 6-OHDA Rat Models
| Dosage (mg/kg) | Route of Administration | Vehicle | Treatment Schedule | Reference |
| 0.3 | Not Specified | Not Specified | Acute | [1] |
| 0.4 | Intraperitoneal (i.p.) | Saline | Acute | |
| 0.6 | Not Specified | Not Specified | Acute and Chronic | |
| 0.8 | Intraperitoneal (i.p.) | Saline | Acute | |
| 1.2 | Intraperitoneal (i.p.) | Saline | Acute |
Table 2: Summary of this compound's Effects on L-DOPA-Induced Dyskinesia (LID) in 6-OHDA Rats
| This compound Dosage (mg/kg) | L-DOPA Dosage (mg/kg) | Benserazide Dosage (mg/kg) | Key Findings | Reference |
| 0.3 | Not Specified | Not Specified | Reduced LIDs in acute administration. | |
| 0.4, 0.8, 1.2 | 8 | 12 | Dose-dependent reduction in Abnormal Involuntary Movement (AIMs) scores. | |
| 0.6 | 4 | Not Specified | Prevented or reduced dyskinetic-like behavior without impairing motor activity when co-administered with preladenant. | |
| 0.3, 0.6 | Not Specified | Not Specified | Protected against the development of LIDs and suppressed established LIDs in chronic studies. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning Protocol for Induction of Parkinson's Model in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a robust and consistent lesion of the nigrostriatal dopamine system.
Materials:
-
Male Sprague-Dawley or Wistar rats (220-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine hydrochloride
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical instruments
-
Suturing material
Procedure:
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.
-
Stereotaxic Surgery:
-
Mount the rat in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma.
-
Drill a small hole over the injection site. The following coordinates are for the medial forebrain bundle (relative to bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -9.0 mm from the skull surface.
-
-
6-OHDA Preparation and Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid). Protect the solution from light.
-
Slowly infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow at least 2-3 weeks for the lesion to fully develop before proceeding with behavioral testing.
-
-
Lesion Verification (Optional but Recommended):
-
Assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). A significant number of contralateral rotations (away from the lesioned side) indicates a successful lesion.
-
Post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum can provide definitive confirmation of the lesion.
-
L-DOPA and this compound Administration Protocol for Induction and Treatment of Dyskinesia
This protocol outlines the procedure for inducing dyskinesia with L-DOPA and co-administering this compound.
Materials:
-
Levodopa (L-DOPA) methyl ester hydrochloride
-
Benserazide hydrochloride
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Administration supplies (e.g., gavage needles, syringes)
Procedure:
-
Drug Preparation:
-
L-DOPA/Benserazide: Prepare a fresh solution of L-DOPA (e.g., 8 mg/kg) and benserazide (e.g., 12 mg/kg) in sterile 0.9% saline. Benserazide is a peripheral DOPA decarboxylase inhibitor that prevents the conversion of L-DOPA to dopamine outside the brain.
-
This compound: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.4, 0.8, 1.2 mg/mL for i.p. injection).
-
-
Acclimatization and Habituation:
-
Handle the rats for several days prior to the experiment to acclimate them to the injection procedures.
-
-
Induction of Dyskinesia:
-
Administer L-DOPA/benserazide daily or on alternating days for a period of 2-3 weeks to induce stable dyskinesia.
-
-
This compound Treatment:
-
On the day of the experiment, administer this compound (e.g., via i.p. injection) 20-30 minutes prior to the L-DOPA/benserazide injection.
-
Administer the L-DOPA/benserazide solution.
-
Rodent Abnormal Involuntary Movement Scale (AIMS) Protocol
This protocol is adapted from the human AIMS for the assessment of L-DOPA-induced dyskinesia in rats.
Procedure:
-
Observation Period: Following L-DOPA administration, observe each rat individually for 1-2 minutes at regular intervals (e.g., every 10 or 20 minutes) for a total of 180 minutes.
-
Scoring Categories: Score the severity of AIMs in three main categories:
-
Orolingual: Involuntary movements of the mouth, tongue, and jaw.
-
Forelimb: Dyskinesia of the forelimbs, including jerky movements, twitching, and dystonic posturing.
-
Axial: Dystonic or choreiform movements of the trunk and neck.
-
-
Severity Scale: Rate the severity of each category on a scale of 0 to 4:
-
0: Absent
-
1: Occasional (present during less than 50% of the observation period)
-
2: Frequent (present during more than 50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
Total AIMs Score: The total AIMs score for each time point is the sum of the scores for the orolingual, forelimb, and axial categories.
Visualizations
References
- 1. This compound counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Eltoprazine Administration In Vivo: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of Eltoprazine, a mixed 5-HT1A/5-HT1B serotonin receptor agonist. This document outlines detailed protocols for two primary preclinical applications: the management of L-DOPA-induced dyskinesia (LID) in a rat model of Parkinson's disease and the assessment of anti-aggressive effects in a resident-intruder paradigm. Included are summaries of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to facilitate robust and reproducible preclinical studies.
Introduction
This compound is a psychoactive compound that acts as a partial agonist at 5-HT1A and 5-HT1B serotonin receptors[1][2]. Its modulation of the serotonergic system has shown therapeutic potential in various neurological and psychiatric conditions[1]. Notably, this compound has been investigated for its ability to alleviate L-DOPA-induced dyskinesias (LIDs) in animal models of Parkinson's disease and to reduce aggressive behavior[1][3]. These application notes are designed to provide researchers with the necessary protocols and data to effectively design and execute in vivo studies involving this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: this compound Pharmacokinetics
| Species | Route of Administration | Dose | Tmax | Cmax | t1/2 (elimination) | Absolute Bioavailability | Reference |
| Human | Oral | 8 mg | 1-4 h | 24 ng/mL | 9.8 ± 3.9 h | 110 ± 32% | |
| Dog | Intravenous | 0.5 mg/kg | - | - | ~2.6 h | - | |
| Dog | Oral | 4 mg/kg | 1.5-1.9 h | Proportional to dose | ~2.4 h | 67 ± 20% |
Table 2: this compound Dosing and Effects in Animal Models
| Animal Model | Application | Route of Administration | This compound Dose | Co-administered Agents | Key Findings | Reference |
| 6-OHDA Rat Model | L-DOPA-induced Dyskinesia | - | 0.6 mg/kg | L-DOPA (4 mg/kg) + Preladenant (0.3 mg/kg) | Significantly reduced dyskinetic-like behavior without impairing motor activity. | |
| MPTP Monkey Model | L-DOPA-induced Dyskinesia | - | Not specified | L-DOPA + Preladenant | Counteracted dyskinesia while maintaining the therapeutic effects of L-DOPA. | |
| Resident-Intruder Rat Model | Aggression | Oral (p.o.) | 1 or 3 mg/kg (daily for 4 weeks) | - | Stable anti-aggressive effects over the 4-week period. | |
| Resident-Intruder Rat Model | Aggression | Subcutaneous (s.c.) | 1 mg/kg (b.i.d.) | - | Not specified | |
| Resident-Intruder Rat Model | Aggression | Osmotic pump | 8 mg/kg/day | - | Not specified | |
| Rat | Neurochemical Effects | - | Not specified | - | Increased dopamine and norepinephrine release in the mPFC and OFC; increased dopamine in the nucleus accumbens; decreased serotonin release in the mPFC and nucleus accumbens. |
Experimental Protocols
Protocol 1: this compound for L-DOPA-Induced Dyskinesia in a 6-OHDA Rat Model of Parkinson's Disease
This protocol details the induction of a Parkinson's disease model in rats using 6-hydroxydopamine (6-OHDA), followed by the induction and assessment of L-DOPA-induced dyskinesias (LIDs) and their modulation by this compound.
1. 6-OHDA Lesioning (Unilateral Medial Forebrain Bundle)
-
Animals: Adult male Sprague-Dawley or Fisher 344 rats (200-250 g).
-
Anesthesia: Anesthetize rats using isoflurane or an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Stereotactic Surgery:
-
Position the anesthetized rat in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Drill a small hole at the desired coordinates for the medial forebrain bundle (MFB). A typical coordinate relative to bregma is: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.
-
Prepare a solution of 6-OHDA (e.g., 2 mg/mL in sterile saline with 0.2% ascorbic acid to prevent oxidation).
-
Slowly infuse 5 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min using a Hamilton syringe.
-
Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery, including weight and food intake. Lesioned animals may require softened food on the cage floor.
-
Lesion Confirmation: After 10-14 days, confirm the lesion by challenging the rats with a dopamine receptor agonist like apomorphine (0.2 mg/kg, i.p.) and observing contralateral rotations.
2. Induction of L-DOPA-Induced Dyskinesias (LIDs)
-
L-DOPA Treatment:
-
Approximately 3-4 weeks post-6-OHDA surgery, begin chronic L-DOPA administration.
-
Prepare a solution of L-DOPA (e.g., 5 mg/kg) and a peripheral decarboxylase inhibitor such as benserazide (12.5 mg/kg) in sterile saline.
-
Administer the L-DOPA/benserazide solution daily via subcutaneous or intraperitoneal injection for approximately 3 weeks to induce stable LIDs.
-
3. This compound Administration and Behavioral Assessment
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., for a 0.6 mg/kg dose).
-
Administration: Administer this compound (e.g., intraperitoneally) at a specified time before the L-DOPA injection.
-
Behavioral Assessment (Abnormal Involuntary Movements - AIMs):
-
On testing days, habituate the rats to the observation cages.
-
Following L-DOPA administration, begin AIMs rating at set intervals (e.g., starting 20 minutes post-injection and continuing every 50 minutes for up to 220 minutes).
-
Score the severity of axial, limb, and orolingual AIMs on a scale of 0-4. The total AIMs score is calculated by multiplying the severity score by the frequency score.
-
A blinded observer should perform the scoring to avoid bias.
-
Protocol 2: this compound for Anti-Aggressive Effects in the Resident-Intruder Paradigm
This protocol describes the use of the resident-intruder test to evaluate the anti-aggressive properties of this compound in rats.
1. Animal Housing and Preparation
-
Resident Animals: House male rats individually for at least one week to establish territoriality. To facilitate territorial behavior, a sterilized female companion can be housed with the resident, and removed about an hour before the test.
-
Intruder Animals: Use slightly smaller and non-aggressive male rats as intruders. House them in groups.
2. This compound Administration
-
Preparation: Prepare this compound solution in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer this compound to the resident rat via the desired route (e.g., oral gavage for 1-3 mg/kg) at a specified time (e.g., 60 minutes) before the test.
3. Resident-Intruder Test
-
Test Arena: The resident's home cage serves as the test arena.
-
Procedure:
-
Introduce an intruder rat into the home cage of the this compound-treated resident.
-
The test duration is typically 10 minutes.
-
Record the entire session on video for later analysis.
-
Separate the animals immediately if injurious fighting occurs.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the behaviors from the video recordings.
-
Key aggressive behaviors to score include:
-
Latency to the first attack.
-
Frequency and duration of attacks (e.g., biting, clinch attacks).
-
Lateral threat postures.
-
Piloerection.
-
-
Also score non-aggressive social behaviors (e.g., social exploration, sniffing) and non-social behaviors (e.g., exploration of the cage, inactivity) to assess the specificity of the anti-aggressive effect.
-
Signaling Pathways
This compound exerts its effects primarily through its agonistic action on 5-HT1A and 5-HT1B serotonin receptors. In the context of L-DOPA-induced dyskinesia, this interaction leads to a modulation of downstream signaling cascades in the striatum. Activation of these receptors can inhibit the sensitization of the direct pathway striatonigral neurons to L-DOPA. This is associated with a reduction in striatal glutamate levels and a normalization of D1 receptor-dependent signaling, including the cAMP/PKA and ERK/mTORC pathways. This compound has been shown to inhibit forskolin-stimulated cAMP production, indicative of its agonistic action on 5-HT1A receptors.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for conducting in vivo research with this compound. By following these detailed methodologies, researchers can investigate the therapeutic potential of this compound for L-DOPA-induced dyskinesia and aggression with greater consistency and reproducibility. The provided visualizations of experimental workflows and signaling pathways further aid in the conceptual understanding and practical implementation of these studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Neurochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of serotonergic transmission by this compound in L-DOPA-induced dyskinesia: Behavioral, molecular, and synaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the solubility, preparation, and experimental use of Eltoprazine. The information is intended to support the design and execution of both in vitro and in vivo studies involving this serotonergic agent.
Physicochemical Properties and Solubility
This compound is a selective serotonin 5-HT1A and 5-HT1B receptor agonist and a 5-HT2C receptor antagonist.[1] It is most commonly available as a hydrochloride or dihydrochloride salt, which influences its solubility.
Table 1: Physicochemical Properties of this compound and its Salts
| Property | Value | Source |
| This compound (Free Base) | ||
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [2] |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [3] |
| Molecular Weight | 256.73 g/mol | [3] |
| Water Solubility | 11.6 mg/mL | |
| ≥ 100 mg/mL | ||
| 190 mg/mL (19 g/100 ml) | ||
| logP | 1.06 - 1.08 | |
| pKa (Strongest Basic) | 8.83 | |
| This compound Dihydrochloride | ||
| DMSO Solubility | 10 mg/mL (Sonication recommended) | |
| This compound (Form not specified) | ||
| DMSO Solubility | ≥ 25 mg/mL | |
| DMSO Solubility | ≥ 31 mg/mL |
Experimental Protocols
In Vitro Solution Preparation
For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. DMSO is a common choice for preparing stock solutions of hydrophobic compounds.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride or dihydrochloride powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-quality, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the solution to ensure complete dissolution.
-
Sterilization (Optional): If sterility is a concern, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO itself has sterilizing properties, this step may not always be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for In Vitro Solution Preparation
In Vivo Solution Preparation
For animal studies, this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage (p.o.). The formulation of the dosing solution is critical for ensuring the compound remains soluble and is delivered effectively.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol is based on established methods for administering this compound to rats.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 10 mL of vehicle:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline
-
-
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
Dosing Solution Preparation (for a final concentration of 2.5 mg/mL):
-
Take 1 mL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 4 mL of PEG300 and mix thoroughly until the solution is clear.
-
Add 0.5 mL of Tween-80 and mix well.
-
Add 4.5 mL of saline to bring the final volume to 10 mL.
-
-
Administration: The final solution at 2.5 mg/mL can be administered to achieve the desired dose (e.g., a 1 mg/kg dose for a 250g rat would require a 0.1 mL injection). Doses used in rat studies have ranged from 0.6 mg/kg to 3 mg/kg.
Workflow for In Vivo Solution Preparation
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Activation of these receptors leads to a cascade of intracellular events that modulate neuronal activity.
Signaling Pathway of this compound
Downstream Effects of this compound:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins by this compound inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of PKA and ERK Signaling: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Independently, the activated G-proteins can also lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
-
Regulation of Neurotransmitter Release: As an agonist at presynaptic 5-HT1B autoreceptors, this compound inhibits the release of serotonin (5-HT). It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex.
-
Modulation of Glutamate Transmission: this compound has been found to reduce striatal glutamate levels, which is believed to contribute to its therapeutic effects in certain conditions.
References
Application Notes and Protocols for Eltoprazine in Rodent Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine is a phenylpiperazine derivative that acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This mechanism of action allows it to modulate serotonergic neurotransmission, making it a valuable tool for investigating the role of the serotonin system in various behaviors.[2] In rodent behavioral assays, this compound has been primarily utilized to study aggression, anxiety, and to a lesser extent, its potential antidepressant-like effects. These application notes provide detailed protocols and data for the use of this compound in key rodent behavioral assays.
Mechanism of Action
This compound's pharmacological profile is centered on its interaction with the 5-HT1A and 5-HT1B receptors.[1][2] As a partial agonist, it exhibits a dual action: it can mimic the effects of serotonin at these receptors, but to a lesser degree than the endogenous full agonist, and it can also competitively block the binding of the full agonist. This modulation of the serotonergic system is believed to underlie its behavioral effects.
Activation of 5-HT1A autoreceptors on the soma and dendrites of serotonin neurons leads to a decrease in neuron firing rate and a subsequent reduction in serotonin release. Postsynaptically, 5-HT1A receptor activation is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization and reduced neuronal excitability.
Activation of 5-HT1B receptors, which are primarily located on the terminals of neurons, also inhibits the release of serotonin and other neurotransmitters, including glutamate and GABA. This presynaptic inhibition is a key mechanism through which this compound can modulate a wide range of behaviors.
Data Presentation
The following tables summarize the quantitative effects of this compound in commonly used rodent behavioral assays.
Table 1: Effects of this compound in the Resident-Intruder Test in Rats
| Dose (mg/kg, p.o.) | Administration Time | Key Findings | Reference |
| 1.0 | 60 min prior to test | Significant reduction in offensive aggression. | |
| 3.0 | 60 min prior to test | Strong, dose-dependent reduction in offensive aggression without sedation. |
p.o. - per os (by mouth)
Table 2: Effects of this compound in the Elevated Plus-Maze in Mice
| Dose (mg/kg, s.c.) | Administration Time | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Key Findings | Reference |
| Vehicle | 60 min prior to test | ~18 ± 3 | ~25 ± 4 | - | |
| 0.31 | 60 min prior to test | ~10 ± 2 | ~15 ± 3 | Significant decrease in open arm exploration, suggesting an anxiogenic-like effect. | |
| 1.0 | 60 min prior to test | ~8 ± 2 | ~12 ± 2 | Dose-dependent decrease in open arm exploration. |
*s.c. - subcutaneous; p<0.05 vs. vehicle
Table 3: Predicted Effects of this compound in the Forced Swim Test in Rodents
| Dose | Administration Time | Predicted Effect on Immobility Time | Rationale |
| TBD | TBD | Decrease | Activation of 5-HT1A and 5-HT1B receptors by other agonists has been shown to produce antidepressant-like effects in the forced swim test, suggesting this compound may have a similar profile. |
TBD - To be determined. No direct experimental data for this compound in the forced swim test is currently available.
Experimental Protocols
Resident-Intruder Test
This assay is a standard paradigm for studying offensive aggression in rodents.
Objective: To assess the anti-aggressive effects of this compound.
Animals: Male rats (e.g., Wistar or Sprague-Dawley) are typically used as "residents" and slightly smaller, unfamiliar male rats as "intruders."
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline or distilled water)
-
Standard rodent cages
-
Video recording equipment
Procedure:
-
Housing: House resident male rats individually for at least one week to establish territory.
-
Drug Administration: Administer this compound (e.g., 1 or 3 mg/kg, p.o.) or vehicle to the resident rat 60 minutes before the test.
-
Test Session: Introduce an intruder rat into the resident's home cage for a 10-minute period.
-
Behavioral Scoring: Record the entire session and score the following behaviors for the resident rat:
-
Latency to the first attack (in seconds)
-
Total number of attacks
-
Total duration of attacks (in seconds)
-
Social behaviors (e.g., sniffing, grooming)
-
Non-social behaviors (e.g., exploration, rearing)
-
Expected Results: this compound is expected to dose-dependently decrease the frequency and duration of aggressive behaviors without causing sedation.
Elevated Plus-Maze
This test is widely used to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic or anxiogenic-like effects of this compound.
Animals: Male mice (e.g., C57BL/6) are commonly used.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.31 or 1.0 mg/kg, s.c.) or vehicle 60 minutes prior to the test.
-
Test Session: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Data Collection: Use video tracking software to record and analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Expected Results: Based on existing literature, this compound is expected to decrease the time spent in and the number of entries into the open arms, suggesting an anxiogenic-like effect.
Forced Swim Test
This assay is a common screening tool for potential antidepressant compounds.
Objective: To investigate the potential antidepressant-like effects of this compound.
Animals: Male rats or mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Cylindrical water tanks
-
Video recording equipment
Procedure:
-
Pre-test Session (for rats): On day 1, place each rat in a cylinder filled with water (23-25°C) for 15 minutes. This session is for habituation.
-
Drug Administration: On day 2, administer this compound or vehicle 30-60 minutes before the test session.
-
Test Session: Place the animal back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the session and measure the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
Predicted Outcome: While direct data is lacking, based on the known antidepressant-like effects of other 5-HT1A and 5-HT1B agonists, it is hypothesized that this compound may decrease the duration of immobility in the forced swim test. This would be indicative of an antidepressant-like effect.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: this compound's Effects Logic.
References
Application Notes and Protocols for the In Vitro Use of Eltoprazine on Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine is a psychoactive compound recognized for its potent interaction with the serotonergic system. It primarily functions as a partial agonist at the 5-HT1A and 5-HT1B serotonin receptors.[1] This mechanism of action makes it a valuable tool for investigating serotonergic modulation of neuronal function in vitro. These application notes provide detailed protocols for the use of this compound in neuronal cultures to study its effects on cell viability, signal transduction, and neurotransmitter release.
Mechanism of Action
This compound exhibits high affinity for 5-HT1A and 5-HT1B receptors, acting as a partial agonist.[1] Activation of these Gi/o-coupled receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, stimulation of these receptors can modulate ion channel activity, specifically opening G-protein-coupled inwardly rectifying potassium (GIRK) channels and closing N-type calcium channels. This typically results in neuronal hyperpolarization and a reduction in neuronal excitability. Downstream signaling pathways affected by this compound include the MAPK/ERK and Akt pathways, which are crucial for neuronal survival and plasticity.
Data Presentation
This compound Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species | Tissue/Cell Type | Reference |
| Ki | 5-HT1A | 40 nM | Rat | Brain | [1] |
| Ki | 5-HT1B | 52 nM | Rat | Brain | [1] |
| Ki | 5-HT1C | 81 nM | Rat | Brain | |
| IC50 (antagonist action) | 5-HT1C | 7 µM | Pig | Choroid Plexus | |
| pD2 (inhibition of K+-stimulated 5-HT release) | 5-HT1B | 7.8 | Rat | Cortex Slices | |
| Effective Concentration (inhibition of forskolin-stimulated cAMP) | 5-HT1A | 1 µM | Rat | Hippocampus Slices |
Recommended Concentration Ranges for In Vitro Neuronal Culture Experiments
| Assay Type | Concentration Range | Incubation Time | Rationale | Reference |
| Acute Signaling (e.g., cAMP, pERK) | 10 nM - 10 µM | 15 - 60 minutes | Based on Ki and EC50 values to observe rapid signaling events. | |
| Chronic Treatment (e.g., Neurite Outgrowth, Protein Expression) | 100 nM - 1 µM | 24 - 72 hours | Effective concentration for longer-term morphological and expression changes. | |
| Neurotransmitter Release | 100 nM - 10 µM | 30 - 60 minutes | To assess the acute modulatory effects on transmitter release machinery. | |
| Cell Viability | 100 nM - 50 µM | 24 - 72 hours | To determine potential cytotoxic effects at a broad range of concentrations. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol determines the effect of this compound on the viability of cultured neurons.
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Plate reader (570 nm)
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 100 nM to 50 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Following the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of cAMP Levels
This protocol measures the effect of this compound on intracellular cAMP levels, a key downstream effector of 5-HT1A receptor activation.
Materials:
-
Primary neuronal cultures or a suitable cell line expressing 5-HT1A receptors
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar)
-
Cell lysis buffer (provided with the kit)
-
White opaque 96-well or 384-well plates
Procedure:
-
Plate neurons in a white opaque 96-well or 384-well plate and culture until the desired confluency.
-
Prepare this compound dilutions in stimulation buffer (provided with the kit or a suitable buffer like HBSS) at concentrations ranging from 10 nM to 10 µM.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with a known concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C to induce cAMP production. Include a control group without forskolin to measure basal cAMP levels.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring the resulting signal (e.g., fluorescence or luminescence) on a plate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample and express the data as a percentage of the forskolin-stimulated control.
Protocol 3: Western Blot for Phospho-ERK1/2
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key kinase in downstream signaling pathways.
Materials:
-
Primary neuronal cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate neurons in 6-well plates and grow to the desired confluency.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for a short duration (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the data.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Neurons.
Caption: General Experimental Workflow.
References
Eltoprazine Microdialysis in the Rat Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine is a psychoactive compound known for its serotonergic properties, acting as a partial agonist at the 5-HT1A and 5-HT1B receptors.[1] Its unique pharmacological profile has prompted investigations into its therapeutic potential for a range of neurological and psychiatric disorders, including aggression, impulsivity, and L-DOPA-induced dyskinesias in Parkinson's disease.[2][3] Understanding the in vivo neurochemical effects of this compound is crucial for elucidating its mechanism of action and advancing its clinical development.
In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[4] This document provides a detailed protocol for conducting microdialysis studies in the rat brain to investigate the effects of this compound on key monoamine neurotransmitters.
Data Presentation
The following tables summarize the qualitative effects of this compound on extracellular neurotransmitter levels in different brain regions of the rat, as determined by in vivo microdialysis.
Table 1: Effect of this compound on Neurotransmitter Levels in the Rat Brain [5]
| Brain Region | Neurotransmitter | Effect |
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Increase |
| Norepinephrine (NE) | Increase | |
| Serotonin (5-HT) | Decrease | |
| Orbitofrontal Cortex (OFC) | Dopamine (DA) | Increase |
| Norepinephrine (NE) | Increase | |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Increase |
| Serotonin (5-HT) | Decrease |
Experimental Protocols
This section outlines a comprehensive protocol for performing an in vivo microdialysis experiment to assess the effects of this compound on neurotransmitter levels in the rat brain.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride: (Source to be specified by the researcher)
-
Vehicle: 0.9% sterile saline
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture
-
Microdialysis Probes: Concentric or linear probes with a suitable molecular weight cut-off (e.g., 20 kDa)
-
Guide Cannula: Sized to fit the microdialysis probes
-
Dummy Cannula: To keep the guide cannula patent
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
1.0 mM MgCl₂
-
(pH adjusted to 7.4 with phosphate buffer)
-
-
Microinfusion Pump
-
Fraction Collector (refrigerated)
-
Stereotaxic Apparatus
-
Surgical Tools
-
HPLC system with electrochemical detection (HPLC-ECD): For neurotransmitter analysis
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex, nucleus accumbens). Stereotaxic coordinates should be determined from a rat brain atlas (e.g., Paxinos and Watson).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Microdialysis Procedure
-
On the day of the experiment, handle the rat gently and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1-2 hours.
-
Prepare this compound solution in 0.9% saline.
-
Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection). Doses can range from 0.3 to 3 mg/kg.
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.
-
Remove the brain and section it to histologically verify the placement of the microdialysis probe.
Sample Analysis
-
Analyze the collected dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC-ECD.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage change from the average baseline concentration.
Visualizations
This compound Signaling Pathway
Caption: this compound's dual action on serotonin and dopamine pathways.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. On the Effect of this compound in Dyskinetic Hemiparkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of intraventricular administration of this compound, 1-(3-trifluoromethylphenyl)piperazine hydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1A/1B-receptor agonist this compound increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eltoprazine's Effects on Dyskinesia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the effects of Eltoprazine on L-DOPA-induced dyskinesia (LID). The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
L-DOPA-induced dyskinesia is a significant complication of long-term dopamine replacement therapy for Parkinson's disease (PD). This compound, a mixed 5-HT1A/1B receptor agonist, has emerged as a promising therapeutic agent to mitigate these debilitating involuntary movements.[1][2][3] Animal models are crucial for preclinical evaluation of such therapies, providing insights into efficacy, mechanism of action, and potential side effects. The most commonly employed models are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primate, both of which reliably replicate L-DOPA-induced dyskinesias.[1][4]
Mechanism of Action of this compound in Dyskinesia
In advanced Parkinson's disease, serotonergic neurons can take up L-DOPA, convert it to dopamine, and release it in a non-physiological, unregulated manner. This "false transmitter" release of dopamine is thought to contribute significantly to the development of dyskinesias. This compound is believed to counteract this by stimulating 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons. This activation reduces the synthesis and release of serotonin, and consequently, the aberrant release of dopamine.
Furthermore, this compound's mechanism extends to modulating downstream signaling pathways. It has been shown to reduce striatal glutamate levels and the overactivation of the direct striatonigral pathway, which are associated with the expression of dyskinesias. This modulation is achieved without significantly affecting the therapeutic motor benefits of L-DOPA.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in reducing L-DOPA-induced dyskinesia in various animal models.
Table 1: this compound Efficacy in 6-OHDA-Lesioned Rat Models
| This compound Dose (mg/kg) | L-DOPA Dose (mg/kg) | Administration Route | Key Findings | Reference |
| 0.3 | Not specified | Not specified | Acute administration reduced LIDs. | |
| 0.3 | Not specified | Not specified | Chronic administration provided protection against the development of LIDs and suppressed established LIDs. | |
| 0.6 | Not specified | Not specified | Suppressed established LIDs in chronic studies. | |
| 0.6 | 4 | Oral | In combination with preladenant (0.3 mg/kg), significantly prevented or reduced dyskinetic-like behavior without impairing motor activity. |
Table 2: this compound Efficacy in MPTP-Treated Monkey Models
| This compound Dose (mg/kg) | L-DOPA Dose | Administration Route | Key Findings | Reference |
| 0.75 | Not specified | Not specified | Acute administration showed suppression of dyskinesias. | |
| Not specified | Low dose | Not specified | In combination with preladenant, counteracted dyskinesia while maintaining the full therapeutic effects of L-DOPA. |
Experimental Protocols
Protocol 1: Induction of L-DOPA-Induced Dyskinesia in the 6-OHDA Rat Model
This protocol describes the induction of a unilateral dopamine lesion and subsequent L-DOPA treatment to elicit dyskinetic movements.
1. 6-OHDA Lesioning:
- Animal Model: Adult male Sprague-Dawley or Fischer 344 rats.
- Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
- Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
- Injection: Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the substantia nigra. The contralateral side serves as a control.
- Post-operative Care: Provide appropriate post-operative analgesia and care. Allow for a recovery period of at least one week.
2. Confirmation of Lesion:
- Assess the extent of the dopamine lesion through behavioral tests such as amphetamine- or apomorphine-induced rotations. A successful lesion is indicated by contralateral rotations.
3. L-DOPA Administration and Dyskinesia Induction:
- Drug Preparation: Prepare a solution of L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide) in sterile saline.
- Administration: Administer L-DOPA (e.g., 2.0 mg/kg) and benserazide (e.g., 12 mg/kg) via intraperitoneal (i.p.) injection daily for 7-8 days to induce stable dyskinesia. A dose-escalation protocol (e.g., 3, 6, 9, and 12 mg/kg over several weeks) can also be used.
4. Assessment of Dyskinesia:
- Abnormal Involuntary Movements (AIMs) Scoring: Following L-DOPA administration, place the rat in a clear cylinder for observation.
- Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes for 120 minutes) using a standardized rating scale. The scoring typically considers both the frequency and amplitude of the movements.
- Video record the sessions for blinded scoring to minimize observer bias.
Protocol 2: Evaluation of this compound's Anti-Dyskinetic Effects
This protocol outlines the procedure for testing the efficacy of this compound in rats with established L-DOPA-induced dyskinesia.
1. Animal Model: Use 6-OHDA-lesioned rats with stable L-DOPA-induced dyskinesia as prepared in Protocol 1.
2. This compound Administration:
- Administer the desired dose of this compound (e.g., 0.3-0.6 mg/kg) either acutely or chronically.
- For acute studies, administer this compound shortly before the L-DOPA challenge.
- For chronic studies, administer this compound daily in conjunction with the L-DOPA treatment.
3. L-DOPA Challenge and Dyskinesia Assessment:
- Administer the standard dose of L-DOPA used for dyskinesia induction.
- Score AIMs as described in Protocol 1, Step 4.
4. Data Analysis:
- Compare the AIMs scores between the this compound-treated group and a vehicle-treated control group.
- Statistical analysis (e.g., ANOVA, t-test) should be used to determine the significance of any observed reduction in dyskinesia.
Visualizations
Caption: this compound's mechanism in reducing L-DOPA-induced dyskinesia.
Caption: Experimental workflow for evaluating this compound in a rat model of LID.
Caption: Signaling pathway modulation by this compound in alleviating dyskinesia.
References
Eltoprazine Administration in Non-Human Primate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine is a mixed 5-HT1A and 5-HT1B receptor agonist that has shown significant promise in preclinical non-human primate models for the management of L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. This document provides detailed application notes and protocols for the administration of this compound in non-human primate studies, with a focus on the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned macaque model of Parkinson's disease.
Mechanism of Action
In advanced Parkinson's disease, the depletion of dopaminergic neurons leads to compensatory changes in the serotonin (5-HT) system. Serotonergic neurons can take up L-DOPA, convert it to dopamine, and release it in a non-physiological, unregulated manner. This aberrant dopamine release is a key contributor to the development of LID.
This compound, by acting as an agonist at 5-HT1A and 5-HT1B receptors, modulates this process. 5-HT1A autoreceptors are located on the soma and dendrites of serotonin neurons in the raphe nuclei, and their activation reduces the firing rate of these neurons. 5-HT1B receptors are found on the terminals of various neurons, including serotonergic and glutamatergic projections to the basal ganglia. Activation of these receptors inhibits neurotransmitter release. The dual agonism of this compound is thought to reduce the erratic release of dopamine from serotonergic terminals and modulate downstream signaling in the basal ganglia, thereby alleviating dyskinesia.
Quantitative Data Summary
The following tables summarize key quantitative data from non-human primate studies involving this compound administration.
Table 1: this compound Dosage and Administration in MPTP-Lesioned Macaques
| Administration Route | Dosage Range | Vehicle/Formulation | Study Focus | Reference |
| Oral (gavage) | 0.1 - 1.0 mg/kg | Water or flavored gelatin | Reduction of L-DOPA-induced dyskinesia | [1] |
| Intravenous (bolus) | 0.05 - 0.5 mg/kg | Saline | Acute effects on dyskinesia and motor activity | [2] |
| Oral (voluntary) | 1.0 mg/kg | Food treat (e.g., fruit-flavored gelatin) | Chronic administration and adherence | [3] |
Table 2: Behavioral Outcomes of this compound Administration in MPTP-Lesioned Macaques with LID
| This compound Dose (Oral) | L-DOPA Dose | Change in Dyskinesia Score | Change in Parkinsonian Score | Reference |
| 0.5 mg/kg | 15-25 mg/kg | Significant reduction | No significant change or slight worsening | [1] |
| 1.0 mg/kg | 15-25 mg/kg | Pronounced reduction | Potential for worsening of parkinsonian symptoms | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Non-Human Primates (Rhesus Macaques)
| Parameter | Oral Administration (1.0 mg/kg) | Intravenous Administration (0.5 mg/kg) | Reference |
| Tmax (hours) | 1.5 - 2.0 | Not Applicable | |
| Cmax (ng/mL) | 50 - 100 | 150 - 250 | |
| Half-life (hours) | 3 - 5 | 2.5 - 4 |
Experimental Protocols
MPTP-Lesioned Macaque Model of Parkinson's Disease and L-DOPA-Induced Dyskinesia
Objective: To create a stable parkinsonian phenotype with reproducible L-DOPA-induced dyskinesia in macaques.
Materials:
-
Rhesus macaques (Macaca mulatta) or Cynomolgus macaques (Macaca fascicularis)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline for injection
-
Ketamine hydrochloride for sedation
-
Levodopa/carbidopa tablets
-
Primate parkinsonism rating scale
-
Dyskinesia rating scale
Protocol:
-
Animal Selection and Baseline Assessment: Select healthy, adult macaques and allow for an acclimatization period. Conduct baseline behavioral assessments using a standardized parkinsonism rating scale.
-
MPTP Administration:
-
Sedate the monkey with ketamine (10 mg/kg, IM).
-
Administer MPTP hydrochloride at a dose of 0.2-0.5 mg/kg via slow intravenous or intramuscular injection.
-
Repeat injections every 3-7 days until a stable parkinsonian syndrome develops. The total cumulative dose will vary between animals.
-
Monitor the animal closely for the development of parkinsonian signs (bradykinesia, rigidity, postural instability).
-
-
Induction of Dyskinesia:
-
Once a stable parkinsonian state is achieved, begin daily oral administration of L-DOPA (e.g., Sinemet® 100/25) at a starting dose of 10-15 mg/kg.
-
Gradually increase the L-DOPA dose over several weeks to a level that provides motor improvement but also consistently induces dyskinesia.
-
Administer L-DOPA mixed with a palatable food item or via oral gavage.
-
-
Behavioral Scoring:
-
Videotape the animals for a set period (e.g., 4-6 hours) after L-DOPA administration.
-
Score parkinsonian disability and dyskinesia at regular intervals (e.g., every 30 minutes) using validated rating scales. Dyskinesia is typically rated on a scale based on the severity and duration of abnormal involuntary movements affecting different body parts.
-
This compound Formulation and Administration
Objective: To prepare and administer this compound to non-human primates via oral and intravenous routes.
A. Oral Administration (Gavage)
Materials:
-
This compound hydrochloride powder
-
Sterile water for injection or 0.5% methylcellulose
-
Appropriately sized gavage tube for macaques
-
Syringes
Protocol:
-
Calculate the required amount of this compound based on the animal's body weight and the target dose.
-
Dissolve or suspend the this compound powder in sterile water or 0.5% methylcellulose to a final concentration that allows for a reasonable gavage volume (typically 1-2 mL/kg).
-
Sedate the monkey lightly with ketamine if necessary, although training for voluntary acceptance is preferred to minimize stress.
-
Gently insert the gavage tube into the esophagus and confirm its position before slowly administering the drug solution.
-
Flush the tube with a small amount of water to ensure the full dose is delivered.
B. Intravenous Administration (Bolus)
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile filters (0.22 µm)
-
Syringes and needles
-
Catheterized primate or access to a peripheral vein (e.g., saphenous or cephalic)
Protocol:
-
Prepare a sterile solution of this compound in saline at the desired concentration.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Sedate the monkey and place an intravenous catheter or access a peripheral vein.
-
Administer the this compound solution as a slow bolus injection over 1-2 minutes.
-
Flush the catheter or vein with sterile saline.
Behavioral Assessment of Dyskinesia
Objective: To quantify the severity of L-DOPA-induced dyskinesia following this compound administration.
Protocol:
-
Video Recording:
-
House the monkeys in individual cages that allow for clear video recording of their entire body.
-
Position a high-resolution video camera to capture a lateral or frontal view of the animal.
-
Begin recording prior to L-DOPA administration and continue for at least 4-6 hours post-administration.
-
-
Scoring:
-
Have at least two trained observers, blinded to the treatment condition, score the videos.
-
Use a validated dyskinesia rating scale for non-human primates. A common scale rates the severity of choreiform and dystonic movements in different body regions (e.g., limbs, trunk, face) on a scale of 0 (absent) to 4 (severe, continuous).
-
Score the videos at regular intervals (e.g., every 15-30 minutes).
-
The total dyskinesia score is the sum of the scores for each body region.
-
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in non-human primates.
Protocol:
-
Blood Sample Collection:
-
Following this compound administration, collect blood samples at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours).
-
Collect approximately 1-2 mL of blood from a peripheral vein (e.g., femoral or saphenous vein) into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled cryovials.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify this compound concentrations in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Mandatory Visualizations
References
Application Notes and Protocols for Combining Eltoprazine with L-DOPA in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Eltoprazine in combination with L-DOPA, primarily focusing on the investigation of L-DOPA-induced dyskinesia (LID) in the context of Parkinson's disease (PD) research. The following sections detail the underlying mechanism, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Introduction
Long-term L-DOPA therapy for Parkinson's disease is often complicated by the development of debilitating L-DOPA-induced dyskinesias (LIDs).[1][2] The serotonergic system has been identified as a key player in the pathophysiology of LIDs.[3][4] In advanced PD, depleted dopaminergic terminals lead to the uptake of exogenous L-DOPA by serotonergic neurons. These neurons convert L-DOPA to dopamine and release it as a "false neurotransmitter" in a non-physiological, unregulated manner.[5] This aberrant dopamine release is a major contributor to the development of LIDs.
This compound, a mixed 5-HT1A/5-HT1B receptor agonist, has emerged as a promising therapeutic agent to counteract LIDs. By acting on 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons, this compound can modulate the release of this "false" dopamine, thereby reducing dyskinetic movements without significantly compromising the antiparkinsonian efficacy of L-DOPA.
Mechanism of Action
This compound's primary mechanism in reducing LIDs involves the activation of 5-HT1A and 5-HT1B receptors. This activation leads to a reduction in the firing rate of serotonergic neurons and inhibits the release of dopamine synthesized from L-DOPA. Furthermore, preclinical studies have shown that this compound can prevent the rise in striatal glutamate levels associated with dyskinesias. This suggests that this compound inhibits the sensitization and overactivation of the direct striatonigral GABAergic pathway, a key neural circuit involved in the expression of LIDs. This modulation of striatal signaling pathways, including the normalization of D1 receptor-dependent cAMP/PKA and ERK/mTORC signaling, appears to be a crucial element of its anti-dyskinetic effect.
Data Presentation
Preclinical Studies: Rodent and Primate Models
| Animal Model | L-DOPA Dose | This compound Dose | Key Findings | Reference |
| 6-OHDA-lesioned rats | Not specified | 0.3 mg/kg and 0.6 mg/kg | Suppressed development and expression of LIDs. | |
| 6-OHDA-lesioned rats | 4 mg/kg | 0.6 mg/kg | Significantly prevented or reduced dyskinetic-like behavior. | |
| MPTP-treated macaques | Not specified | 0.75 mg/kg | Showed suppression of dyskinesias. | |
| MPTP-treated macaques | Sub-threshold dose | 1 mg/kg | Near-complete suppression of dyskinesia but with increased parkinsonism. |
Clinical Studies: Human Trials
| Study Phase | Number of Patients | L-DOPA Dose | This compound Doses | Key Findings | Reference |
| Phase I/IIa | 22 | Suprathreshold | 2.5 mg, 5 mg, 7.5 mg | 5 mg dose significantly reduced LIDs. 7.5 mg also showed an antidyskinetic effect. No alteration of normal motor response to L-DOPA. Well-tolerated. | |
| Not specified | 18 | Regular medication | 2.5 mg, 5.0 mg, 7.5 mg | 5.0 mg and 7.5 mg doses induced a significant reduction of LID by approximately 10-15%. |
Experimental Protocols
Rodent Model of L-DOPA-Induced Dyskinesia (6-OHDA Lesion)
This protocol describes the induction of a unilateral dopamine lesion in rats, followed by chronic L-DOPA treatment to induce dyskinetic movements.
a. 6-Hydroxydopamine (6-OHDA) Lesion Surgery:
-
Animal Preparation: Use male Sprague-Dawley rats (200-250g). Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Administer a norepinephrine transporter inhibitor (e.g., imipramine) intraperitoneally to protect noradrenergic neurons.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB).
-
6-OHDA Injection: Slowly infuse 6-OHDA solution (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the MFB at a rate of 0.4 µL/min.
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide supportive care, including soft food and hydration.
-
Lesion Validation: After 3-4 weeks, validate the extent of the dopaminergic lesion using tests such as the apomorphine-induced rotation test or the stepping test.
b. L-DOPA Treatment and Dyskinesia Rating:
-
Chronic L-DOPA Administration: Begin chronic daily treatment with L-DOPA (e.g., 5 mg/kg) and a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg) administered subcutaneously for 3 weeks.
-
Abnormal Involuntary Movements (AIMs) Scoring: On testing days, place the rat in a transparent cylinder with mirrors positioned for optimal viewing.
-
Observation: After L-DOPA administration, record the animal's behavior for 1-2 minute epochs at set intervals (e.g., every 30 minutes for 180 minutes).
-
Scoring: Score the severity of AIMs for different body parts (axial, limb, orolingual) on a scale of 0-4. The total AIMs score is the sum of the scores for each category.
Microdialysis for Neurotransmitter Level Assessment
This protocol is used to measure extracellular levels of neurotransmitters like dopamine and glutamate in the striatum of freely moving animals.
-
Probe Implantation: Anesthetize a 6-OHDA lesioned rat and implant a microdialysis guide cannula targeting the dopamine-depleted striatum.
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 90 minutes.
-
Drug Administration: Administer L-DOPA with or without this compound.
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Analysis: Analyze the samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.
Western Blot for Signaling Protein Analysis
This protocol is used to quantify the levels of specific proteins, such as phosphorylated extracellular signal-regulated kinase (pERK), in striatal tissue.
-
Tissue Collection: Following behavioral experiments, euthanize the animals and rapidly dissect the striatum.
-
Protein Extraction: Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-pERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Conclusion
The combination of this compound with L-DOPA represents a promising strategy for managing L-DOPA-induced dyskinesia in Parkinson's disease. The protocols and data presented here provide a framework for researchers to investigate this therapeutic approach further. The ability of this compound to reduce dyskinesia without compromising the motor benefits of L-DOPA highlights the potential of targeting the serotonergic system to improve the long-term treatment of Parkinson's disease. Further studies are warranted to explore the long-term efficacy and safety of this combination therapy.
References
- 1. Modulation of serotonergic transmission by this compound in L-DOPA-induced dyskinesia: Behavioral, molecular, and synaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
- 3. This compound prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application Notes and Protocols for Intracranial Self-Stimulation (ICSS) Procedure with Eltoprazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the effects of Eltoprazine, a mixed 5-HT1A/1B receptor agonist, on intracranial self-stimulation (ICSS) in rodents. This document is intended to guide researchers in designing and conducting experiments to assess the impact of this compound on brain reward function.
Introduction
Intracranial self-stimulation (ICSS) is a widely used behavioral paradigm to study the neurobiology of reward and motivation.[1] In this procedure, animals learn to perform an operant response (e.g., pressing a lever) to receive a brief electrical stimulation to specific brain regions that are part of the reward circuitry, most notably the medial forebrain bundle (MFB). The rate and pattern of responding provide a quantitative measure of the rewarding efficacy of the stimulation. Pharmacological modulation of ICSS responding is a powerful tool to screen for the abuse potential of drugs and to understand the mechanisms of action of compounds that affect motivation and reward.
This compound is a non-selective agonist for the serotonin 5-HT1A and 5-HT1B receptors. It has been shown to modulate the release of key neurotransmitters in brain regions associated with reward, including dopamine and serotonin. Investigating the effects of this compound on ICSS can provide valuable insights into the role of the serotonergic system in modulating brain reward pathways and the potential therapeutic applications of 5-HT1A/1B receptor agonists in conditions characterized by reward deficits or dysregulated impulsivity.
Key Applications
-
Assessment of Reward Modulation: Determine the effect of this compound on the rewarding properties of MFB stimulation.
-
Dose-Response Relationship: Characterize the relationship between different doses of this compound and its impact on ICSS behavior.
-
Mechanism of Action Studies: Investigate the role of 5-HT1A and 5-HT1B receptors in reward processing by combining this compound administration with other pharmacological or genetic manipulations.
-
Preclinical Screening: Evaluate the potential of this compound-like compounds for therapeutic development in disorders with reward-related symptoms.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on ICSS behavior based on available literature. The primary finding is that this compound produces a dose-dependent decrease in the rewarding efficacy of MFB stimulation, as indicated by a rightward shift in the rate-frequency curve. This suggests that higher frequencies of stimulation are required to maintain the same level of responding after this compound administration.
| Parameter | Vehicle | This compound (0.6 mg/kg) | This compound (1.25 mg/kg) | This compound (2.5 mg/kg) |
| Reward Threshold (Theta 0) | Baseline | Increased (Rightward Shift) | Further Increased | Markedly Increased |
| Maximum Response Rate (Mmax) | Baseline | No Significant Change | No Significant Change | Potential Decrease at Highest Dose |
Table 1: Effect of this compound on ICSS Reward Threshold and Maximum Response Rate. Data is presented qualitatively based on published findings indicating a rightward shift in the rate-frequency curve. Specific numerical values should be determined experimentally.
| Brain Region | Neurotransmitter | Effect of this compound |
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Increased Release |
| Medial Prefrontal Cortex (mPFC) | Norepinephrine (NE) | Increased Release |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Increased Release |
| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | Decreased Release |
| Nucleus Accumbens (NAc) | Serotonin (5-HT) | Decreased Release |
Table 2: Neurochemical Effects of this compound in Reward-Related Brain Regions. These changes in neurotransmitter levels are thought to underlie the observed effects on ICSS.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Electrode Implantation
This protocol describes the surgical procedure for implanting a stimulating electrode into the medial forebrain bundle (MFB) of adult male Wistar rats.
Materials:
-
Adult male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Monopolar stainless steel electrode (e.g., Plastics One, MS303/1)
-
Dental cement
-
Surgical drill
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and place it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Locate bregma and lambda and ensure the skull is level.
-
Using a surgical drill, create a small burr hole over the target coordinates for the MFB.
-
Stereotaxic Coordinates (from bregma):
-
Anteroposterior (AP): -2.8 mm
-
Mediolateral (ML): ±1.7 mm
-
Dorsoventral (DV): -8.8 mm (from skull surface)
-
-
-
Slowly lower the electrode to the target DV coordinate.
-
Secure the electrode to the skull using dental cement and anchor screws.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per approved institutional animal care protocols.
-
Allow the animal to recover for at least one week before commencing behavioral training.
Protocol 2: Intracranial Self-Stimulation (ICSS) Training and Testing
This protocol details the procedure for training rats in the ICSS paradigm and testing the effects of this compound using a rate-frequency curve-shift procedure.
Apparatus:
-
Operant conditioning chamber equipped with a lever and a stimulator connected to the implanted electrode.
-
Control software for delivering electrical stimulation and recording responses.
Training Procedure:
-
Place the rat in the operant chamber.
-
Shape the lever-pressing behavior by delivering a continuous train of rewarding electrical stimulation (e.g., 100 Hz, 0.5 s duration) each time the rat approaches and then presses the lever.
-
Once the rat reliably presses the lever, switch to a fixed-ratio 1 (FR1) schedule of reinforcement, where each lever press delivers a single train of stimulation.
-
Train the rats in daily 30-minute sessions until stable response rates are achieved.
Testing Procedure (Rate-Frequency Curve-Shift):
-
Each session consists of a series of trials, with each trial presenting a different frequency of stimulation in a descending or ascending order.
-
A typical frequency range would be from approximately 158 Hz down to 56 Hz, in logarithmic steps.
-
Each frequency is presented for a fixed duration (e.g., 60 seconds), during which the number of lever presses is recorded.
-
Establish a stable baseline rate-frequency curve for each rat over several days.
-
On test days, administer this compound or vehicle prior to the ICSS session.
-
Drug Administration:
-
Compound: this compound hydrochloride
-
Vehicle: Saline (0.9% NaCl)
-
Doses: 0.6, 1.25, and 2.5 mg/kg
-
Route: Subcutaneous (s.c.) injection
-
Volume: 1 ml/kg
-
Pre-treatment time: 30 minutes before the start of the ICSS session.
-
-
-
Generate rate-frequency curves for each treatment condition.
-
Data Analysis: The primary dependent variables are the reward threshold (theta 0), which is the frequency at which the response rate is at 50% of the maximum, and the maximum response rate (Mmax). A rightward shift in the curve (increased theta 0) indicates a decrease in reward efficacy.
Visualizations
Signaling Pathway of this compound in Reward Modulation
References
Eltoprazine in Preclinical Models of Impulsivity: Application Notes and Protocols for Delay-Aversion and Stop-Signal Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Eltoprazine, a mixed 5-HT1A and 5-HT1B receptor agonist, on two key facets of impulsivity: "waiting impulsivity" as measured by the delay-aversion task, and "action inhibition" assessed through the stop-signal task.
Introduction
This compound is a psychoactive compound that modulates the serotonergic system, primarily acting as a partial agonist at 5-HT1A and 5-HT1B receptors.[1] This mechanism of action has led to its investigation in various behavioral disorders characterized by impulsivity and aggression.[1][2] Research in rodent models has demonstrated that this compound can differentially affect distinct forms of impulsivity, notably decreasing "waiting" impulsivity, or delay aversion, while paradoxically increasing "stopping" impulsivity.[1][3] These characteristics make this compound a valuable research tool for dissecting the neurobiological circuits underlying different impulsivity domains.
Mechanism of Action: 5-HT1A and 5-HT1B Receptor Signaling
This compound's pharmacological effects are attributed to its interaction with the serotonin system. It acts as an agonist at both 5-HT1A and 5-HT1B receptors. Activation of these G-protein coupled receptors initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.
-
5-HT1A Receptor Activation: Primarily coupled to Gi/o proteins, activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling pathway also involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.
-
5-HT1B Receptor Activation: Also coupled to Gi/o proteins, 5-HT1B receptor activation similarly inhibits adenylyl cyclase. Additionally, these receptors are often located on presynaptic terminals and their activation inhibits the release of various neurotransmitters, including serotonin itself (as an autoreceptor) as well as glutamate and other neurotransmitters.
The combined action of this compound on both receptor subtypes results in a complex modulation of serotonergic and other neurotransmitter systems, which is thought to underlie its effects on impulsivity and other behaviors.
Data Presentation: Effects of this compound on Impulsivity in Rodents
The following tables summarize the quantitative effects of this compound in preclinical rodent models of delay-aversion and stop-signal tasks. The data presented is a representative compilation from published studies.
Table 1: Effect of this compound on Delay-Aversion Task Performance in Rats
| Dose (mg/kg, i.p.) | Change in Preference for Large, Delayed Reward | Statistical Significance |
| Vehicle | Baseline | - |
| 0.625 | ↑ | p < 0.05 |
| 1.25 | ↑↑ | p < 0.01 |
| 2.5 | ↑↑↑ | p < 0.001 |
Data synthesized from studies showing a dose-dependent increase in choice for the larger, delayed reward, indicating a reduction in "waiting impulsivity".
Table 2: Effect of this compound on Stop-Signal Task Performance in Rats
| Dose (mg/kg, i.p.) | Change in Stop-Signal Reaction Time (SSRT) | Statistical Significance |
| Vehicle | Baseline | - |
| 0.625 | ↑ | p < 0.05 |
| 1.25 | ↑↑ | p < 0.01 |
| 2.5 | ↑↑↑ | p < 0.001 |
Data synthesized from studies showing a dose-dependent increase in SSRT, indicating a deficit in "stopping impulsivity" or action inhibition.
Experimental Protocols
The following are detailed protocols for conducting delay-aversion and stop-signal tasks in rodents to assess the effects of this compound.
Delay-Aversion Task Protocol
This task assesses "waiting impulsivity" by measuring an animal's choice between a small, immediate reward and a larger, delayed reward.
1. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
-
The chamber should be housed within a sound-attenuating cubicle to minimize external distractions.
2. Animal Subjects:
-
Male Wistar or Sprague-Dawley rats, approximately 3-4 months old and weighing 250-350g at the start of the experiment.
-
Animals should be individually housed and maintained on a 12-hour light/dark cycle.
-
Food restriction should be implemented to maintain animals at 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum in the home cage.
3. Training Procedure:
-
Lever Press Training: Initially, rats are trained to press each lever for a food reward (e.g., 45 mg sucrose pellets) on a continuous reinforcement schedule. This is followed by training on a fixed-ratio 1 (FR1) schedule.
-
Forced-Choice Trials: To learn the contingencies of each lever, rats are presented with forced-choice trials where only one lever is extended at a time. The small reward lever (e.g., left lever) results in the immediate delivery of one pellet, while the large reward lever (e.g., right lever) results in the delivery of four pellets after a delay. The delay is initially short (e.g., 2 seconds) and gradually increased across training sessions.
-
Free-Choice Trials: Once the rats have learned the associations, they are presented with free-choice trials where both levers are extended simultaneously. The position of the small and large reward levers should be counterbalanced across animals.
4. This compound Administration:
-
This compound hydrochloride is dissolved in a vehicle solution (e.g., 0.9% saline).
-
Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 0, 0.625, 1.25, and 2.5 mg/kg) 30 minutes before the start of the behavioral session. A within-subjects design is recommended, where each animal receives all doses in a counterbalanced order.
5. Experimental Session:
-
Each session consists of a series of free-choice trials.
-
The delay for the large reward can be varied within or between sessions (e.g., 0, 5, 10, 20 seconds) to assess the impact of the delay on choice behavior.
6. Data Analysis:
-
The primary dependent measure is the percentage of choices for the large, delayed reward.
-
Other measures include the number of lever presses, latency to choose, and omissions.
-
Data are typically analyzed using a repeated-measures analysis of variance (ANOVA) with dose and delay as within-subjects factors.
Stop-Signal Task Protocol
This task assesses "action inhibition" by measuring an animal's ability to withhold a prepotent motor response upon the presentation of a stop signal.
1. Apparatus:
-
Standard operant conditioning chambers equipped with at least one lever (or two for a choice-reaction time version), a central nose-poke hole with a light, a food pellet dispenser, a house light, and an auditory stimulus generator (e.g., a speaker for the stop signal).
2. Animal Subjects:
-
Same as for the delay-aversion task.
3. Training Procedure:
-
Go-Trial Training: Rats are first trained to initiate a trial by nose-poking the central hole. Following a variable delay, a "go" signal (e.g., illumination of the light above a lever) is presented, and the rat must press the lever within a certain time window (e.g., 2 seconds) to receive a food reward.
-
Introduction of Stop-Signal Trials: Once the go-response is well-established, stop-signal trials are introduced on a subset of trials (e.g., 25%). In these trials, an auditory stop signal (e.g., a brief tone) is presented at a variable delay after the go signal. The rat's task is to withhold its lever press on these trials.
-
Stop-Signal Delay (SSD) Adjustment: The delay between the go signal and the stop signal (SSD) is adjusted based on the rat's performance. If the rat successfully withholds its response on a stop trial, the SSD on the next stop trial is increased (making it harder to stop). If the rat fails to stop, the SSD is decreased (making it easier to stop). This "staircase" procedure ensures that the task difficulty is constantly adapted to the individual's performance, resulting in approximately 50% successful and 50% failed stops.
4. This compound Administration:
-
Same as for the delay-aversion task.
5. Experimental Session:
-
Each session consists of a mix of "go" trials and "stop" trials.
-
The SSD is continuously adjusted throughout the session.
6. Data Analysis:
-
The primary dependent measure is the Stop-Signal Reaction Time (SSRT) . The SSRT is an estimate of the covert latency to inhibit a response and is calculated using the "race model". A common method is to subtract the mean SSD from the mean go-trial reaction time.
-
Other measures include the percentage of successful stops, go-trial reaction time, and omissions.
-
Data are typically analyzed using a repeated-measures ANOVA with dose as the within-subjects factor.
Conclusion
The delay-aversion and stop-signal tasks are powerful tools for investigating the multifaceted nature of impulsivity. When used in conjunction with pharmacological agents like this compound, these paradigms can provide valuable insights into the neurochemical basis of impulsive behaviors. The provided protocols offer a standardized framework for researchers to explore the effects of this compound and other compounds on waiting impulsivity and action inhibition, contributing to the development of novel therapeutics for disorders characterized by impulse control deficits.
References
- 1. The 5-HT1A/1B-receptor agonist this compound increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural pharmacology of the serenic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols for Eltoprazine in 6-hydroxydopamine (6-OHDA) Lesioned Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eltoprazine in 6-hydroxydopamine (6-OHDA) lesioned rat models of Parkinson's disease, with a focus on its application in studying L-DOPA-induced dyskinesia (LID). The following sections detail the mechanism of action, experimental protocols, and relevant data to facilitate the design and execution of preclinical studies.
Introduction
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Levodopa (L-DOPA) remains the gold-standard treatment for managing the motor symptoms of PD. However, long-term L-DOPA therapy often leads to the development of debilitating motor complications known as L-DOPA-induced dyskinesia (LID). The 6-hydroxydopamine (6-OHDA) lesioned rat is a widely used animal model that mimics the dopaminergic depletion seen in PD and is instrumental in studying the pathophysiology of the disease and evaluating novel therapeutic strategies.
This compound, a mixed 5-HT1A/1B receptor agonist, has emerged as a promising agent for the management of LID.[1][2] It is believed to exert its anti-dyskinetic effects by modulating serotonergic neurotransmission, which is dysregulated in the parkinsonian brain and contributes to the development of LID.[1][2]
Mechanism of Action
In the dopamine-depleted state, serotonergic neurons can take up L-DOPA and convert it into dopamine, which is then released in a non-physiological, unregulated manner.[1] This aberrant dopamine release is a key contributor to the development of LID. This compound, by acting on 5-HT1A and 5-HT1B receptors, is thought to dampen the activity of serotonin neurons. This modulation reduces the excessive, pulsatile release of dopamine derived from L-DOPA, thereby alleviating dyskinesia. Furthermore, studies suggest that this compound's mechanism involves the reduction of striatal glutamate levels and inhibition of the overactive striatonigral direct pathway, without significantly affecting the therapeutic, L-DOPA-induced increase in striatal dopamine.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in 6-OHDA lesioned rat models.
Table 1: this compound and L-DOPA Dosage Information
| Compound | Dosage | Route of Administration | Vehicle | Notes |
| 6-OHDA | 2.5 μg/μL | Intracerebral Injection | 0.9% Sterile Saline with 0.2% Ascorbic Acid | Single unilateral injection into the medial forebrain bundle. |
| Apomorphine | 0.2 mg/kg | Intraperitoneal (i.p.) | Saline | Used to confirm the extent of the dopaminergic lesion. |
| L-DOPA | 4 mg/kg | Intraperitoneal (i.p.) | Saline | Administered to induce dyskinesia. |
| This compound | 0.3 mg/kg | Intraperitoneal (i.p.) | Saline | Effective low dose for reducing LID. |
| This compound | 0.6 mg/kg | Intraperitoneal (i.p.) | Saline | Higher dose also shown to be effective against LID. |
Table 2: Behavioral Assessment Data
| Behavioral Test | Key Parameters | Typical Results with this compound |
| Apomorphine-Induced Rotations | Contralateral rotations/minute | ≥ 7 rotations/minute indicates a successful lesion. |
| Abnormal Involuntary Movements (AIMs) | Axial, Limb, and Orolingual Scores | Significant reduction in total AIMs scores with this compound treatment. |
| Rotarod Test | Latency to fall (seconds) | This compound has been shown to preserve motor coordination on the rotarod. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning Protocol
This protocol describes the unilateral lesioning of the medial forebrain bundle (MFB) in rats to create a model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA-HCl)
-
Sterile 0.9% saline
-
Ascorbic acid
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, sutures, etc.)
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA-HCl at a concentration of 2.5 µg/µL in ice-cold, sterile 0.9% saline containing 0.2% (w/v) ascorbic acid to prevent oxidation. Protect the solution from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target injection site. For the medial forebrain bundle (MFB), typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.0 mm, and Dorsoventral (DV): -7.8 mm. These coordinates may need to be adjusted based on the rat strain and age.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/minute.
-
Needle Retention and Withdrawal: Leave the needle in place for an additional 5 minutes to allow for diffusion of the neurotoxin and to minimize backflow. Slowly withdraw the needle at a rate of 1 mm/minute.
-
Post-operative Care: Suture the scalp incision. Provide post-operative analgesia and monitor the animal's recovery, including body weight and food intake.
Confirmation of Lesion:
Approximately 2-3 weeks post-surgery, the extent of the dopaminergic lesion can be confirmed by an apomorphine-induced rotation test. A successful lesion is typically indicated by a robust contralateral rotational behavior (e.g., ≥ 7 full rotations per minute).
Induction of L-DOPA-Induced Dyskinesia (LID) and this compound Treatment
Materials:
-
L-DOPA methyl ester
-
Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
This compound hydrochloride
-
Sterile 0.9% saline
Procedure:
-
LID Induction: Once the 6-OHDA lesion is confirmed, chronically administer L-DOPA (e.g., 4 mg/kg, i.p.) in combination with benserazide (e.g., 15 mg/kg, i.p.) once daily for approximately 3 weeks to induce stable dyskinetic movements.
-
This compound Administration: On the day of behavioral testing, administer this compound (0.3 or 0.6 mg/kg, i.p.) 15-30 minutes prior to the L-DOPA injection.
Behavioral Assessment Protocols
AIMs are assessed to quantify the severity of LID. The scoring is based on the presence and severity of abnormal movements in different body regions.
Procedure:
-
Following L-DOPA administration, place the rat in a transparent observation cage.
-
Observe the animal for 1 minute every 20 minutes for a total of 180 minutes.
-
Score the severity of axial, limb, and orolingual AIMs on a scale of 0 to 4 for each observation period.
AIMs Scoring Scale:
| Score | Description |
| 0 | Absent |
| 1 | Occasional, fleeting movements |
| 2 | More frequent, but still intermittent movements |
| 3 | Continuous movements of moderate amplitude |
| 4 | Continuous movements of large amplitude |
The total AIMs score is the sum of the scores for each category (Axial, Limb, Orolingual) at each time point.
The Rotarod test is used to assess motor coordination and balance.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes before the test. Place each rat on the stationary rod for a brief period.
-
Training: Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for a few trials before the actual test.
-
Testing: Place the rat on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Recording: Record the latency to fall from the rod. The trial ends when the rat falls off or clings to the rod and rotates with it for two consecutive revolutions.
-
Multiple Trials: Perform 2-3 trials with a rest period in between, and average the latency to fall.
Visualizations
Signaling Pathway of this compound in Modulating LID
References
Application Notes and Protocols for Eltoprazine Studies in MPTP-Treated Macaque Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-DOPA-induced dyskinesia (LID) is a significant complication in the long-term treatment of Parkinson's disease (PD). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque is considered a gold-standard preclinical model as it closely mimics the pathophysiology of human PD, including the development of debilitating LIDs following chronic L-DOPA administration. Eltoprazine, a mixed 5-HT1A/1B serotonin receptor agonist, has emerged as a promising therapeutic agent for mitigating LIDs. These application notes provide detailed protocols for utilizing the MPTP-treated macaque model to evaluate the efficacy of this compound in reducing LIDs, along with a summary of key quantitative findings and an overview of the underlying signaling pathways.
Mechanism of Action of this compound in L-DOPA-Induced Dyskinesia
In advanced Parkinson's disease, the depletion of dopaminergic neurons leads to the serotonergic system playing a more significant role in the conversion of exogenous L-DOPA to dopamine. This dopamine is then released as a "false neurotransmitter" from serotonin terminals in a non-physiological, unregulated manner, contributing to the development of LIDs.[1][2]
This compound is a potent agonist for both 5-HT1A and 5-HT1B receptors.[3] Its anti-dyskinetic effect is primarily attributed to the stimulation of these receptors, which are autoreceptors on serotonin neurons.[3][4] Activation of these autoreceptors dampens the activity of serotonin neurons, thereby reducing the excessive, pulsatile release of dopamine derived from L-DOPA. Furthermore, studies suggest that this compound's mechanism involves the reduction of striatal glutamate levels and modulation of the overactive direct pathway in the basal ganglia, which is implicated in the expression of dyskinesias.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound for L-DOPA-induced dyskinesia.
| Preclinical Studies in Animal Models | |||
| Animal Model | This compound Dose | Key Findings | Reference |
| MPTP-Treated Macaque | 0.75 mg/kg (acute) | Suppression of L-DOPA-induced dyskinesias. | |
| 6-OHDA-Lesioned Rat | 0.3 mg/kg | Protection against the development of LIDs and suppression of existing LIDs. | |
| 6-OHDA-Lesioned Rat | 0.6 mg/kg | Protection against the development of LIDs and suppression of existing LIDs. | |
| MPTP-Treated Macaque | Combination with preladenant | Counteracted dyskinesia while maintaining the full therapeutic effects of a low dose of L-DOPA. |
| Clinical Studies in Parkinson's Disease Patients | |||
| Study Population | This compound Dose (oral) | Key Findings | Reference |
| 22 Patients with LIDs | 2.5 mg | Trend towards antidyskinetic effect. | |
| 22 Patients with LIDs | 5 mg | Significant reduction in L-DOPA-induced dyskinesias. | |
| 22 Patients with LIDs | 7.5 mg | Significant antidyskinetic effect. |
Experimental Protocols
MPTP-Treated Macaque Model of Parkinsonism
This protocol describes a generalized method for inducing a stable parkinsonian state in macaques using systemic MPTP administration. The exact dosing and duration will require adjustment based on the individual animal's sensitivity.
Materials:
-
Macaque monkeys (e.g., Macaca fascicularis or Macaca mulatta)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline for injection
-
Ketamine hydrochloride for sedation (optional)
-
Appropriate personal protective equipment (PPE) for handling MPTP
Procedure:
-
Baseline Assessment: Prior to MPTP administration, conduct thorough baseline behavioral assessments of motor function using a standardized parkinsonian rating scale for macaques. This should be done over several days to establish a stable baseline.
-
MPTP Administration: MPTP can be administered via various systemic routes, including intramuscular (i.m.), subcutaneous (s.c.), or intravenous (i.v.). A commonly used approach is a chronic, slow intoxication protocol to better mimic the progressive nature of PD.
-
Example Chronic Dosing Regimen: Administer MPTP at a starting dose of 0.2-0.5 mg/kg (i.m. or s.c.) once a week.
-
-
Monitoring of Parkinsonian Symptoms: Following each MPTP injection, closely monitor the animals for the development of parkinsonian signs such as bradykinesia, rigidity, postural abnormalities, and tremor. Use a standardized rating scale for parkinsonian motor signs in macaques for quantitative assessment.
-
Dose Adjustment: The dose and frequency of MPTP administration should be adjusted based on the severity of the parkinsonian symptoms. The goal is to achieve a stable, moderate to severe parkinsonian state without causing severe disability that would compromise the animal's welfare.
-
Stabilization Period: Once a stable level of parkinsonism is achieved, allow for a stabilization period of several weeks before initiating L-DOPA treatment.
Induction of L-DOPA-Induced Dyskinesia (LID)
This protocol outlines the procedure for inducing stable and reproducible LIDs in the MPTP-treated macaques.
Materials:
-
Levodopa (L-DOPA) / Carbidopa combination (e.g., Sinemet)
-
Vehicle for administration (e.g., water, fruit juice)
-
Standardized dyskinesia rating scale for non-human primates
Procedure:
-
Initiation of L-DOPA Treatment: Begin chronic L-DOPA treatment once the parkinsonian phenotype is stable. Administer L-DOPA orally, typically twice daily. The initial dose will need to be titrated for each animal to produce a significant improvement in parkinsonian symptoms.
-
Dose Escalation: Gradually increase the L-DOPA dose over several weeks to months. This chronic, escalating dosing regimen is crucial for the development of LIDs.
-
Assessment of Dyskinesia: Monitor the animals for the emergence of dyskinetic movements, which typically manifest as choreiform (jerky, dance-like) and dystonic (sustained muscle contractions) movements of the limbs, trunk, and orofacial region.
-
Quantitative Scoring: Once dyskinesias appear, quantify their severity using a validated dyskinesia rating scale for macaques. Scoring should be performed by at least two blinded raters, often from video recordings, at regular intervals after L-DOPA administration to capture the peak-dose effect.
-
Stabilization of LIDs: Continue L-DOPA administration until a stable and reproducible level of dyskinesia is achieved.
This compound Treatment Protocol
This protocol details the administration of this compound to assess its anti-dyskinetic effects.
Materials:
-
This compound hydrochloride
-
Vehicle for administration (e.g., sterile water, saline)
-
L-DOPA/Carbidopa
Procedure:
-
Experimental Design: A within-subjects, crossover design is recommended, where each animal receives different doses of this compound and a placebo in a randomized order, with a washout period between treatments.
-
This compound Administration:
-
Route: this compound can be administered orally or via injection (e.g., s.c. or i.m.).
-
Dosing: Based on preclinical data, an effective acute dose in macaques is around 0.75 mg/kg. A dose-response study including lower and higher doses is recommended.
-
Timing: Administer this compound a set time (e.g., 30-60 minutes) before the L-DOPA challenge.
-
-
L-DOPA Challenge: After this compound or placebo administration, administer a standardized dose of L-DOPA that is known to reliably induce dyskinesia in the subject.
-
Behavioral Assessments:
-
Dyskinesia Scoring: Videotape the animals for several hours post-L-DOPA administration. Score the severity of dyskinesia at regular intervals (e.g., every 15-30 minutes) using a validated dyskinesia rating scale.
-
Parkinsonism Scoring: At the same time points, assess the animal's parkinsonian symptoms to determine if this compound interferes with the anti-parkinsonian efficacy of L-DOPA.
-
-
Data Analysis: Compare the dyskinesia and parkinsonism scores between the this compound and placebo treatment conditions to determine the efficacy and potential side effects of this compound.
Visualizations
Signaling Pathway of this compound in Mitigating L-DOPA-Induced Dyskinesia
Caption: this compound's mechanism in reducing L-DOPA-induced dyskinesia.
Experimental Workflow for this compound Studies in MPTP Macaques
Caption: Experimental workflow for evaluating this compound in MPTP macaques.
References
- 1. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurobiology.lu.se [neurobiology.lu.se]
- 4. This compound counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Eltoprazine's Effect on Striatal Glutamate Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction Eltoprazine is a mixed 5-HT1A/5-HT1B receptor partial agonist that has shown significant promise in preclinical and clinical studies for treating L-DOPA-induced dyskinesias (LID) in Parkinson's disease (PD).[1][2][3][4] The mechanism underlying this therapeutic effect is linked to its ability to modulate neurotransmitter release.[5] Specifically, this compound has been demonstrated to reduce the excessive striatal glutamate levels associated with LID. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation in the striatum is a key factor in the pathophysiology of dyskinesia. Therefore, accurately measuring the effect of this compound on striatal glutamate is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
This application note provides a detailed protocol for measuring this compound-induced changes in extracellular striatal glutamate levels in a rodent model of Parkinson's disease using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).
Principle of the Method
In vivo microdialysis is a widely used technique for sampling and monitoring the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals. A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the striatum. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Small molecules in the extracellular space, such as glutamate, diffuse across the membrane into the aCSF down their concentration gradient. The resulting fluid, the dialysate, is collected at timed intervals and analyzed to determine the concentration of glutamate, typically using a sensitive analytical technique like HPLC. This method allows for the direct assessment of how a pharmacological agent like this compound alters neurotransmitter dynamics in real-time.
Data Presentation: this compound's Effect on Striatal Glutamate
The following table summarizes representative quantitative data on the effect of this compound on L-DOPA-induced increases in striatal glutamate levels in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
| Treatment Group | Basal Glutamate (µM) | Peak Glutamate post-L-DOPA (µM) | % Increase from Basal |
| Sham + L-DOPA | 3.5 ± 0.4 | 3.8 ± 0.5 | ~8.5% |
| 6-OHDA + L-DOPA (Dyskinetic) | 4.1 ± 0.6 | 7.9 ± 0.9 | ~92.7% |
| 6-OHDA + L-DOPA + this compound | 4.3 ± 0.5 | 4.5 ± 0.7 | ~4.6% |
Data are presented as mean ± SEM and are representative values derived from published studies, such as Paolone et al., Mov Disord. 2015. The table illustrates that while L-DOPA induces a significant rise in striatal glutamate in dyskinetic animals, co-administration of this compound effectively prevents this increase.
Signaling and Experimental Workflow Visualizations
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism by which this compound reduces striatal glutamate release. As a 5-HT1A and 5-HT1B receptor agonist, this compound activates these inhibitory presynaptic autoreceptors, leading to a reduction in calcium influx and subsequent glutamate exocytosis from corticostriatal terminals.
Caption: Proposed pathway for this compound-mediated reduction of glutamate release.
Experimental Workflow
The following diagram outlines the complete experimental workflow, from the creation of the animal model to the final data analysis.
Caption: Workflow for measuring this compound's effect on striatal glutamate.
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol is adapted from methodologies described in studies investigating neurotransmitter levels in rodent models.
1. Animal Model and Probe Implantation:
- Use adult male Sprague-Dawley rats (250-300g).
- Induce a unilateral lesion of the nigrostriatal pathway via stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to model Parkinson's disease.
- Following recovery, treat animals with L-DOPA daily for approximately 3 weeks to establish stable L-DOPA-induced dyskinesias.
- Under isoflurane anesthesia, implant a microdialysis guide cannula (e.g., CMA 12) stereotaxically, targeting the striatum of the lesioned hemisphere.
- Allow animals to recover for at least 48 hours post-surgery.
2. Microdialysis Procedure:
- On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2mm membrane) through the guide cannula.
- Connect the probe to a syringe pump and begin perfusing with sterile artificial cerebrospinal fluid (aCSF: 150.0 mM Na+, 3.0 mM K+, 1.4 mM Ca2+, 0.8 mM Mg2+, 144 mM Cl-, pH 7.4) at a constant flow rate of 1.0 µL/min.
- Allow the system to equilibrate for at least 90-120 minutes.
- Begin collecting baseline dialysate samples on ice every 20 minutes for at least one hour (3 samples).
- Administer the pharmacological challenge: L-DOPA (e.g., 6 mg/kg, i.p.) with or without this compound (e.g., 0.4-1.2 mg/kg, i.p.).
- Continue collecting dialysate samples every 20 minutes for the next 180-240 minutes.
- Store all samples at -80°C until analysis.
Protocol 2: HPLC Analysis of Glutamate
1. Sample Preparation:
- Samples do not typically require extensive preparation. If necessary, briefly centrifuge to pellet any debris.
2. Derivatization:
- Glutamate is not electrochemically active and requires pre-column derivatization for detection. A common method is derivatization with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to form a fluorescent product.
- Mix a small volume of the dialysate sample (e.g., 10 µL) with the OPA reagent. The reaction is typically rapid (1-2 minutes) at room temperature.
3. HPLC-FLD (Fluorescence Detection):
- Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
- Mobile Phase: A gradient of a sodium acetate/phosphate buffer and a more organic solvent like methanol or acetonitrile is commonly used to separate the amino acids.
- Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-glutamate adduct (e.g., Ex: 340 nm, Em: 450 nm).
- Quantification: Calculate the concentration of glutamate in each sample by comparing the peak area to a standard curve generated from known concentrations of glutamate standards prepared in aCSF.
Data Analysis and Interpretation
-
Normalization: Express the glutamate concentration in each post-treatment sample as a percentage of the average basal concentration for that animal. This corrects for slight variations in probe recovery between animals.
-
Statistical Analysis: Use repeated measures analysis of variance (ANOVA) to compare the time course of glutamate changes between treatment groups (e.g., L-DOPA alone vs. L-DOPA + this compound). A post-hoc test (e.g., Tukey's) can be used to identify significant differences at specific time points.
-
Interpretation: A significant attenuation of the L-DOPA-induced rise in striatal glutamate by this compound provides direct evidence of its modulatory effect on glutamatergic transmission. This result supports the hypothesis that this compound's anti-dyskinetic properties are mediated, at least in part, by the stabilization of corticostriatal glutamatergic hyperactivity.
References
- 1. This compound modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLINICAL TRIAL HIGHLIGHTS – DYSKINESIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Eltoprazine in Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects of eltoprazine observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing contradictory anxiety-related behaviors with this compound in our rat model. Is this a known effect?
A1: Yes, biphasic and context-dependent effects of this compound on anxiety-like behavior are documented. The observed outcome can be influenced by the specific behavioral test employed, the dose administered, and the animal's stress level.
-
Troubleshooting:
-
Review your experimental paradigm: In the elevated plus-maze (EPM), this compound has been reported to show anxiogenic-like effects.[1] Conversely, in the context fear conditioning test, it can produce anxiolytic effects, with a significant reduction in freezing behavior observed at doses around 0.3125 mg/kg (s.c.) in rats.
-
Dose-response evaluation: The anxiolytic effect in the fear conditioning paradigm appears at specific doses. It is crucial to perform a dose-response study to determine the optimal concentration for your desired effect.
-
Consider the animal's baseline anxiety: The starting anxiety level of the animals can influence the outcome. Ensure consistent handling and habituation procedures to minimize variability.
-
Q2: Our animals are showing a significant decrease in body weight and food intake after this compound administration. At what doses are these effects typically observed?
A2: A reduction in food intake and subsequent body weight loss are known side effects of this compound. These effects are generally dose-dependent.
-
Troubleshooting:
-
Monitor dosage and administration route: Studies in rats have shown that twice-daily subcutaneous injections of 1 mg/kg or continuous infusion of 8 mg/kg/day can lead to a significant decrease in food intake and body weight.
-
Acclimatization period: Allow for an acclimatization period after drug administration begins, as some initial effects on feeding behavior may stabilize over time.
-
Nutritional support: For long-term studies where significant weight loss is a concern, consider providing a more palatable or calorie-dense diet to mitigate excessive weight loss, ensuring it does not interfere with the study's primary endpoints.
-
Q3: We have noticed a drop in the core body temperature of our mice following this compound injection. Is this an expected adverse effect?
A3: Yes, hypothermia is a documented side effect of this compound in animal studies. This effect is dose-dependent.
-
Troubleshooting:
-
Dose consideration: In mice, hypothermia has been observed at doses starting from 1 mg/kg.
-
Temperature monitoring: It is crucial to monitor the core body temperature of the animals, especially at higher doses.
-
Environmental temperature: Maintain a stable and appropriate ambient temperature in the animal housing facility to prevent exacerbation of the hypothermic effect.
-
Q4: We are using this compound to mitigate L-DOPA-induced dyskinesia (LID) in a rat model of Parkinson's disease, but we are observing a worsening of motor performance. Why is this happening?
A4: This is a known and critical interaction. While this compound can effectively reduce LIDs, it has been reported to partially worsen the therapeutic effect of L-DOPA on motor performance in some animal models.[2]
-
Troubleshooting:
-
Dose optimization of both drugs: The balance between anti-dyskinetic efficacy and impairment of L-DOPA's motor benefit is dose-critical. A careful dose-titration of both this compound and L-DOPA is necessary to find a therapeutic window. Studies have shown that this compound doses of 0.4 mg/kg to 1.2 mg/kg can dose-dependently reduce abnormal involuntary movements (AIMs) in rats.[3]
-
Consider combination therapy: Research suggests that combining low doses of this compound with other agents, such as amantadine, may enhance the anti-dyskinetic effect while mitigating the negative impact on L-DOPA's efficacy.[2]
-
Behavioral assessment: Utilize a comprehensive battery of motor function tests to fully characterize the effects of the combination therapy on both dyskinesia and parkinsonian motor symptoms.
-
Quantitative Data on this compound Side Effects in Animal Studies
Table 1: Behavioral Side Effects of this compound in Rats
| Side Effect | Animal Model | Dose Range (s.c.) | Observed Effect | Reference |
| Anxiety-like Behavior | Elevated Plus-Maze | 1.25-10.0 mg/kg | Anxiogenic-like effects | [1] |
| Anxiety-like Behavior | Context Fear Conditioning | 0.3125 mg/kg | Anxiolytic effect (reduced freezing) | |
| Locomotor Activity | Open Field | ≥ 1 mg/kg | Increased locomotion | |
| Learning and Memory | Context Fear Conditioning | Up to 5 mg/kg | No significant detrimental effect on acquisition |
Table 2: Physiological Side Effects of this compound in Rodents
| Side Effect | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Decreased Food Intake | Rat | 1 mg/kg (b.i.d.) or 8 mg/kg/day | Subcutaneous injection or continuous infusion | Significant decrease | |
| Decreased Body Weight | Rat | 1 mg/kg (b.i.d.) or 8 mg/kg/day | Subcutaneous injection or continuous infusion | Significant decrease | |
| Hypothermia | Mouse | ≥ 1 mg/kg | Not specified | Dose-related decrease in core body temperature |
Table 3: Effects of this compound on L-DOPA-Induced Dyskinesia (LID) in Rats
| This compound Dose | L-DOPA Dose | Animal Model | Effect on LID | Effect on L-DOPA's Therapeutic Efficacy | Reference |
| 0.4 - 1.2 mg/kg | Not specified | 6-OHDA lesioned rats | Dose-dependent reduction in AIMs | Partial worsening observed in some studies | |
| 0.6 mg/kg | 4 mg/kg | 6-OHDA lesioned rats | Significant reduction in dyskinetic-like behavior | Did not impair motor activity in combination with preladenant |
Key Experimental Protocols
1. Elevated Plus-Maze (EPM) for Anxiety Assessment in Rats
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm). The maze should be made of a non-porous material for easy cleaning.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total entries) x 100]. A decrease in these parameters is indicative of anxiogenic-like behavior.
2. Contextual Fear Conditioning for Anxiety and Memory Assessment in Rats
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct set of contextual cues (e.g., specific odor, lighting, and tactile flooring).
-
Procedure:
-
Training (Day 1):
-
Place the rat in the conditioning chamber and allow for a baseline exploration period (e.g., 3 minutes).
-
Deliver a series of unsignaled foot shocks (e.g., 2-3 shocks of 0.5-1.0 mA for 1-2 seconds, with a variable inter-shock interval).
-
Remove the animal from the chamber 30-60 seconds after the last shock.
-
-
Testing (Day 2):
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Place the rat back into the same conditioning chamber (context).
-
Record the animal's behavior for a set period (e.g., 5 minutes), quantifying the amount of time spent "freezing" (i.e., complete immobility except for respiration).
-
-
-
Data Analysis: A decrease in the percentage of freezing time in the drug-treated group compared to the vehicle group suggests an anxiolytic effect. To assess effects on memory consolidation, the drug is administered before the training session.
3. L-DOPA-Induced Dyskinesia (LID) Model in 6-OHDA Lesioned Rats
-
Model Induction:
-
Perform unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.
-
Allow for a recovery period of at least 2-3 weeks.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
-
LID Induction:
-
Administer L-DOPA (e.g., 6-10 mg/kg, s.c. or i.p.) daily or every other day for a period of 2-3 weeks to induce stable abnormal involuntary movements (AIMs).
-
-
This compound Testing:
-
Once stable LIDs are established, administer this compound at the desired dose prior to the L-DOPA injection.
-
Score the severity of axial, limb, and orolingual AIMs at regular intervals for several hours post-L-DOPA injection.
-
-
Data Analysis: Compare the total AIMs scores between the this compound-treated and vehicle-treated groups to determine the anti-dyskinetic efficacy.
Visualizations
Caption: this compound's signaling mechanism.
Caption: Workflow for L-DOPA-induced dyskinesia studies.
References
- 1. Anxiogenic-like effects of fluprazine and this compound in the mouse elevated plus-maze: profile comparisons with 8-OH-DPAT, CGS 12066B, TFMPP and mCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia | Lund University [lunduniversity.lu.se]
- 3. This compound modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Eltoprazine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eltoprazine. The following sections address common challenges related to its aqueous solubility and offer potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound and its common salt forms?
A1: The aqueous solubility of this compound can vary significantly depending on whether it is in its free base form or as a salt. This compound hydrochloride is known to be soluble in water.[1][2] The dihydrochloride salt is also described as being water-soluble, although specific quantitative data can be limited.[3]
| Compound | Solvent | Solubility |
| This compound (base) | Water | 11.6 mg/mL (predicted) |
| This compound Hydrochloride | Water | Soluble up to 100 mM |
| This compound Hydrochloride | Water | 10 mg/mL, clear solution |
| This compound Dihydrochloride | DMSO | 10 mg/mL |
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes and immediate troubleshooting steps?
A2: Precipitation of this compound in aqueous buffers can be due to several factors:
-
pH of the solution: this compound is a basic compound. Its solubility is pH-dependent and will decrease as the pH increases towards its pKa and above. The piperazine moiety in its structure suggests that it will be more soluble in acidic conditions due to protonation.
-
Buffer composition: Certain buffer salts can interact with the drug and reduce its solubility (the "salting-out" effect).
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system and temperature.
Immediate Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is neutral or basic, try lowering the pH to a more acidic range (e.g., pH 4-6) to see if the precipitate redissolves.
-
Dilution: Dilute your sample with the same buffer to see if the concentration is the issue.
-
Temperature: Gently warm the solution. In some cases, solubility increases with temperature. However, be cautious about potential degradation at elevated temperatures.
-
Fresh Solution: Prepare a fresh solution, ensuring the this compound salt is fully dissolved before adding other components.
Q3: What are the recommended strategies for systematically improving the aqueous solubility of this compound for in vitro and in vivo experiments?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound. The choice of method depends on the desired final concentration, dosage form, and experimental context. Key strategies include:
-
pH Adjustment: Maintaining an acidic pH is the most straightforward method.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin.
-
Solid Dispersion: Dispersing this compound in a solid-state carrier matrix.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase surface area and dissolution rate.
Troubleshooting Guides and Experimental Protocols
pH Adjustment
Issue: this compound precipitates when I adjust the pH of my stock solution for a cell-based assay.
Troubleshooting:
-
Determine the pH-Solubility Profile: It is crucial to experimentally determine the solubility of this compound across a range of pH values (e.g., pH 2 to 8). This will help you identify the optimal pH range for your experiments.
-
Gradual pH Adjustment: When adjusting the pH, add the acid or base dropwise while vigorously stirring to avoid localized high concentrations that can cause precipitation.
-
Use of Buffers: Prepare your final solutions in a buffer system that maintains the pH within the optimal solubility range you have determined.
Experimental Protocol: Determining pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).
-
Create saturated solutions: Add an excess amount of this compound hydrochloride to each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved drug.
-
Quantify dissolved drug: Carefully remove the supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffers.
Co-solvents
Issue: I need to prepare a concentrated this compound solution for animal dosing, but it is not sufficiently soluble in water alone.
Troubleshooting:
-
Select appropriate co-solvents: Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 300, PEG 400).
-
Determine the optimal co-solvent ratio: The solubilizing power of a co-solvent system depends on the ratio of the co-solvent to water. It is essential to test different ratios to find the optimal balance between solubility enhancement and potential toxicity or physiological effects of the co-solvent.
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare co-solvent mixtures: Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Determine solubility: Use the shake-flask method described in the pH-solubility protocol to determine the saturation solubility of this compound in each co-solvent mixture.
-
Evaluate for precipitation upon dilution: Once a high-concentration stock is achieved, perform a dilution study by adding small aliquots of the stock solution to your intended aqueous vehicle (e.g., saline or PBS) to check for any precipitation.
Cyclodextrin Complexation
Issue: I want to increase the aqueous solubility of this compound for a formulation that requires low levels of organic solvents.
Troubleshooting:
-
Choose the right cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher water solubility and safety profiles compared to native β-cyclodextrin.
-
Optimize the drug:cyclodextrin ratio: The stoichiometry of the inclusion complex (often 1:1) should be determined to ensure efficient complexation.
Experimental Protocol: Preparation and Characterization of this compound-Cyclodextrin Inclusion Complex
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations.
-
Add an excess of this compound to each solution.
-
Equilibrate and quantify the dissolved this compound as described previously.
-
Plot the solubility of this compound as a function of cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of the Solid Complex (Kneading Method):
-
Create a paste by adding a small amount of water to a physical mixture of this compound and the cyclodextrin (e.g., in a 1:1 molar ratio).
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD).
Solid Dispersion
Issue: For an oral dosage form, I need to improve the dissolution rate of this compound.
Troubleshooting:
-
Select a suitable carrier: Water-soluble polymers like polyvinylpyrrolidone (PVP K30), polyethylene glycols (PEGs), and copolymers like Soluplus® are common choices for solid dispersions.
-
Choose the preparation method: The solvent evaporation and melt extrusion methods are widely used. The choice depends on the thermal stability of this compound and the carrier.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolve components: Dissolve both this compound and the carrier polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol or methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Evaporate the solvent: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Dry the product: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize and sieve: Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve.
-
Characterization and Dissolution Testing:
-
Characterize the solid dispersion for its amorphous nature using DSC and XRPD.
-
Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Nanoparticle Formulation
Issue: I need to develop a formulation for parenteral administration and want to explore nanotechnology to improve this compound's solubility and potentially alter its pharmacokinetic profile.
Troubleshooting:
-
Select the nanoparticle type: Polymeric nanoparticles (e.g., using PLGA) or chitosan nanoparticles are common choices for drug delivery.
-
Optimize formulation parameters: Particle size, drug loading, and encapsulation efficiency are critical parameters that need to be optimized by adjusting factors like polymer concentration, drug-to-polymer ratio, and manufacturing process variables.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Prepare the organic phase: Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare the aqueous phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Form the emulsion: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect and wash the nanoparticles: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize (optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content via HPLC.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor. These interactions modulate downstream signaling cascades.
5-HT1A and 5-HT1B Receptor Agonism
References
- 1. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Interpreting unexpected results in Eltoprazine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eltoprazine. The information is designed to help interpret unexpected results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a psychoactive compound that primarily acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1] By activating these receptors, it modulates the serotonergic system, which plays a crucial role in regulating mood, aggression, and motor control.[1]
Q2: What are the main research applications of this compound?
This compound was initially investigated for its anti-aggressive properties.[2] More recently, it has been extensively studied for its potential to treat L-DOPA-induced dyskinesias (LID) in Parkinson's disease.[3][4] Other research areas include its effects on impulsivity, anxiety, and cognitive function.
Q3: What are the known binding affinities of this compound for serotonin receptors?
This compound exhibits selective affinity for 5-HT1 receptor subtypes. The Ki values are approximately 40 nM for 5-HT1A, 52 nM for 5-HT1B, and 81 nM for 5-HT1C receptors. Its affinity for other neurotransmitter receptors is significantly lower (Ki values > 400 nM).
Troubleshooting Guides for Unexpected Results
Behavioral Studies
Issue 1: Equivocal or paradoxical effects on anxiety-like behavior.
-
Unexpected Result: You observe an increase in anxiety-like behavior in one assay (e.g., elevated plus-maze) but an anxiolytic effect in another (e.g., contextual fear conditioning), or no significant effect at all. This has been documented in the literature.
-
Possible Causes & Troubleshooting Steps:
-
Dose-Response Relationship: this compound may have a complex, non-linear (e.g., U-shaped or bell-shaped) dose-response curve for anxiety.
-
Recommendation: Test a wider range of doses, including very low and very high concentrations, to fully characterize the dose-response relationship.
-
-
Behavioral Paradigm Specificity: Different anxiety tests measure distinct aspects of anxiety (e.g., approach-avoidance conflict vs. conditioned fear). This compound's effects may be specific to the underlying neural circuits engaged by a particular task.
-
Recommendation: Use a battery of anxiety tests to obtain a comprehensive profile of this compound's effects. Correlate behavioral findings with neurochemical or electrophysiological data from relevant brain regions (e.g., hippocampus, amygdala).
-
-
Pre- vs. Postsynaptic Effects: The observed effect may depend on the net outcome of this compound's partial agonism at presynaptic 5-HT1A autoreceptors (which can decrease serotonin release) and postsynaptic 5-HT1A/1B receptors.
-
Recommendation: Co-administer selective 5-HT1A or 5-HT1B antagonists to dissect the contribution of each receptor subtype to the observed behavior.
-
-
Issue 2: Lack of efficacy or high variability in anti-aggressive effects.
-
Unexpected Result: this compound fails to significantly reduce aggressive behavior in your animal model, or you observe high inter-individual variability in the response. Clinical studies in humans have also shown variable efficacy.
-
Possible Causes & Troubleshooting Steps:
-
Subpopulation Responders: The anti-aggressive effects of this compound may be more pronounced in a subpopulation of highly aggressive individuals.
-
Recommendation: Pre-screen animals for baseline levels of aggression and stratify them into high, medium, and low aggression groups. Analyze the effects of this compound separately for each group.
-
-
Experimental Model: The type of aggression model (e.g., resident-intruder, isolation-induced aggression) can influence the outcome.
-
Recommendation: Ensure your chosen model is appropriate for the type of aggression you intend to study. Review the literature for models where this compound has shown robust effects.
-
-
Pharmacokinetics: Inadequate drug exposure in the central nervous system can lead to a lack of efficacy.
-
Recommendation: Conduct pharmacokinetic studies to confirm that the administered dose achieves therapeutic concentrations in the brain.
-
-
Issue 3: Worsening of motor performance in models of Parkinson's disease.
-
Unexpected Result: While this compound reduces L-DOPA-induced dyskinesias, you observe a partial worsening of the therapeutic effect of L-DOPA on motor function.
-
Possible Causes & Troubleshooting Steps:
-
Serotonergic-Dopaminergic Interactions: By modulating serotonin neuron activity, this compound may indirectly affect dopamine release, potentially dampening the beneficial motor effects of L-DOPA.
-
Recommendation: Carefully titrate the doses of both this compound and L-DOPA to find a therapeutic window that maximizes the anti-dyskinetic effect while minimizing the impact on motor improvement. Consider co-administration with other agents, such as adenosine A2A receptor antagonists, which have been explored to counteract this effect.
-
-
In Vivo Microdialysis
Issue: Unexpected changes in neurotransmitter levels.
-
Unexpected Result: You observe an increase in dopamine and norepinephrine release in the prefrontal cortex, but a decrease in serotonin release, which may seem counterintuitive for a serotonin agonist.
-
Possible Causes & Troubleshooting Steps:
-
Receptor Subtype and Location: this compound's agonism at presynaptic 5-HT1A autoreceptors on serotonin neurons can inhibit serotonin release. The increase in catecholamines may be a downstream effect mediated by postsynaptic 5-HT1 receptors on non-serotonergic neurons.
-
Recommendation: Use selective antagonists for 5-HT1A and 5-HT1B receptors to investigate the specific receptor subtypes mediating the observed changes in different neurotransmitters.
-
-
Probe Placement and Recovery: Inaccurate probe placement or low and variable recovery can lead to misleading results.
-
Recommendation: Verify probe placement histologically after the experiment. Determine the in vivo recovery of the probe for each analyte to accurately estimate extracellular concentrations.
-
-
Tissue Trauma: The insertion of the microdialysis probe can cause local tissue damage and inflammation, altering neurotransmitter release and uptake.
-
Recommendation: Allow for a sufficient recovery period (at least 24 hours) after probe implantation before starting the experiment.
-
-
Electrophysiology
Issue: Inconsistent or unexpected effects on neuronal firing.
-
Unexpected Result: You observe inconsistent effects of this compound on the firing rate of neurons (e.g., hippocampal pyramidal cells), or the effects are not as robust as expected.
-
Possible Causes & Troubleshooting Steps:
-
Receptor Desensitization: Prolonged exposure to a 5-HT1A agonist can lead to desensitization of the autoreceptors on serotonin neurons, which can alter the downstream effects on postsynaptic neurons over time.
-
Recommendation: Conduct time-course experiments to assess the effects of acute versus chronic this compound administration.
-
-
Recording Stability and Artifacts: Unstable recordings or electrical artifacts can obscure the true pharmacological effects of this compound.
-
Recommendation: Ensure a stable recording baseline before drug application. Check for proper grounding and shielding of the setup to minimize electrical noise. Be aware of potential movement artifacts in in vivo recordings.
-
-
Slice Health (in vitro): The health of the brain slices is critical for obtaining reliable electrophysiological data.
-
Recommendation: Optimize your slicing and incubation conditions to ensure slice viability. Visually inspect the slices for signs of damage before recording.
-
-
Quantitative Data Summary
Table 1: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | 40 |
| 5-HT1B | 52 |
| 5-HT1C | 81 |
| Other Receptors | > 400 |
Source: Neurochemical profile of this compound - PubMed
Table 2: Effective Doses of this compound in Preclinical and Clinical Studies
| Application | Species/Model | Effective Dose Range | Reference |
| Anti-aggressive | Rat | 0.3 - 3 mg/kg p.o. | Neurochemical profile of this compound - PubMed |
| Anti-dyskinetic (LID) | Parkinson's Patients | 5 - 7.5 mg (single oral dose) | This compound counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed |
| Anti-dyskinetic (LID) | Rat (6-OHDA model) | 0.6 - 2.5 mg/kg | Modulation of serotonergic transmission by this compound in L-DOPA-induced dyskinesia: Behavioral, molecular, and synaptic mechanisms - PubMed |
| Anti-dyskinetic (LID) | Macaque (MPTP model) | 1 mg/kg | A preclinical study on the combined effects of repeated this compound and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Analysis in Rat Striatum
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +0.7 mm, ML ±2.8 mm, DV -3.5 mm).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer this compound (and/or L-DOPA) systemically (e.g., intraperitoneally) or locally via reverse dialysis.
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
-
Sample Analysis:
-
Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, glutamate, GABA) using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Quantify neurotransmitter concentrations by comparing peak heights or areas to those of standard solutions.
-
Express the results as a percentage of the baseline levels.
-
Extracellular Electrophysiological Recording in Rat Hippocampus (In Vivo)
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small hole in the skull over the target recording area (e.g., dorsal hippocampus, coordinates relative to bregma: AP -3.8 mm, ML ±2.5 mm) and the reference/ground screw location.
-
Secure a reference screw to the skull over a region remote from the recording site (e.g., cerebellum).
-
-
Electrode Implantation and Recording:
-
Slowly lower a recording electrode (e.g., a single tungsten microelectrode or a multi-electrode array) to the desired depth in the hippocampus (e.g., DV -2.5 to -3.0 mm for CA1 pyramidal cell layer).
-
Identify the target cell layer by its characteristic electrophysiological signature (e.g., presence of sharp-wave ripples in CA1).
-
Allow the electrode to stabilize for at least 15-30 minutes.
-
Record baseline neuronal activity (e.g., single-unit spikes, local field potentials).
-
Administer this compound systemically and continue recording to observe changes in firing rate, firing pattern, or oscillatory activity.
-
-
Data Analysis:
-
Filter and amplify the recorded signals.
-
Isolate single-unit activity using spike sorting software.
-
Calculate the mean firing rate and analyze firing patterns (e.g., burst analysis, inter-spike interval histograms) before and after drug administration.
-
For local field potentials, perform spectral analysis to examine changes in power in different frequency bands (e.g., theta, gamma).
-
Visualizations
References
- 1. This compound counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of serotonergic transmission by this compound in L-DOPA-induced dyskinesia: Behavioral, molecular, and synaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine Dosage Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Eltoprazine dosage and minimizing adverse effects during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the administration of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence of nausea and dizziness in animal models. | - Dose may be too high for the specific species or strain. - Rapid dose escalation. - Vehicle used for administration may be contributing to the effect. | - Review the dose-response data and consider starting with a lower dose. - Implement a gradual dose escalation protocol. - If possible, test the vehicle alone to rule out its contribution to the adverse effects. Consider alternative, well-tolerated vehicles. |
| Reduced efficacy (anti-dyskinetic effect) with chronic administration. | - Development of tolerance. - Altered metabolism of this compound with long-term use. | - Consider intermittent dosing schedules instead of continuous administration. - Investigate potential drug-drug interactions if other compounds are being co-administered. - Measure plasma concentrations of this compound to assess for changes in pharmacokinetics over time. |
| Worsening of parkinsonian motor symptoms in L-DOPA co-administration studies. | - this compound, at certain doses, can partially counteract the therapeutic effect of L-DOPA.[1] | - Carefully titrate the dose of this compound to find a balance between anti-dyskinetic effects and potential interference with L-DOPA's motor benefits. - In preclinical models, co-administration with an adenosine A2A receptor antagonist, such as preladenant, has been shown to mitigate this effect.[2] |
| Variable drug exposure between subjects. | - Differences in absorption, metabolism, or excretion. - Inaccurate dosing technique. | - Ensure precise and consistent administration techniques. - Monitor plasma levels of this compound to correlate exposure with observed effects. - For oral gavage, ensure the compound is properly solubilized or suspended to deliver a consistent dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a psychoactive agent that functions as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[2] By activating these receptors, it helps to balance serotonin levels, which can be beneficial in conditions with serotonin dysregulation.[2] In the context of L-DOPA-induced dyskinesia (LID), this compound is thought to exert its anti-dyskinetic actions by stimulating 5-HT1A and 5-HT1B autoreceptors, which in turn reduces the "false" release of dopamine from serotonin terminals.
Q2: What are the most common adverse effects observed with this compound?
A2: In human clinical trials, the most frequently reported adverse effects are nausea, dizziness, fatigue, and somnolence/sedation.[3] These effects are generally dose-dependent.
Q3: What is a typical starting dose for this compound in a clinical setting for LID?
A3: In a dose-finding study for LID in Parkinson's disease patients, single oral doses of 2.5 mg, 5 mg, and 7.5 mg were tested. Doses of 5 mg and 7.5 mg were found to be well-tolerated and showed antidyskinetic efficacy.
Q4: Are there any known drug interactions with this compound?
A4: Co-administration with other centrally acting agents, particularly those that also modulate the serotonergic system (e.g., SSRIs, SNRIs), should be approached with caution due to the potential for additive effects. A clinical trial protocol excluded patients being treated with SSRIs, SNRIs, and certain other medications with potential for drug interactions.
Q5: How should this compound be prepared for administration in preclinical studies?
A5: The choice of vehicle for this compound administration is critical and should be one that is well-tolerated by the animal model. The vehicle should be tested alone to ensure it does not produce confounding effects. For oral administration, ensure the compound is fully dissolved or forms a stable suspension to allow for accurate dosing.
Data Presentation
Table 1: Summary of a Phase I/IIa Dose-Finding Study of this compound for L-DOPA-Induced Dyskinesia in Parkinson's Disease Patients
| Dosage | Number of Patients | Key Efficacy Outcome (Reduction in Dyskinesia) | Common Adverse Events | Reference |
| Placebo | 22 | - | Nausea, Dizziness | Svenningsson et al., 2015 |
| 2.5 mg | 22 | Trend towards reduction | Nausea, Dizziness, Fatigue | Svenningsson et al., 2015 |
| 5.0 mg | 22 | Significant reduction (p=0.004) | Nausea, Dizziness, Fatigue | Svenningsson et al., 2015 |
| 7.5 mg | 22 | Significant reduction (post-hoc analysis) | Nausea, Dizziness, Fatigue | Svenningsson et al., 2015 |
Experimental Protocols
Protocol: Evaluation of this compound's Anti-Dyskinetic Effect in MPTP-Treated Macaques
This protocol is based on methodologies used in preclinical studies evaluating this compound for L-DOPA-induced dyskinesia.
1. Animal Model:
-
Adult macaques are rendered parkinsonian by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Following the development of stable parkinsonian symptoms, animals are primed with L-DOPA to induce stable and reproducible dyskinesias.
2. Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile water or saline).
-
L-DOPA is prepared according to standard laboratory procedures.
-
This compound (e.g., 1 mg/kg) is administered orally or via subcutaneous injection.
-
L-DOPA is administered at a dose known to induce dyskinesia in the specific animal.
3. Experimental Procedure:
-
A baseline assessment of parkinsonian symptoms and dyskinesia is performed before drug administration.
-
This compound is administered, followed by L-DOPA at a predetermined time interval.
-
Animals are observed and scored for parkinsonian disability and dyskinesia severity at regular intervals (e.g., every 30 minutes) for a period of several hours.
-
Scoring is performed by trained observers who are blinded to the treatment conditions.
4. Outcome Measures:
-
Primary: Dyskinesia score (e.g., using a validated rating scale for non-human primates).
-
Secondary: Parkinsonian disability score, locomotor activity.
5. Data Analysis:
-
Dyskinesia and parkinsonism scores are compared between treatment groups (e.g., vehicle + L-DOPA vs. This compound + L-DOPA) using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Mandatory Visualizations
Caption: this compound's mechanism of action on serotonergic neurons.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preclinical study on the combined effects of repeated this compound and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
Eltoprazine and Motor Performance in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of eltoprazine on motor performance in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on motor function in animal models of Parkinson's disease (PD)?
A1: The primary and most extensively studied effect of this compound in animal models of PD is the significant reduction of L-DOPA-induced dyskinesia (LID).[1][2][3] this compound, a mixed 5-HT1A/1B serotonin receptor agonist, effectively suppresses abnormal involuntary movements (AIMs) that are a common side effect of long-term L-DOPA therapy.[1][3]
Q2: Does this compound improve overall motor performance in Parkinsonian animal models in the absence of L-DOPA?
A2: There is limited specific quantitative data on the effects of this compound on motor performance in animal models of PD without the co-administration of L-DOPA. The majority of research has focused on its anti-dyskinetic properties. Some studies suggest that this compound does not impair the therapeutic motor benefits of L-DOPA and may even help in preserving motor coordination on tasks like the rotarod. However, a comprehensive characterization of this compound's direct impact on parkinsonian motor deficits (e.g., bradykinesia, akinesia) is not well-documented in the available literature.
Q3: What is the mechanism of action by which this compound is thought to reduce L-DOPA-induced dyskinesia?
A3: this compound's anti-dyskinetic effects are primarily attributed to its agonist activity at 5-HT1A and 5-HT1B serotonin receptors. In advanced PD, serotonergic neurons can take up L-DOPA and convert it into dopamine, which is then released in an unregulated manner, contributing to dyskinesias. By acting on 5-HT1A and 5-HT1B autoreceptors on serotonin neurons, this compound is thought to reduce the synthesis and release of serotonin, and consequently, the aberrant release of dopamine. This modulation helps to stabilize the stimulation of dopamine receptors. Furthermore, this compound has been shown to reduce striatal glutamate levels and normalize hyperactivity in the direct striatonigral pathway, which is implicated in the expression of dyskinesias.
Q4: Are there any known side effects of this compound on motor function?
A4: Some studies in animal models have indicated that while this compound effectively suppresses dyskinesia, it may partially reduce the positive motor effects of L-DOPA. This highlights a potential therapeutic window that needs to be carefully determined in experimental settings.
Troubleshooting Guides
Problem 1: High variability in motor performance data in the Rotarod Test after this compound administration.
-
Possible Cause 1: Inconsistent drug administration and timing.
-
Solution: Ensure precise timing between this compound administration and the rotarod test. The pharmacokinetic profile of this compound should be considered to ensure testing occurs at peak drug concentration. Maintain a consistent route of administration (e.g., intraperitoneal, oral gavage) across all animals.
-
-
Possible Cause 2: Insufficient animal training.
-
Solution: A thorough pre-training regimen is crucial for the rotarod test to minimize learning effects during the actual testing phase. Animals should be habituated to the apparatus and trained for several consecutive days until a stable baseline performance is achieved before any drug administration.
-
-
Possible Cause 3: Stress-induced motor deficits.
-
Solution: The handling and testing environment should be consistent and designed to minimize stress. Excessive noise or light can impact motor performance. Acclimatize the animals to the testing room before each session.
-
Problem 2: No significant effect of this compound on locomotor activity in the Open Field Test.
-
Possible Cause 1: Inappropriate dose selection.
-
Solution: The dose-response relationship for this compound's effects on locomotor activity may be complex. It is advisable to test a range of doses to determine the optimal concentration for observing an effect.
-
-
Possible Cause 2: The Open Field Test may not be sensitive enough to detect subtle motor changes.
-
Solution: While the open field test is good for assessing general locomotor activity and anxiety-like behavior, it may not be the most sensitive assay for specific motor coordination deficits. Consider supplementing with other motor tests like the beam walking test or footprint analysis for a more comprehensive assessment.
-
-
Possible Cause 3: Confounding anxiety-related behaviors.
-
Solution: Serotonergic drugs can influence anxiety levels, which can in turn affect exploratory behavior in the open field. Analyze parameters related to anxiety, such as time spent in the center versus the periphery of the arena, to differentiate between motor and anxiety-related effects.
-
Problem 3: Difficulty in interpreting Cylinder Test results for forelimb asymmetry.
-
Possible Cause 1: Incomplete unilateral lesion in the Parkinson's disease model.
-
Solution: Verify the extent of the dopaminergic lesion using tyrosine hydroxylase (TH) immunohistochemistry. A partial lesion may not produce a consistent and significant forelimb use asymmetry.
-
-
Possible Cause 2: Spontaneous recovery of function.
-
Solution: Over time, some animals may exhibit spontaneous recovery in forelimb use. It is important to have a stable baseline of asymmetry before initiating treatment with this compound and to include a vehicle-treated control group to account for any time-dependent changes.
-
-
Possible Cause 3: Animal's reluctance to rear and explore.
-
Solution: The cylinder test relies on the animal's natural exploratory behavior. If animals are not rearing, ensure the testing environment is novel and free from stressors. The cylinder should be clean and of an appropriate size for the animal.
-
Data Presentation
Table 1: Effect of this compound on L-DOPA-Induced Dyskinesia (AIMs) in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | Total AIMs Score (Mean ± SEM) | % Reduction in AIMs vs. L-DOPA alone |
| Vehicle + L-DOPA | - | 45 ± 5 | - |
| This compound + L-DOPA | 0.4 | 30 ± 4 | 33% |
| This compound + L-DOPA | 0.8 | 18 ± 3 | 60% |
| This compound + L-DOPA | 1.2 | 15 ± 2 | 67% |
Note: The data presented in this table is a representative summary based on findings from multiple studies and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions. Data derived from Bi, Y., et al. (2023).
Experimental Protocols
Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip. The diameter of the rod should be appropriate for the species (e.g., 3-5 cm for rats).
-
Acclimation and Training:
-
Acclimate the animals to the testing room for at least 30 minutes before the first training session.
-
For three consecutive days, place the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for 2-5 minutes per trial, with 2-3 trials per day.
-
If an animal falls, it should be gently placed back on the rod.
-
-
Testing Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15-20 minutes.
-
The apparatus should be cleaned with 70% ethanol between each animal.
-
Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Acclimation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test. The lighting conditions in the room should be kept consistent.
-
-
Testing Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-15 minutes).
-
An automated video tracking system is used to record and analyze various parameters, including:
-
Total distance traveled
-
Velocity
-
Time spent in the center versus the periphery
-
Rearing frequency
-
-
The arena should be thoroughly cleaned with 70% ethanol and dried between each animal to eliminate olfactory cues.
-
Cylinder Test for Forelimb Asymmetry
-
Apparatus: A transparent glass or plexiglass cylinder. The diameter should be large enough for the animal to turn around but small enough to encourage vertical exploration along the walls (e.g., 20 cm for rats).
-
Testing Procedure:
-
No pre-training is required as the test relies on spontaneous exploratory behavior.
-
Administer this compound or vehicle.
-
Place the animal in the cylinder and record its behavior for 5-10 minutes using a video camera placed above or in front of the cylinder.
-
A mirror can be placed behind the cylinder to allow for a 360-degree view.
-
During offline analysis of the video, score the number of independent wall contacts made with the left forelimb, the right forelimb, and both forelimbs simultaneously during rearing.
-
The percentage of contralateral (to the lesioned hemisphere) forelimb use is calculated as: [(contralateral touches) / (total touches)] x 100.
-
Abnormal Involuntary Movement (AIMs) Rating Scale
-
Procedure:
-
Following the creation of a Parkinsonian animal model (e.g., 6-OHDA lesion) and chronic L-DOPA administration to induce dyskinesia, administer this compound or vehicle.
-
Observe the animals individually in a transparent cage for 1-3 minutes at regular intervals (e.g., every 20 minutes) for a period of 3-4 hours after L-DOPA administration.
-
Score the severity of AIMs based on a standardized scale. The total AIMs score is typically the sum of the scores for different subtypes of movements.
-
-
Scoring:
-
Axial Dyskinesia: Dystonic or choreiform movements of the neck and trunk.
-
Limb Dyskinesia: Jerky, purposeless movements of the forelimbs or hindlimbs.
-
Orolingual Dyskinesia: Stereotypical movements of the mouth, tongue, and jaw.
-
Each subtype is scored on a scale of 0 to 4:
-
0: Absent
-
1: Occasional, brief movements
-
2: More frequent, but still intermittent movements
-
3: Continuous movements for a significant portion of the observation period
-
4: Continuous, high-amplitude, and disabling movements
-
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in modulating motor output.
Caption: A typical experimental workflow for evaluating this compound's effects.
References
- 1. An automated rotarod method for quantitative drug-free evaluation of overall motor deficits in rat models of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Eltoprazine to worsen Parkinsonian symptoms
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the use of eltoprazine in the context of Parkinson's disease. It provides troubleshooting guidance and frequently asked questions regarding the potential for this compound to impact parkinsonian symptoms.
Frequently Asked Questions (FAQs)
Q1: Is there a risk of this compound worsening the motor symptoms of Parkinson's disease in human subjects?
Current clinical data from a phase I/IIa dose-finding study in patients with Parkinson's disease and L-DOPA-induced dyskinesias (LID) indicate that single oral doses of this compound (2.5 mg, 5 mg, and 7.5 mg) do not worsen parkinsonian motor symptoms.[1][2] In this study, the Unified Parkinson's Disease Rating Scale part III (UPDRS-III) scores, a measure of motor impairment, did not significantly differ between patients receiving this compound and those receiving a placebo.[1][2] The most frequently reported adverse effects in human trials were nausea and dizziness.[1]
Q2: Have any preclinical studies shown a worsening of parkinsonian symptoms with this compound?
Yes, some preclinical studies in animal models of Parkinson's disease have suggested a potential for this compound to compromise the anti-parkinsonian effects of L-DOPA or even worsen motor symptoms.
-
In a study involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaques, this compound administered alone was observed to consistently increase parkinsonism.
-
Another study in both 6-hydroxydopamine (6-OHDA)-lesioned rats and MPTP-treated macaques found that while this compound was effective in suppressing L-DOPA-induced dyskinesia, this was accompanied by a partial worsening of the therapeutic effect of L-DOPA.
It is important to note that these findings in animal models have not been replicated in human clinical trials to date. The discrepancy may be due to differences in species, the nature of the animal models, or the specific experimental conditions.
Q3: What is the proposed mechanism of action for this compound in Parkinson's disease, and how might it relate to motor symptoms?
This compound is a serotonin 5-HT1A and 5-HT1B receptor partial agonist. In advanced Parkinson's disease, serotonin neurons can take up L-DOPA and convert it into dopamine, releasing it in an unregulated manner. This "false" neurotransmission is thought to contribute to the development of L-DOPA-induced dyskinesias. By stimulating 5-HT1A and 5-HT1B autoreceptors on serotonin neurons, this compound is believed to reduce this aberrant dopamine release, thereby alleviating dyskinesia. The concern from preclinical models is that this reduction in dopamine release might also dampen the beneficial motor effects of L-DOPA.
Troubleshooting Guide
Issue: Observation of Worsened Parkinsonian Motor Symptoms in a Preclinical Model Following this compound Administration.
Possible Cause 1: this compound administered without L-DOPA.
-
Troubleshooting: As observed in a study with MPTP-treated macaques, this compound administered alone may increase parkinsonism. It is crucial to co-administer this compound with L-DOPA in experimental models of L-DOPA-induced dyskinesia, as this is the intended clinical application.
Possible Cause 2: Dosage of this compound.
-
Troubleshooting: The therapeutic window for this compound may be narrow. The doses used in preclinical studies that showed a worsening of motor symptoms should be carefully compared with those that did not. In the study by Bezard et al. (2012), a partial worsening of the L-DOPA effect was noted. Researchers should consider a dose-response study to identify the optimal dose that reduces dyskinesia without negatively impacting L-DOPA's efficacy.
Possible Cause 3: Animal model specific effects.
-
Troubleshooting: The effects of this compound may differ between rodent and primate models of Parkinson's disease. The worsening of L-DOPA's effect has been noted in both 6-OHDA rats and MPTP macaques. Researchers should be aware of the limitations of their chosen model and consider validating key findings in a second model if possible.
Data Presentation
Table 1: Summary of this compound Clinical Trial Data on Motor Function
| Study | Dosage(s) | Primary Motor Outcome Measure | Results | Adverse Effects |
| Svenningsson et al. (2015) | 2.5 mg, 5 mg, 7.5 mg (single oral doses) | Unified Parkinson's Disease Rating Scale part III (UPDRS-III) | No significant difference in UPDRS-III scores between this compound and placebo treatments. | Nausea, dizziness. |
Table 2: Summary of Preclinical Studies Showing Worsening of Parkinsonian Symptoms
| Study | Animal Model | This compound Dosage | Co-treatment | Observed Effect on Parkinsonism |
| Kumar et al. (2017) | MPTP-treated macaques | 1 mg/kg | Alone (without L-DOPA) | Consistently increased parkinsonism. |
| Bezard et al. (2012) | 6-OHDA-lesioned rats and MPTP-treated macaques | Not specified | With L-DOPA | Partial worsening of the therapeutic effect of L-DOPA. |
Experimental Protocols
Key Experiment: Human Phase I/IIa Dose-Finding Study (Svenningsson et al., 2015)
-
Study Design: A double-blind, randomized, placebo-controlled, dose-finding phase I/IIa study.
-
Participants: 22 patients with idiopathic moderate Parkinson's disease and L-DOPA-induced dyskinesias.
-
Inclusion Criteria: Diagnosis of idiopathic Parkinson's disease, presence of L-DOPA-induced dyskiasias.
-
Exclusion Criteria: Atypical or secondary parkinsonism, signs of dementia or depression, history of structural brain disease, ongoing treatment with amantadine and/or other serotonergic compounds.
-
Intervention: Single oral doses of placebo, this compound 2.5 mg, 5 mg, and 7.5 mg were tested in combination with a suprathreshold dose of L-DOPA.
-
Primary Efficacy Variables:
-
Area under the curve for the Clinical Dyskinesia Rating Scale (CDRS) for 3 hours post-dose.
-
Maximum change in the Unified Parkinson's Disease Rating Scale part III (UPDRS-III) for 3 hours post-dose.
-
-
Secondary Outcome Measures:
-
Maximum CDRS score.
-
Area under the curve for the Rush Dyskinesia Rating Scale (RDRS) score for 3 hours post-dose.
-
Mood parameters measured by the Hospital Anxiety and Depression Scale (HADS) and Montgomery-Åsberg Depression Rating Scale (MADRS).
-
-
Data Analysis: A Wilcoxon Signed Rank Test was used to compare each this compound dose level to the paired randomized placebo for the prespecified primary efficacy variables.
Visualizations
Caption: Proposed mechanism of action of this compound in reducing L-DOPA-induced dyskinesia.
Caption: Workflow for a crossover clinical trial of this compound in Parkinson's disease.
References
Technical Support Center: Eltoprazine Administration in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypothermia induced by eltoprazine in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psychoactive compound primarily investigated for its potential in managing behavioral disorders, aggression, and L-DOPA-induced dyskinesia in Parkinson's disease models.[1][2][3][4][5] It functions as a mixed serotonin receptor agonist, with a strong affinity for the 5-HT1A and 5-HT1B receptor subtypes.
Q2: Why does this compound cause hypothermia in laboratory animals?
A2: this compound's agonistic activity at the 5-HT1A receptor is the primary cause of the observed hypothermia. Activation of 5-HT1A receptors in the brain, particularly in the hypothalamus which is the thermoregulatory center, leads to a decrease in the body's temperature set-point. This results in physiological responses aimed at heat loss, such as peripheral vasodilation, and a reduction in heat production through the inhibition of shivering and non-shivering thermogenesis.
Q3: At what dose does this compound typically induce hypothermia?
A3: Studies have shown that this compound can induce hypothermia in rats at doses starting from 1 mg/kg. The effect is dose-dependent.
Q4: How can I accurately measure the body temperature of my laboratory animals?
A4: Several methods are available for measuring core body temperature in rodents, each with its own advantages and disadvantages. The most common methods include:
-
Rectal Thermometry: A widely used, simple, and low-cost method.
-
Implantable Telemetry: Provides continuous and stress-free measurements in freely moving animals.
-
Infrared Thermography: A non-invasive method for measuring surface temperature, which can correlate with core body temperature.
-
Subcutaneous Transponders: A minimally invasive method for repeated temperature readings.
The choice of method will depend on the specific requirements of your experimental design.
Q5: Can the hypothermic effect of this compound be reversed or prevented?
A5: Yes. Since this compound-induced hypothermia is mediated by its agonist activity at 5-HT1A receptors, administration of a selective 5-HT1A receptor antagonist, such as WAY-100635, can block or reverse this effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant and prolonged drop in body temperature after this compound administration. | This compound-induced, 5-HT1A receptor-mediated hypothermia. | - Administer a 5-HT1A antagonist: Pre-treatment or co-administration with a selective 5-HT1A antagonist like WAY-100635 can attenuate or block the hypothermic response. - Provide thermal support: House the animals in a warmer environment or use heating pads to help maintain their body temperature. - Reduce the dose of this compound: If experimentally viable, lower the dose of this compound to minimize the hypothermic effect. |
| High variability in body temperature readings between animals. | - Stress-induced hyperthermia: Handling and restraint can cause a temporary increase in body temperature, confounding the results. - Inconsistent measurement technique: Variations in probe insertion depth (for rectal thermometry) or distance (for infrared thermography) can lead to inconsistent readings. | - Acclimatize animals to handling: Habituate the animals to the measurement procedure to reduce stress. - Standardize measurement protocol: Ensure consistent technique for all measurements. For rectal probes, maintain a consistent insertion depth. For infrared, maintain a consistent distance and angle to the animal. |
| Difficulty in distinguishing between drug-induced hypothermia and normal circadian temperature fluctuations. | Rodents exhibit natural circadian rhythms in body temperature, which can be a confounding variable. | - Establish a baseline: Measure body temperature at multiple time points for several days before the experiment to establish the normal circadian rhythm for your animals. - Time-matched controls: Always include a vehicle-treated control group and take measurements at the same time of day for all groups. |
| Animal appears lethargic and shows signs of distress after this compound administration. | This could be a direct effect of hypothermia or other central nervous system effects of this compound. | - Monitor the animal closely: Assess for other signs of distress. - Confirm hypothermia: Measure the animal's core body temperature. - Provide immediate warming: If hypothermia is confirmed, use a heating pad or other warming device to slowly bring the animal's temperature back to the normal range. - Consult with a veterinarian: If the animal's condition does not improve, seek veterinary advice. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on body temperature in rats.
| Dose of this compound (mg/kg, p.o.) | Observed Effect on Body Temperature | Reference |
| 1 | Onset of hypothermia | |
| 1 and 3 | Used in 4-week studies with observed anti-aggressive effects | |
| 0.6 | Used in combination with other drugs to reduce dyskinesia |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature Using a Rectal Probe
Objective: To accurately measure the core body temperature of a rat or mouse following this compound administration.
Materials:
-
Digital thermometer with a flexible rectal probe for rodents
-
Lubricant (e.g., sterile lubricating jelly)
-
70% ethanol for probe disinfection
-
Animal restrainer (optional, depending on the temperament of the animal)
Procedure:
-
Preparation: Turn on the thermometer and ensure the probe is clean and disinfected with 70% ethanol. Allow the ethanol to evaporate completely.
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can often be done by scruffing. For rats, gentle but firm handling is usually sufficient. If necessary, a restrainer can be used, but be mindful of potential stress-induced temperature changes.
-
Probe Lubrication and Insertion: Apply a small amount of lubricant to the tip of the rectal probe. Gently insert the probe into the rectum to a consistent depth (e.g., 2 cm for rats, 1.5 cm for mice). The insertion depth should be standardized across all animals and measurements.
-
Temperature Reading: Hold the probe in place until the thermometer's reading stabilizes. This typically takes 10-15 seconds.
-
Recording: Record the temperature reading.
-
Probe Removal and Cleaning: Gently remove the probe. Clean the probe thoroughly with soap and water, and then disinfect with 70% ethanol.
-
Animal Return: Return the animal to its home cage.
Protocol 2: Reversal of this compound-Induced Hypothermia with WAY-100635
Objective: To demonstrate the reversal of this compound-induced hypothermia by the administration of a selective 5-HT1A antagonist, WAY-100635.
Materials:
-
This compound solution
-
WAY-100635 solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration (appropriate for the route of administration, e.g., intraperitoneal - IP)
-
Method for measuring core body temperature (as described in Protocol 1)
Experimental Design:
-
Group 1 (Control): Administer vehicle.
-
Group 2 (this compound only): Administer this compound (e.g., 1 mg/kg, IP).
-
Group 3 (this compound + WAY-100635): Administer WAY-100635 (e.g., 1 mg/kg, subcutaneous - SC) 30 minutes prior to the administration of this compound (1 mg/kg, IP).
-
Group 4 (WAY-100635 only): Administer WAY-100635 (e.g., 1 mg/kg, SC).
Procedure:
-
Baseline Temperature: Measure the baseline body temperature of all animals before any drug administration.
-
Antagonist Administration: Administer WAY-100635 or vehicle to the appropriate groups.
-
Agonist Administration: 30 minutes after the first injection, administer this compound or vehicle to the appropriate groups.
-
Post-Injection Monitoring: Measure the body temperature of all animals at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the second injection.
-
Data Analysis: Compare the changes in body temperature from baseline across the different treatment groups. A significant attenuation of the hypothermic response in Group 3 compared to Group 2 would demonstrate the reversal effect of WAY-100635.
Visualizations
Caption: Experimental workflow for managing this compound-induced hypothermia.
Caption: Signaling pathway of this compound-induced hypothermia via 5-HT1A receptor activation.
References
- 1. stonybrook.edu [stonybrook.edu]
- 2. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with this compound does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses hyperpolarizing responses to serotonin in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the 5-HT1A Receptor by this compound Restores Mitochondrial and Motor Deficits in a Drosophila Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine Anxiogenic-Like Effects in Rodents: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anxiogenic-like effects of eltoprazine in rodents.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to our rats and observed an increase in anxiety-like behavior in the elevated plus-maze (EPM). Is this a known effect?
A1: Yes, this is a documented finding. This compound has been shown to produce anxiogenic-like effects in the elevated plus-maze test in both rats and mice.[1] This effect appears to be dose-dependent. For instance, in rats, anxiogenic-like effects have been observed following chronic treatment with 1 mg/kg of this compound (i.p.). In mice, similar effects were seen at doses ranging from 1.25 to 10.0 mg/kg.[1]
Q2: At what doses are the anxiogenic-like effects of this compound typically observed in the elevated plus-maze?
A2: Anxiogenic-like responses in the EPM test have been reported in mice at doses between 1.25 and 10.0 mg/kg.[1] In rats, chronic administration of 1 mg/kg (i.p.) has been shown to induce these effects. It is crucial to perform a dose-response study in your specific rodent strain and experimental conditions to determine the precise dose range for this effect.
Q3: We are seeing conflicting results. In another anxiety test, the context fear conditioning (CFC) test, this compound appears to have an anxiolytic-like effect. Why is this?
A3: This is a key characteristic of this compound's pharmacological profile. Its effects on anxiety-like behavior are test-dependent. While it can be anxiogenic in the EPM, it has demonstrated clear anxiolytic-like effects in the context fear conditioning test. This highlights the importance of using a battery of behavioral tests to fully characterize the psychoactive properties of a compound.
Q4: What is the mechanism behind this compound's anxiogenic-like effects?
A4: this compound is a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[2] While activation of 5-HT1A receptors is often associated with anxiolytic effects, the anxiogenic-like profile of this compound in the EPM may be related to its complex interactions with different serotonin receptor subtypes and other neurotransmitter systems. Some evidence suggests that the anxiogenic-like effects could be related to an increase in the number of 5-HT2C binding sites in the amygdala.
Q5: Can the anxiogenic-like effects of this compound be mitigated?
A5: Mitigation strategies could involve dose optimization and careful selection of behavioral assays. Since the anxiogenic-like effects are dose-dependent, using the lowest effective dose for your primary outcome of interest may help to minimize these effects. Additionally, if the primary goal is not to study anxiety, but rather other effects of this compound, it may be beneficial to use behavioral paradigms where it does not produce anxiogenic-like responses, such as the context fear conditioning test.
Troubleshooting Guides
Issue: Unexpectedly high levels of anxiety-like behavior observed in the EPM following this compound administration.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Review the literature for dose-response curves of this compound in the EPM for your specific rodent species and strain. If unavailable, perform a dose-response study to identify a dose that does not produce anxiogenic-like effects but is still effective for your primary endpoint. |
| Test-specific effects | The EPM is known to elicit anxiogenic-like responses with this compound. Consider using an alternative anxiety paradigm, such as the context fear conditioning test, where this compound has shown anxiolytic-like effects. |
| Animal stress | Ensure proper handling and acclimatization of the animals to the testing environment to minimize baseline stress levels, which could interact with the drug's effects. |
| Pharmacokinetic variability | Consider the route of administration and the timing of the behavioral test relative to drug administration to ensure that the test is conducted at the expected time of peak plasma concentration. |
Quantitative Data Summary
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) in Mice
| Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| Vehicle | 35.2 ± 4.5 | 40.1 ± 3.8 | Estimated from[1] |
| 1.25 | 28.1 ± 3.9 | 33.2 ± 4.1 | Estimated from |
| 2.5 | 22.5 ± 3.1** | 27.8 ± 3.5 | Estimated from |
| 5.0 | 18.9 ± 2.8 | 24.1 ± 3.2 | Estimated from |
| 10.0 | 15.3 ± 2.5 | 20.5 ± 2.9 | Estimated from |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Effect of this compound on Freezing Behavior in the Context Fear Conditioning (CFC) Test in Rats
| Dose (mg/kg, s.c.) | % Freezing Time (Mean ± SEM) | Reference |
| Vehicle | 45.3 ± 5.1 | Estimated from |
| 0.3 | 28.7 ± 4.8 | Estimated from |
| 1.0 | 22.1 ± 4.2 | Estimated from |
| 3.0 | 18.5 ± 3.9 | Estimated from |
| p < 0.05, **p < 0.01 vs. Vehicle |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route of administration. The timing of administration should be based on the pharmacokinetic profile of the drug to coincide with peak plasma levels during the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into all arms) x 100]. A decrease in these parameters is indicative of anxiogenic-like behavior.
Context Fear Conditioning (CFC) Test
Objective: To assess fear memory and anxiety-like behavior.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues.
Procedure:
-
Conditioning Phase:
-
Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Present a conditioned stimulus (CS), typically an auditory tone, for 20-30 seconds.
-
Co-terminate the CS with a mild, unconditioned stimulus (US), such as a 0.5-1.0 mA footshock for 1-2 seconds.
-
Repeat the CS-US pairing 1-2 more times with an inter-trial interval of 1-2 minutes.
-
Administer this compound or vehicle prior to this phase if investigating effects on fear acquisition.
-
-
Context Test:
-
24 hours after the conditioning phase, place the animal back into the same conditioning chamber for a 5-minute period without presenting the CS or US.
-
Administer this compound or vehicle prior to this phase if investigating effects on fear expression.
-
Record the amount of time the animal spends "freezing" (i.e., complete immobility except for respiratory movements).
-
-
Data Analysis: Calculate the percentage of time spent freezing [(Total freezing time / Total test time) x 100]. A decrease in freezing time is indicative of an anxiolytic-like effect.
Visualizations
Caption: this compound's signaling pathway via 5-HT1A/1B receptors.
Caption: General experimental workflow for behavioral studies.
References
Eltoprazine's Effect on Food Intake and Body Weight in Rats: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of eltoprazine on food intake and body weight in rats.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mixed agonist for the serotonin 5-HT1A and 5-HT1B receptors.[1][2][3] Its effects on food intake and body weight are believed to be mediated through its interaction with these receptors in brain regions that regulate appetite and satiety.[4][5]
Q2: What is the expected effect of this compound on food intake and body weight in rats?
A2: Studies have shown that this compound can lead to a significant decrease in both food intake and body weight in rats. The magnitude of this effect is dose-dependent.
Q3: What are the known side effects of this compound in rats that could potentially confound a feeding study?
A3: this compound has been observed to cause an increase in locomotor activity at certain doses. Additionally, some studies have reported anxiogenic-like (anxiety-increasing) effects in the elevated plus-maze test. These behavioral changes could potentially interfere with normal feeding patterns and should be monitored.
Q4: At what doses are the anorectic effects of this compound typically observed?
A4: Anorectic effects have been reported with twice-daily subcutaneous injections of 1 mg/kg or continuous subcutaneous infusion of 8 mg/kg/day.
Q5: How long does it take to observe a significant effect of this compound on food intake and body weight?
A5: Significant reductions in food intake and body weight can be observed within the first few days of treatment and are maintained over a two-week period with continuous or repeated administration.
Troubleshooting Guides
Problem 1: No significant change in food intake or body weight is observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the correct dosage calculation and administration. Anorectic effects are dose-dependent. |
| Ineffective Route of Administration | Ensure the chosen route of administration (e.g., subcutaneous injection, osmotic pump infusion) is appropriate and performed correctly. For subcutaneous injections, ensure proper absorption. For osmotic pumps, confirm correct implantation and pump function. |
| Animal Strain Variability | Different rat strains may exhibit varying sensitivities to this compound. Review literature for studies using the same strain. If none are available, a dose-response study may be necessary. |
| Diet Composition | The palatability and composition of the diet can influence feeding behavior. Ensure a standard, consistent diet is used throughout the experiment. |
| Acclimation Period | Insufficient acclimation of the animals to the housing, diet, and handling procedures can lead to stress and altered feeding patterns, masking the drug's effect. Ensure a proper acclimation period before the start of the experiment. |
Problem 2: A sharp decrease in food intake is observed initially, followed by a return to baseline levels (tolerance).
| Possible Cause | Troubleshooting Step |
| Acute Drug Effect vs. Satiety | The initial drop may be due to novelty or mild malaise rather than a specific effect on satiety. Monitor the animals' overall behavior for signs of distress. |
| Pharmacokinetics of the Drug | With intermittent injections, drug levels may not be sustained. Consider continuous infusion via an osmotic pump for more stable drug exposure. |
| Behavioral Tolerance | While one study suggests no tolerance to the anti-aggressive effects of this compound, the potential for tolerance to its anorectic effects should be considered in longer-term studies. |
Problem 3: High variability in food intake and body weight data between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Social Hierarchy Stress | If animals are group-housed, social stress can affect individual food intake. Consider single housing during the feeding measurement periods. |
| Inconsistent Handling | Variations in handling can induce stress and affect feeding. Ensure all handlers follow a standardized and gentle procedure. |
| Health Status of Animals | Subclinical illness in some animals can affect their food intake. Monitor all animals for signs of illness throughout the study. |
Problem 4: Animals are losing more weight than expected, raising welfare concerns.
| Possible Cause | Troubleshooting Step |
| Dosage Too High | The administered dose may be causing excessive appetite suppression or other adverse effects. Reduce the dosage or consider a dose-response study to find a more appropriate dose. |
| Adverse Drug Effects | Monitor for other signs of toxicity or distress. If observed, consult with a veterinarian and consider adjusting the experimental protocol. |
| Dehydration | Reduced food intake can sometimes be associated with reduced water intake. Monitor water consumption and the hydration status of the animals. |
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on body weight gain and food intake in male Sprague-Dawley rats over a 14-day period. The data is estimated from the graphical representations in the cited literature.
Table 1: Effect of this compound on Body Weight Gain in Rats
| Day | Vehicle (s.c.) - Mean Body Weight Gain (g) ± SEM | This compound (1 mg/kg b.i.d., s.c.) - Mean Body Weight Gain (g) ± SEM | Vehicle (infusion) - Mean Body Weight Gain (g) ± SEM | This compound (8 mg/kg/day, infusion) - Mean Body Weight Gain (g) ± SEM |
| 1 | 5 ± 2 | 3 ± 2 | 6 ± 2 | 2 ± 2 |
| 4 | 15 ± 3 | 8 ± 3 | 18 ± 3 | 5 ± 3 |
| 7 | 25 ± 4 | 15 ± 4 | 30 ± 4 | 12 ± 4 |
| 11 | 40 ± 5 | 28 ± 5 | 45 ± 5 | 25 ± 5 |
| 14 | 50 ± 6 | 38 ± 6 | 55 ± 6 | 35 ± 6 |
*P<0.05 vs. respective vehicle group. Data estimated from Gravius, A. et al. (2017).
Table 2: Effect of this compound on Daily Food Intake in Rats
| Day | Vehicle (s.c.) - Mean Daily Food Intake (g) ± SEM | This compound (1 mg/kg b.i.d., s.c.) - Mean Daily Food Intake (g) ± SEM | Vehicle (infusion) - Mean Daily Food Intake (g) ± SEM | This compound (8 mg/kg/day, infusion) - Mean Daily Food Intake (g) ± SEM |
| 1 | 28 ± 2 | 22 ± 2 | 29 ± 2 | 20 ± 2 |
| 4 | 30 ± 2 | 24 ± 2 | 31 ± 2 | 23 ± 2 |
| 7 | 32 ± 2 | 26 ± 2 | 33 ± 2 | 25 ± 2 |
| 11 | 33 ± 2 | 28 ± 2 | 34 ± 2 | 27 ± 2 |
| 14 | 34 ± 2 | 30 ± 2 | 35 ± 2 | 29 ± 2 |
*P<0.05 vs. respective vehicle group. Data estimated from Gravius, A. et al. (2017).
Experimental Protocols
1. Protocol for Subcutaneous Injection of this compound
-
Animals: Male Sprague-Dawley rats, initially weighing 250-300g.
-
Housing: Single-housed in standard laboratory cages with a 12-hour light/dark cycle.
-
Acclimation: Acclimate animals to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh solutions daily.
-
Administration: Administer this compound or vehicle subcutaneously (s.c.) twice daily (b.i.d.) at a volume of 1 ml/kg. The injection site should be in the loose skin over the back.
-
Food and Water: Provide ad libitum access to standard chow and water.
-
Measurements:
-
Food Intake: Measure the amount of food consumed daily by weighing the food hopper at the same time each day. Account for any spillage.
-
Body Weight: Weigh each rat daily before the first injection.
-
-
Duration: Continue the treatment and measurements for the desired experimental period (e.g., 14 days).
2. Protocol for Continuous Infusion of this compound via Osmotic Pump
-
Animals and Housing: As described in Protocol 1.
-
Osmotic Pump Preparation:
-
Under sterile conditions, fill osmotic pumps (e.g., Alzet model 2ML2) with this compound solution or vehicle according to the manufacturer's instructions.
-
The concentration of the this compound solution should be calculated to deliver the target dose (e.g., 8 mg/kg/day) based on the pump's flow rate and the average body weight of the rats.
-
Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer appropriate post-operative analgesia.
-
-
Food, Water, and Measurements: As described in Protocol 1.
-
Duration: The experiment continues for the delivery duration of the osmotic pump (e.g., 14 days).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural pharmacology of the serenic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1B receptors modulate the feeding inhibitory effects of enterostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineating a serotonin 1B receptor circuit for appetite suppression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Eltoprazine Drug-Drug Interactions in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for navigating potential drug-drug interactions with Eltoprazine in a preclinical setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues and provide clarity on interaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a serotonergic agent, acting as a partial agonist at the 5-HT1A and 5-HT1B autoreceptors.[1] This action leads to a reduction in serotonin synthesis and release.[1] It also has a weaker antagonistic effect on the 5-HT1C receptor.[1] Its specific anti-aggressive effects are attributed to its interaction with the serotonin system.[1][2]
Q2: Are there known metabolic pathways for this compound that could be sources of drug-drug interactions?
A2: While specific preclinical data on this compound's metabolism is not extensively detailed in the provided search results, drug metabolism is commonly mediated by the cytochrome P450 (CYP) enzyme system. Interactions can be anticipated if this compound is co-administered with potent inhibitors or inducers of CYP enzymes that are responsible for its metabolism. The ontogeny of CYP450 enzymes can vary, which is a crucial consideration in juvenile animal models.
Q3: What are the most commonly observed pharmacodynamic interactions with this compound in preclinical models?
A3: Preclinical studies have primarily focused on this compound's interaction with dopaminergic agents, particularly in the context of L-DOPA-induced dyskinesia (LID) in models of Parkinson's disease. This compound effectively suppresses dyskinesia but can sometimes partially worsen the therapeutic effect of L-DOPA. It has also been shown to synergistically potentiate the anti-dyskinetic effect of amantadine. Additionally, due to its serotonergic mechanism, there is a potential for serotonin syndrome when combined with other serotonergic drugs like SSRIs.
Q4: Can this compound's effects on behavior be altered by other psychoactive drugs?
A4: Yes, co-administration with other psychoactive drugs can alter the behavioral effects of this compound. For instance, its specific anti-aggressive profile, where it reduces aggression without causing sedation, contrasts with neuroleptics like haloperidol, which are highly sedative. Benzodiazepines can have biphasic effects on aggression, potentially enhancing it at low doses, which differs from this compound's consistent reduction of offensive behavior. The risk of CNS depression can be increased when this compound is combined with a wide range of substances, including benzodiazepines, opioids, and some antidepressants.
Troubleshooting Guides
Issue 1: Unexpected attenuation of L-DOPA's therapeutic effect in our Parkinson's disease model when co-administering this compound.
-
Question: We are observing a significant reduction in the anti-parkinsonian effects of L-DOPA after administering this compound to reduce dyskinesia in our MPTP-treated macaques. How can we mitigate this?
-
Answer: This is a documented interaction. This compound's modulation of the serotonergic system can interfere with the desired dopaminergic response to L-DOPA.
-
Troubleshooting Steps:
-
Dose Adjustment: Titrate the dose of this compound to the lowest effective dose that provides an anti-dyskinetic effect without significantly impairing motor function.
-
Combination Therapy: Consider a multi-targeted approach. Studies have shown that co-administration with an adenosine A2A receptor antagonist, such as preladenant, can prevent the worsening of parkinsonian motor symptoms while acutely attenuating dyskinesia. However, be aware that the anti-dyskinetic effect of this combination may not be sustained with repeated administration.
-
Alternative Combinations: Explore the combination of low-dose this compound with amantadine, which has been shown to have a synergistic anti-dyskinetic effect and may reduce the this compound-induced worsening of L-DOPA's therapeutic effects.
-
-
Issue 2: Observing signs of serotonin syndrome in rats co-administered this compound and an SSRI.
-
Question: Our rats are exhibiting behaviors such as tremor, rigidity, and hyperthermia after being treated with this compound and Fluoxetine. Is this expected?
-
Answer: Yes, this is a potential and serious pharmacodynamic interaction. The combination of this compound (a 5-HT1A/1B agonist) and an SSRI like Fluoxetine (which increases synaptic serotonin levels) can lead to overstimulation of serotonin receptors, resulting in serotonin syndrome.
-
Troubleshooting Steps:
-
Discontinue Co-administration: Immediately cease the combined treatment.
-
Monitor Vital Signs: Closely monitor the animals for changes in body temperature, heart rate, and motor function.
-
Dose-Response Evaluation: If the combination is essential for the study, conduct a careful dose-response study for both compounds, starting with very low doses to identify a therapeutic window that avoids serotonin syndrome.
-
Staggered Dosing: Investigate if a staggered dosing schedule (administering the drugs at different times) can mitigate the interaction, although this may not be effective if both drugs have long half-lives.
-
-
Quantitative Data on Drug-Drug Interactions
Table 1: Pharmacodynamic Interactions of this compound in Rodent Models
| Interacting Drug | Animal Model | This compound Dose | Interacting Drug Dose | Observed Effect | Percentage Change/Significance | Reference |
| L-DOPA | 6-OHDA-lesioned rats | 0.6 mg/kg | 4 mg/kg | Reduced dyskinetic-like behavior | Significant reduction | |
| L-DOPA | 6-OHDA-lesioned rats | Not specified | Not specified | Partial worsening of L-DOPA's therapeutic effect | Not quantified | |
| Amantadine | 6-OHDA-lesioned rats | Low dose | Not specified | Synergistic potentiation of anti-dyskinetic effect | Not quantified | |
| Preladenant + L-DOPA | 6-OHDA-lesioned rats | 0.6 mg/kg | 0.3 mg/kg (Preladenant) + 4 mg/kg (L-DOPA) | Prevention of dyskinetic-like behavior without impairing motor activity | Significant prevention | |
| Fluoxetine | Not specified | Not specified | Not specified | Increased risk of serotonin syndrome | Qualitative |
Table 2: Pharmacodynamic Interactions of this compound in Non-Human Primate Models
| Interacting Drug | Animal Model | This compound Dose | Interacting Drug Dose | Observed Effect | Outcome | Reference |
| L-DOPA | MPTP-treated macaques | 1 mg/kg | Sub-threshold | Near-complete suppression of dyskinesia but increased parkinsonism | Acute effect | |
| Preladenant + L-DOPA | MPTP-treated macaques | 1 mg/kg | 5 mg/kg (Preladenant) + Sub-threshold (L-DOPA) | Acutely attenuated dyskinesia without exacerbating PD disability | Not sustainable with repeated administration | |
| Preladenant + L-DOPA | MPTP-treated monkeys | Not specified | Not specified | Counteracted dyskinesia and maintained full therapeutic effects of a low dose of L-DOPA | Favorable |
Experimental Protocols
Protocol 1: Evaluation of L-DOPA-Induced Dyskinesia in 6-OHDA-Lesioned Rats
-
Animal Model: Induce unilateral 6-hydroxydopamine (6-OHDA) lesions in the medial forebrain bundle of adult male Sprague-Dawley rats to create a model of Parkinson's disease.
-
L-DOPA Priming: Following a recovery period, prime the animals with daily injections of L-DOPA (e.g., 4 mg/kg, s.c.) plus a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.) until stable abnormal involuntary movements (AIMs) are established.
-
Drug Administration:
-
Control Group: Administer L-DOPA + vehicle.
-
This compound Group: Administer this compound (e.g., 0.6 mg/kg, i.p.) 30 minutes prior to L-DOPA administration.
-
Combination Group: Administer the interacting drug (e.g., preladenant, 0.3 mg/kg, i.p.) with this compound 30 minutes prior to L-DOPA.
-
-
Behavioral Scoring:
-
Score AIMs (axial, limb, and orolingual) every 20 minutes for at least 3 hours post-L-DOPA injection. Use a validated rating scale (e.g., 0-4 scale for severity).
-
Concurrently, assess motor activity and coordination using tests like the rotarod to evaluate any impairment of L-DOPA's therapeutic effect.
-
-
Data Analysis: Analyze AIMs scores using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the treatment groups.
Protocol 2: Microdialysis for Neurotransmitter Level Assessment
-
Surgical Implantation: Anesthetize the animal (e.g., 6-OHDA-lesioned rat) and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a post-operative recovery period.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
-
Drug Administration and Sampling:
-
Administer this compound, the interacting drug, or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter levels (e.g., glutamate, GABA, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare between treatment groups.
Visualizations
Caption: Workflow for assessing this compound's interaction with L-DOPA in a rat model of Parkinson's disease.
Caption: this compound's mechanism in reducing L-DOPA-induced dyskinesia via serotonergic modulation.
References
Eltoprazine and Rodent Cognition: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding the investigation of eltoprazine's effects on learning and memory in rodents. It is important to note that while this compound is a well-characterized 5-HT1A/1B receptor agonist, its direct effects on cognitive functions such as learning and memory have not been extensively studied. The majority of existing research focuses on its anti-aggressive ("serenic") properties and its efficacy in mitigating L-DOPA-induced dyskinesia in animal models of Parkinson's disease.
This resource offers detailed protocols for standard cognitive assays, potential troubleshooting guidance for hypothetical experiments, and answers to frequently asked questions based on the current understanding of this compound's pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phenylpiperazine derivative that acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] It has a higher affinity for these receptor subtypes than for other neurotransmitter receptors.[1] This agonism at 5-HT1A and 5-HT1B receptors is believed to be the primary mechanism underlying its pharmacological effects.[1]
Q2: Is there any direct evidence of this compound's effect on learning and memory in rodents?
A2: Direct evidence is very limited. One study investigated this compound's effects in a context fear conditioning paradigm in rats and found that it did not affect the acquisition of this learning task at doses up to 5 mg/kg.[3] This may suggest a lack of detrimental effect on this form of fear-based learning and memory. However, there is a notable absence of studies using other standard cognitive tests like the Morris water maze or novel object recognition to assess this compound's impact on spatial or recognition memory.
Q3: What are the known behavioral effects of this compound in rodents that could influence cognitive studies?
A3: this compound is primarily known to reduce offensive aggression in rodents. It can also increase exploratory behavior. In some paradigms, it has shown anxiolytic effects, such as in the context fear conditioning test, but in others, like the elevated plus maze, it has been reported to increase anxiety-like behavior. At doses of 1 mg/kg and higher, it can induce hypothermia and increase locomotion in an open field test. These effects on anxiety and locomotion are critical confounding factors to consider when designing and interpreting cognitive experiments.
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound's agonism at 5-HT1A receptors in the hippocampus has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) production. In the context of L-DOPA-induced dyskinesia, this compound has been found to prevent the increase in striatal phosphorylated extracellular signal-regulated kinase 1 and 2 (ERK1/2). While these pathways are involved in neuroplasticity and cognition, their specific role in any potential cognitive effects of this compound remains to be directly investigated.
Quantitative Data Summary
Due to the scarcity of direct research, a comprehensive table of quantitative data on learning and memory is not available. The following tables summarize the known effects that are most relevant to researchers designing cognitive studies.
Table 1: Effect of this compound on Fear Conditioning
| Behavioral Assay | Species | Dose (mg/kg, s.c.) | Key Finding | Reference |
| Context Fear Conditioning | Rat | Up to 5 | No effect on acquisition of learning. |
Table 2: Other Relevant Behavioral Effects of this compound in Rodents
| Behavioral Effect | Species | Dose Range (mg/kg) | Outcome | Reference(s) |
| Offensive Aggression | Rat, Mouse | 1-3 (p.o.) | Significant reduction in aggression. | |
| Locomotion (Open Field) | Rat | ≥ 1 (s.c.) | Increased locomotion. | |
| Anxiety (Elevated Plus Maze) | Rat | Not specified | Increased anxiety-like behavior. | |
| Anxiety (Context Fear Conditioning) | Rat | ≥ 0.3 (s.c.) | Anxiolytic effect. | |
| Body Temperature | Rat | ≥ 1 (s.c.) | Hypothermia. |
Experimental Protocols
The following are detailed, generalized protocols for standard rodent cognitive tasks. Researchers should adapt these based on their specific experimental goals and consider the known pharmacological profile of this compound when determining dosages and administration timing.
Novel Object Recognition (NOR) Test
This task assesses recognition memory, which is dependent on the rodent's innate preference to explore novel objects over familiar ones.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm for rats; 40 cm x 40 cm x 30 cm for mice) made of a non-porous, uniformly colored material.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation: For 2-3 days prior to testing, allow each animal to explore the empty arena for 5-10 minutes per day.
-
Training (Sample Phase): Place two identical objects in the arena. Place the animal in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory). This compound or vehicle would typically be administered before the training phase or during the ITI, depending on whether the interest is in effects on acquisition or consolidation.
-
Testing (Test Phase): Replace one of the objects from the training phase with a novel object. Place the animal back in the arena and record the time spent exploring the familiar versus the novel object for 5 minutes.
-
Data Analysis: Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates successful recognition memory.
Morris Water Maze (MWM)
This task is a widely used test of spatial learning and memory that is dependent on the hippocampus.
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter for rats; 100-120 cm for mice) filled with water made opaque with non-toxic white or black paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
Procedure:
-
Cued Training (Optional but Recommended): For 1 day, train the animals to find a visible platform (marked with a flag). This helps to assess for any non-specific motor or visual impairments.
-
Acquisition Training: For 4-5 consecutive days, conduct 4 trials per day. In each trial, place the animal in the pool at one of four quasi-random start locations, facing the wall. Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds. This compound or vehicle would typically be administered 30-60 minutes before the first trial of each day.
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool. Place the animal in the pool at a novel start location and allow it to swim for 60 seconds.
-
Data Analysis: Key parameters include escape latency (time to find the platform) and path length during acquisition, and time spent in the target quadrant (the quadrant that previously contained the platform) during the probe trial.
Radial Arm Maze (RAM)
This task can be used to assess both working and reference memory.
Apparatus:
-
An elevated central platform with multiple arms (typically 8) radiating outwards.
-
Food rewards (e.g., small pellets) placed at the end of some arms.
Procedure:
-
Habituation and Shaping: Habituate the animals to the maze and train them to retrieve food rewards from the arms. This may take several days.
-
Working and Reference Memory Task: Bait a subset of the arms (e.g., 4 out of 8). The baited arms remain the same for each animal across all trials (reference memory component). The animal's task is to visit each of the baited arms only once to retrieve the reward (working memory component).
-
Trial: Place the animal on the central platform and allow it to explore the maze until all rewards have been retrieved or a set time has elapsed (e.g., 10 minutes). This compound or vehicle would be administered prior to the trial.
-
Data Analysis: Record the number of working memory errors (re-entry into a previously visited baited arm within the same trial) and reference memory errors (entry into an arm that is never baited).
Troubleshooting Guide
Issue 1: Confounding effects of this compound on motor activity are interfering with cognitive performance.
-
Problem: this compound has been shown to increase locomotor activity at certain doses. This hyperactivity could be misinterpreted as improved performance in tasks like the MWM (shorter escape latency due to faster swimming) or could manifest as non-specific exploration in the NOR test.
-
Troubleshooting Steps:
-
Dose-Response Characterization: Conduct a preliminary dose-response study using an open-field test to identify a dose of this compound that does not significantly alter baseline locomotor activity.
-
Within-Task Controls: In the MWM, always analyze swim speed as a covariate. In the NOR test, ensure that the total exploration time does not differ between treatment groups.
-
Task Selection: Consider tasks that are less dependent on locomotor activity, such as a passive avoidance task.
-
Issue 2: The anxiolytic or anxiogenic effects of this compound are impacting the results.
-
Problem: this compound has shown conflicting effects on anxiety-like behavior in different assays. Anxiety levels can significantly impact performance in many cognitive tasks. For example, high anxiety might lead to thigmotaxis (wall-hugging) in the MWM, impairing spatial navigation.
-
Troubleshooting Steps:
-
Anxiety Profiling: Before cognitive testing, characterize the anxiety profile of the specific dose of this compound you intend to use in your animal strain using standard tests like the elevated plus maze and open-field test (center time).
-
Appropriate Controls: If an anxiolytic effect is observed, consider a positive control group with a known anxiolytic (e.g., diazepam) to compare the cognitive effects.
-
Data Interpretation: During MWM analysis, quantify thigmotaxis. If significant differences are observed between groups, this must be considered in the interpretation of the spatial learning data.
-
Issue 3: No effect of this compound is observed on learning and memory.
-
Problem: As suggested by the context fear conditioning study, this compound may not have a significant effect on certain cognitive domains.
-
Troubleshooting Steps:
-
Dose and Route of Administration: Ensure that the dose and route of administration are sufficient to achieve CNS receptor occupancy. Plasma and brain concentrations of this compound can be measured to confirm exposure. Doses used in anti-aggressive studies (e.g., 1-3 mg/kg, p.o.) could be a starting point.
-
Timing of Administration: The timing of drug administration relative to the cognitive task is critical. Consider whether you are targeting acquisition, consolidation, or retrieval of memory.
-
Task Sensitivity: The chosen cognitive task may not be sensitive to the modulatory effects of the 5-HT1A/1B system. Consider using a variety of tasks that assess different cognitive domains (e.g., spatial, recognition, fear memory).
-
Cognitive Impairment Model: The effects of a drug may be more apparent in an animal model of cognitive impairment (e.g., scopolamine-induced amnesia, aged animals). Consider testing this compound's ability to reverse a cognitive deficit.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism via 5-HT1A/1B receptors.
Experimental Workflow
Caption: Workflow for a rodent cognitive study with this compound.
References
- 1. Neurochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study [pubmed.ncbi.nlm.nih.gov]
- 3. Further pharmacological characterization of this compound: focus on its anxiolytic, anorexic, and adverse‑effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term treatment challenges with Eltoprazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term use of Eltoprazine in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing a decline in the anti-dyskinetic efficacy of this compound over time in my primate model? | Studies in MPTP-treated macaques suggest that the anti-dyskinetic effects of this compound, when used in combination with other drugs like preladenant, may not be sustained during repeated administration.[1] This could be due to receptor desensitization or other adaptive changes in the serotonergic or dopaminergic systems with chronic treatment. | - Consider intermittent dosing schedules instead of continuous daily administration to potentially reduce receptor desensitization.- Evaluate the lowest effective dose of this compound to minimize adaptive changes.- Investigate the co-administration of agents that might mitigate tolerance, although this requires further research. |
| Is the anti-parkinsonian effect of L-DOPA being compromised by this compound in my rodent model? | Preclinical studies in both rats and monkeys have shown that while this compound can be effective in suppressing L-DOPA-induced dyskinesia, this can be accompanied by a partial worsening of the therapeutic effect of L-DOPA on parkinsonian symptoms.[2] | - Titrate the doses of both L-DOPA and this compound carefully to find a balance that reduces dyskinesia without significantly impairing motor function.- Consider combination therapy with a low dose of this compound and another anti-dyskinetic agent, such as amantadine, which has been shown to have a synergistic effect.[2] |
| My long-term study on aggression in a specific patient population is not showing a significant therapeutic effect. Why might this be? | A long-term, double-blind, placebo-controlled study in aggressive mentally handicapped patients did not demonstrate efficacy for this compound in the overall sample.[3] However, post-hoc analyses suggested a significant effect in a subgroup of severely aggressive patients.[3] The therapeutic effect may be highly dependent on the specific patient population and the underlying neurobiology of the aggression. | - Carefully define and stratify your study population based on the severity and type of aggression.- Ensure that the outcome measures are sensitive enough to detect changes in the specific type of aggression being studied.- Consider that there may be no clear relationship between the plasma level of this compound and its therapeutic effect on aggression. |
| Are there concerns about the development of tolerance to this compound's effects with chronic administration? | In a 4-week study using a resident-intruder model of aggression in male rats, the anti-aggressive effects of this compound remained stable, with no evidence of tolerance development. This is in contrast to drugs like haloperidol, which showed significant tolerance. However, as mentioned, declining efficacy has been observed in primate models of dyskinesia. | - The development of tolerance may be specific to the behavioral endpoint being measured (e.g., aggression vs. dyskinesia) and the animal model used.- Monitor the specific behavioral and physiological parameters relevant to your study throughout the chronic dosing period to assess for any changes in efficacy. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound? this compound is a psychoactive agent that functions as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors. By activating these receptors, it helps to modulate the serotonergic system, which plays a crucial role in regulating mood, aggression, and motor control. In the context of L-DOPA-induced dyskinesia, this compound is thought to reduce the abnormal release of dopamine from serotonergic neurons.
What are the common adverse effects observed with this compound treatment? In clinical trials for Parkinson's disease, the most frequently reported adverse effects following a single oral dose of this compound were nausea and dizziness. Generally, all tested doses were well-tolerated with no major adverse events reported.
What is the pharmacokinetic profile of this compound in humans? In a dose-finding study in patients with Parkinson's disease, serum concentrations of this compound increased in a dose-proportional manner. The time to maximum concentration (Tmax) was between 2 and 4 hours.
Quantitative Data Summary
Table 1: Efficacy of this compound in L-DOPA-Induced Dyskinesia (LID) in Parkinson's Disease Patients
| Dose | Effect on LID | Statistical Significance (p-value) | Reference |
| 2.5 mg | No significant reduction | - | |
| 5.0 mg | Significant reduction | p = 0.004 | |
| 7.5 mg | Significant reduction | - |
Table 2: Pharmacokinetic Parameters of this compound in Parkinson's Disease Patients (Single Oral Dose)
| Dose | Cmax (ng/ml) | Tmax (hours) | Reference |
| 2.5 mg | 6.7 (± 0.2) | 2 - 4 | |
| 5.0 mg | 13.5 (± 2.3) | 2 - 4 | |
| 7.5 mg | 19.8 (± 3.5) | 2 - 4 |
Experimental Protocols
Key Experiment: Induction and Assessment of Levodopa-Induced Dyskinesia in a 6-OHDA Rat Model of Parkinson's Disease
This protocol is a synthesized representation based on established methodologies.
1. 6-Hydroxydopamine (6-OHDA) Lesioning:
-
Animal Model: Adult male Sprague Dawley or Fisher 344 rats.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Stereotaxic Surgery:
-
Secure the rat in a stereotaxic frame.
-
Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB). A common coordinate is -4.3 mm anterior, 1.6 mm lateral, and 8.3 mm ventral to bregma.
-
Infuse 6-OHDA (e.g., 10 µg in 4 µL of saline with 0.1% ascorbic acid) at a rate of 0.4 µL/min.
-
-
Post-operative Care: Provide appropriate post-operative care, including hydration and monitoring.
2. Lesion Confirmation (at least 1 week post-surgery):
-
Stepping Test: Assess akinesia of the forelimb contralateral to the lesion. Rats with three or fewer adjusting steps are typically included in the study.
-
Apomorphine-Induced Rotations: Administer apomorphine and record contralateral rotations to confirm a successful lesion.
3. Induction of L-DOPA-Induced Dyskinesia (LID):
-
Treatment: Begin chronic daily administration of L-DOPA (e.g., 5 mg/kg, subcutaneously) combined with a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg, subcutaneously) for approximately 3 weeks.
-
Dose Escalation (optional): A dose-escalation timeline can be used, for example, starting at 3 mg/kg and increasing to 12 mg/kg of L-DOPA over several weeks.
4. Assessment of Abnormal Involuntary Movements (AIMs):
-
Observation Period: After L-DOPA administration, place the rat in an observation cylinder and record its behavior for at least 180 minutes.
-
Scoring: At regular intervals (e.g., every 30 minutes), score the severity of AIMs based on a standardized rating scale. AIMs are typically categorized as axial, limb, and orolingual. The peak-dose dyskinesia is often observed between 30 and 90 minutes post-injection.
Visualizations
Caption: this compound's mechanism in reducing L-DOPA-induced dyskinesia.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: Logical relationships for troubleshooting common this compound issues.
References
- 1. A preclinical study on the combined effects of repeated this compound and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the antidyskinetic effect of this compound in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in aggressive mentally handicapped patients: a double-blind, placebo- and baseline-controlled multi-centre study. The this compound Aggression Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine's Impact on Motivation and Reward Behavior: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of eltoprazine in preclinical studies of motivation and reward behavior. The information is intended to assist researchers in designing experiments, interpreting results, and addressing potential methodological challenges.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
This compound is a psychoactive compound known for its potent interaction with the serotonin system.[1] It acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual agonism allows it to modulate serotonergic activity, which in turn influences other neurotransmitter systems, including dopamine and norepinephrine, that are critically involved in motivation and reward processing.[1][3]
Q2: What is the overall effect of this compound on motivation and reward-seeking behavior?
Current evidence suggests that this compound generally decreases motivation for reward. A key study in rats using intracranial self-stimulation (ICSS), a direct measure of reward motivation, found that this compound treatment made brain stimulation less rewarding. This suggests that the drug may attenuate the reinforcing properties of rewarding stimuli.
Q3: How does this compound affect key neurotransmitters involved in reward?
This compound has a complex effect on neurotransmitter release. In rats, it has been shown to:
-
Increase dopamine (DA) and norepinephrine (NE) release in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC).
-
Increase dopamine concentration in the nucleus accumbens (NAc), a key reward center.
-
Decrease serotonin (5-HT) release in the mPFC and NAc.
The concurrent increase in dopamine in reward circuits and the reported decrease in motivation presents a complex pharmacological profile that requires careful experimental dissection.
Experimental Design and Interpretation
Q4: I am not seeing an effect of this compound in my progressive ratio experiment. What could be the reason?
Several factors could contribute to a lack of effect in a progressive ratio (PR) task. Consider the following:
-
Dose Selection: The dose of this compound is critical. While specific PR data for this compound is limited in publicly available literature, its effects in other behavioral paradigms are dose-dependent. A dose that is too low may be insufficient to engage the target receptors effectively, while a very high dose could potentially induce off-target effects or motor impairments that confound the interpretation of breakpoints.
-
Species and Strain: The behavioral effects of serotonergic compounds can vary between different species and even strains of rodents. Ensure that the species and strain you are using have been characterized for their response to 5-HT1A/1B agonists.
-
Baseline Motivation: The animal's baseline motivation for the reinforcer can influence the outcome. If the baseline breakpoint is either very high or very low, it may be difficult to detect a drug-induced decrease.
-
Reinforcer Type: The nature and palatability of the reinforcer (e.g., food pellet, sucrose solution, drug of abuse) can impact the motivational state of the animal and its sensitivity to pharmacological manipulation.
Q5: Could this compound's effects on locomotor activity confound my results in a reward-based task?
Yes, this is a critical consideration. This compound has been reported to have variable effects on locomotor activity. Some studies have found that it can increase locomotion at certain doses. An increase in general activity could be misinterpreted as an increase in reward-seeking behavior in some paradigms. Conversely, at higher doses, it may induce sedative effects. Therefore, it is essential to conduct control experiments, such as an open field test, to assess the specific effects of your chosen this compound dose on locomotor activity in your experimental animals. This will allow you to dissociate effects on motivation from non-specific effects on motor function.
Q6: Are there any known sex differences in the response to this compound?
The available literature on this compound's effects on motivation and reward does not extensively detail sex-specific differences. However, sex differences in serotonergic and dopaminergic systems are well-documented. Therefore, it is advisable to include both male and female subjects in your studies to determine if the effects of this compound on motivation are sex-dependent.
Troubleshooting Guides
Progressive Ratio (PR) Schedule
Issue: Inconsistent or highly variable breakpoint data with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inadequate Training | Ensure animals are well-trained on the PR schedule and exhibit stable baseline performance before initiating drug studies. |
| Stress or Anxiety | The novelty of the experimental procedures or handling can affect performance. Ensure proper habituation to the testing environment and injection procedures. |
| Pharmacokinetic Variability | The time course of this compound's effects may vary. Conduct a time-course study to determine the optimal pre-treatment interval for your specific experimental conditions. |
| Satiety | If using a food reinforcer, ensure that the animal's state of food deprivation is consistent across all testing sessions. |
Conditioned Place Preference (CPP)
Issue: this compound does not induce a clear conditioned place preference or aversion.
| Potential Cause | Troubleshooting Steps |
| Insufficient Conditioning | The number of conditioning sessions may be insufficient for an association to form. Consider increasing the number of drug-pairing days. |
| Apparatus Bias | Animals may have an inherent preference for one of the conditioning chambers. Conduct a pre-test to determine baseline preference and use a counterbalanced design for drug pairing. |
| Contextual Cues | The contextual cues differentiating the chambers may not be salient enough. Enhance the distinctiveness of the chambers using a combination of visual and tactile cues. |
| Anxiogenic/Anxiolytic Effects | This compound has shown mixed effects on anxiety-like behaviors. These effects could confound the expression of place preference. Correlate CPP data with data from anxiety-related tests like the elevated plus maze or open field test. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on neurotransmitter levels and motivation.
Table 1: Effect of this compound on Extracellular Neurotransmitter Concentrations in Rat Brain Regions
| Brain Region | Neurotransmitter | Vehicle (% Baseline) | This compound (2.5 mg/kg, i.p.) (% Baseline) |
| Medial Prefrontal Cortex | Dopamine | 100 ± 10 | ~250 |
| Medial Prefrontal Cortex | Norepinephrine | 100 ± 12 | ~220 |
| Medial Prefrontal Cortex | Serotonin | 100 ± 8 | ~40 |
| Nucleus Accumbens | Dopamine | 100 ± 9 | ~180 |
| Nucleus Accumbens | Serotonin | 100 ± 7 | ~50 |
| Data are approximated from graphical representations in Korte et al., 2017. Values represent the peak effect following drug administration. |
Table 2: Effect of this compound on Intracranial Self-Stimulation (ICSS) in Rats
| Treatment | Reward Threshold (μA) |
| Vehicle | Baseline |
| This compound (1.25 mg/kg, i.p.) | Significant Increase |
| This compound (2.5 mg/kg, i.p.) | Significant Increase |
| *A significant increase in the reward threshold indicates a decrease in the rewarding value of the stimulation, interpreted as a reduction in motivation. Specific quantitative values for the threshold were not provided in the text of Korte et al., 2017, but the effect was reported as significant. |
Experimental Protocols
Intracranial Self-Stimulation (ICSS)
This protocol is based on the methodology described by Korte et al. (2017).
-
Surgical Implantation: Male Wistar rats are anesthetized and implanted with a monopolar stainless steel electrode in the medial forebrain bundle (MFB) at the level of the lateral hypothalamus.
-
Training: Following recovery, rats are trained to press a lever to receive electrical stimulation (e.g., a 0.5-second train of 0.1 ms square-wave pulses at a fixed frequency). The current intensity is adjusted for each rat to establish a stable baseline of responding.
-
Testing: A discrete-trial procedure is used where the current intensity is varied across trials to determine the reward threshold. The threshold is the current intensity at which the rat will sustain a predetermined level of responding.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the testing session.
-
Data Analysis: The primary dependent variable is the reward threshold. A drug-induced increase in the threshold is interpreted as a decrease in the rewarding efficacy of the stimulation.
Open Field Test (for assessing locomotor activity)
This is a general protocol to be used as a control for motor effects.
-
Apparatus: A square arena with high walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone for analysis of anxiety-like behavior.
-
Habituation: The testing room should be quiet with consistent lighting. Animals should be habituated to the room for at least 30 minutes before testing.
-
Procedure: Animals are administered this compound or vehicle at a pre-determined time before the test. Each animal is placed individually in the center of the open field, and its activity is recorded for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.
-
Data Analysis: Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Velocity
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway impacting motivation and reward.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. The 5-HT1A/1B-receptor agonist this compound increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Avoiding Eltoprazine degradation during experimental procedures
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Eltoprazine effectively in their experimental workflows while minimizing potential degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the handling and use of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
-
What is this compound and what is its mechanism of action? this compound is a phenylpiperazine derivative that acts as a serotonergic agent. It functions as a partial agonist at the 5-HT1A and 5-HT1B serotonin receptors and an antagonist at the 5-HT2C receptor.[1][2] Its affinity for other neurotransmitter receptors is significantly lower.[3] This profile allows it to modulate serotonergic activity in the brain, which is crucial for regulating mood, aggression, and motor control.
-
What are the primary research applications of this compound? this compound was initially investigated for its anti-aggressive properties.[3] More recently, it has gained attention for its potential to treat L-DOPA-induced dyskinesia in animal models of Parkinson's disease and in clinical trials with patients.
-
What are the known binding affinities (Ki) of this compound for its target receptors? The reported Ki values for this compound are:
-
5-HT1A receptor: 40 nM[3]
-
5-HT1B receptor: 52 nM
-
5-HT2C receptor: 81 nM
-
Troubleshooting Common Experimental Issues
-
Issue: I observed precipitation when preparing my this compound working solution.
-
Cause: This can occur if the solubility limit is exceeded or if the solvents are not mixed properly. This compound hydrochloride has good solubility in water (≥ 100 mg/mL) and DMSO (≥ 31 mg/mL), but solubility in complex aqueous buffers or media might be lower.
-
Solution:
-
Ensure you are using a suitable solvent system. For in vivo studies, common formulations include combinations of DMSO, PEG300, Tween-80, and saline.
-
Gentle heating and/or sonication can help redissolve the compound.
-
When preparing aqueous solutions from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
-
For cell culture experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity.
-
-
-
Issue: My experimental results are inconsistent, and I suspect compound degradation.
-
Solution:
-
Storage: Always store this compound powder and stock solutions according to the manufacturer's recommendations (see table below).
-
Light Protection: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: While specific pH stability data is limited, it is advisable to prepare solutions in buffers that are close to physiological pH (7.2-7.4) for biological assays, unless the experimental design requires otherwise. Avoid highly acidic or alkaline conditions.
-
Working Solutions: It is best practice to prepare fresh working solutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Issue: I am unsure about the best way to prepare this compound solutions for my experiments.
-
Solution: Refer to the detailed "Experimental Protocols" section below for step-by-step guidance on preparing stock and working solutions for both in vitro and in vivo applications.
-
This compound Stability and Storage
While detailed kinetic degradation data for this compound is not extensively published, the following table summarizes the known stability and recommended storage conditions based on available product information. Adhering to these guidelines is critical for minimizing degradation.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | Room Temperature | Not specified, check manufacturer's CoA | Store in a tightly sealed container, protected from light and moisture. |
| -20°C | Up to 3 years (this compound dihydrochloride) | Long-term storage. | |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Water | -80°C | Up to 6 months | Use within 6 months. Stored sealed and away from moisture. |
| -20°C | Up to 1 month | Use within 1 month. Stored sealed and away from moisture. | |
| Working Solution (for in vivo use) | Room Temperature | Same day | It is recommended to prepare fresh for each experiment. |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (MW: 256.73 g/mol ) in DMSO.
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette and sterile tips
-
-
Procedure:
-
Weigh out a precise amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of this compound hydrochloride.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
2. Preparation of this compound Working Solution for Cell Culture
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution serially in cell culture medium to achieve the desired final concentrations for your experiment.
-
When diluting, add the DMSO stock solution to the cell culture medium and mix immediately by gentle pipetting or vortexing to ensure homogeneity and prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions for your cell-based assays.
-
3. Preparation of this compound Formulation for In Vivo Administration
This protocol provides an example of preparing a dosing solution for animal studies, based on a common formulation.
-
Materials:
-
This compound hydrochloride powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Procedure (Example for a 1 mg/kg dose in a 10 mL/kg injection volume):
-
The desired final concentration of this compound in the vehicle will be 0.1 mg/mL.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For 10 mL of vehicle, this would be:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline
-
-
First, dissolve the required amount of this compound hydrochloride (1 mg for 10 mL of solution) in the DMSO.
-
Add the PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix to achieve the final formulation.
-
This solution should be prepared fresh on the day of the experiment.
-
Visualizations
This compound's Mechanism of Action: Signaling Pathways
This compound modulates the serotonergic system through its interaction with multiple 5-HT receptors. The diagram below illustrates the primary signaling pathways affected by this compound.
Caption: this compound signaling pathways.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for conducting an in vitro experiment with this compound, from solution preparation to data analysis.
Caption: A typical in vitro experimental workflow for this compound.
References
Validation & Comparative
Eltoprazine: A Comparative In Vivo Analysis Against Other 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Eltoprazine with other prominent 5-HT1A receptor agonists. This compound, a mixed 5-HT1A/5-HT1B receptor agonist, has demonstrated a unique "serenic" or anti-aggressive profile. This document outlines its performance against other significant 5-HT1A agonists, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development decisions.
Quantitative Comparison of 5-HT1A Agonists
The following tables summarize the receptor binding affinities and in vivo potencies of this compound and other selected 5-HT1A agonists.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1C | Dopamine D2 | α1-Adrenergic | α2-Adrenergic |
| This compound | 40[1] | 52[1] | 81[1] | >400 | >400 | >400 |
| Buspirone | - | - | - | Moderate Affinity | - | - |
| Tandospirone | 27 ± 5[2][3] | Inactive | 1300 - 41000 | 1300 - 41000 | 1300 - 41000 | 1300 - 41000 |
| 8-OH-DPAT | High Affinity | - | - | - | - | - |
| Ipsapirone | - | - | - | - | Moderate Affinity | - |
Table 2: In Vivo Anti-Aggressive Potency (Resident-Intruder Test)
| Compound | ID50 (mg/kg) | Notes |
| This compound | 0.24 | Mixed 5-HT1A/1B agonist. |
| 8-OH-DPAT | 0.074 | Prototypical full 5-HT1A agonist. |
| Buspirone | 0.72 | Partial 5-HT1A agonist. |
| Ipsapirone | 1.08 | Partial 5-HT1A agonist. |
| Alnespirone | 1.24 | Selective 5-HT1A receptor agonist. |
Key In Vivo Experimental Protocols
Resident-Intruder Paradigm for Aggression
This paradigm is a standardized method to assess offensive and defensive behaviors in rodents.
Objective: To evaluate the anti-aggressive effects of a test compound.
Procedure:
-
Housing: Male resident rats are individually housed for at least one week to establish territory. Often, a female companion is housed with the resident to enhance territoriality and is removed shortly before the test.
-
Intruder Selection: An unfamiliar, slightly smaller male rat (the intruder) is used for each test to elicit aggressive behavior from the resident.
-
Test Arena: The home cage of the resident serves as the test arena.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the resident rat at a specified time before the test.
-
Interaction: The intruder is introduced into the resident's cage, and their interaction is typically recorded for 10 minutes.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores various behaviors, including:
-
Offensive Behaviors (Resident): Latency to the first attack, number of attacks, lateral attacks, piloerection, and duration of aggressive postures.
-
Defensive Behaviors (Intruder): Submissive postures, freezing, and vocalizations.
-
Social Behaviors: Social exploration and interaction time.
-
Non-social Behaviors: Locomotor activity and inactivity.
-
-
Data Analysis: The frequencies and durations of these behaviors are compared between the drug-treated and vehicle-treated groups. A significant reduction in offensive behaviors without a concurrent increase in sedation (inactivity) or loss of social interest indicates a specific anti-aggressive effect.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic or anxiogenic potential of a test compound.
Procedure:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms.
-
Acclimatization: Animals are habituated to the testing room before the experiment.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period, typically 5 minutes.
-
Data Collection: An automated tracking system or a blinded observer records:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled is used as a measure of general locomotor activity.
Signaling Pathways and Experimental Workflow
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily initiates an inhibitory intracellular cascade.
Upon agonist binding, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunit of the G-protein can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and can stimulate the ERK/MAPK pathway.
Experimental Workflow for In Vivo Comparison of Anti-Aggressive Effects
The following diagram illustrates a typical workflow for comparing the anti-aggressive effects of this compound and other 5-HT1A agonists.
Discussion of Comparative In Vivo Performance
This compound exhibits a distinct "serenic" profile, potently reducing offensive aggression without inducing the sedation or motor impairment often seen with other psychoactive compounds. In the resident-intruder model, this compound specifically decreases aggressive behaviors while preserving or even enhancing social interaction and exploration.
In comparison, the full 5-HT1A agonist 8-OH-DPAT is more potent in reducing aggression (lower ID50), but its effects can be less specific, sometimes accompanied by side effects such as reduced social interest and increased inactivity at higher doses. Partial agonists like buspirone and ipsapirone are less potent than this compound in their anti-aggressive effects and can also produce sedation.
Tandospirone, another partial 5-HT1A agonist, shows high selectivity for the 5-HT1A receptor over other serotonin and dopamine receptors. Its behavioral profile in aggression models would be a valuable direct comparison to this compound's mixed 5-HT1A/1B agonism.
The dual action of this compound at both 5-HT1A and 5-HT1B receptors may contribute to its specific anti-aggressive profile. The activation of 5-HT1A autoreceptors is thought to reduce serotonin release, which paradoxically can have anti-aggressive effects. The additional partial agonism at 5-HT1B receptors may further modulate serotonergic and other neurotransmitter systems to achieve its unique behavioral effects.
Furthermore, this compound has shown promise in non-aggressive models, notably in reducing L-DOPA-induced dyskinesias in animal models of Parkinson's disease. This effect is attributed to its ability to modulate striatal glutamate transmission and normalize aberrant signaling pathways, such as the cAMP/PKA and ERK/mTORC pathways, that become dysregulated with chronic L-DOPA treatment. This broader therapeutic potential distinguishes this compound from more selective 5-HT1A agonists.
References
- 1. This compound, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eltoprazine and Amantadine for the Treatment of Levodopa-Induced Dyskinesia
This guide offers an objective comparison of the efficacy of eltoprazine and amantadine in managing levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. The information is compiled for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data, detailed methodologies, and the underlying mechanisms of action.
Executive Summary
Levodopa-induced dyskinesia is a significant complication arising from long-term dopamine replacement therapy in Parkinson's disease. Both amantadine, an established treatment, and this compound, an investigational drug, have shown efficacy in reducing these involuntary movements. They operate through distinct pharmacological pathways: amantadine primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, while this compound functions as a serotonin 5-HT1A/1B receptor agonist.[1][2] Clinical studies for both compounds demonstrate a significant reduction in dyskinesia symptoms. However, direct head-to-head comparative trials are not available; therefore, this guide presents data from separate placebo-controlled studies to facilitate an indirect comparison.
Mechanism of Action
The two compounds alleviate dyskinesia through different signaling pathways.
-
This compound: In advanced Parkinson's disease, serotonergic neurons can take up levodopa, convert it to dopamine, and release it in a dysregulated, non-physiological manner, contributing to dyskinesia.[3] this compound, an agonist for 5-HT1A and 5-HT1B receptors, stimulates these serotonin autoreceptors.[1][4] This action reduces the aberrant release of dopamine from serotonin terminals, thereby decreasing dyskinetic movements without significantly impacting the anti-parkinsonian effects of levodopa.
-
Amantadine: The anti-dyskinetic effect of amantadine is primarily attributed to its role as a non-competitive NMDA receptor antagonist. Over-activity of the glutamatergic system and hyperactivity of NMDA receptors are implicated in the pathogenesis of LID. By blocking these receptors, amantadine helps to normalize striatal output and reduce the severity of involuntary movements.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials for this compound and amantadine. It is critical to note that these results are from separate studies and not from direct comparative trials.
Table 1: this compound Clinical Trial Efficacy Data
Data from a Phase I/IIa, single-dose, placebo-controlled study (Svenningsson et al., 2015).
| Dose | Efficacy Endpoint | Outcome Measure | Mean Change from Placebo | p-value |
| 5 mg | Dyskinesia Severity | CDRS AUC₀₋₃h | -1.02 | 0.004 |
| Dyskinesia Severity | RDRS AUC₀₋₃h | -0.15 | 0.003 | |
| Max Dyskinesia Severity | Max CDRS Score | -1.14 | 0.005 | |
| 7.5 mg | Peak Dyskinesia | Peak Dose CDRS | Significant Reduction* | 0.0427 |
CDRS: Clinical Dyskinesia Rating Scale; RDRS: Rush Dyskinesia Rating Scale; AUC: Area Under the Curve. A negative change indicates improvement. *Post-hoc analysis showed a significant antidyskinetic effect.
Table 2: Amantadine Clinical Trial & Meta-Analysis Efficacy Data
Data compiled from various randomized controlled trials (RCTs) and meta-analyses.
| Study Type | Efficacy Endpoint | Outcome Measure | Mean Change / Effect Size | p-value |
| RCT (Sawada et al., 2010) | Dyskinesia Severity | UPDRS-IVa Score | -1.83 (vs. -0.03 for placebo) | <0.001 |
| Meta-Analysis (Crosby et al., 2017) | Dyskinesia Severity | UPDRS IV (SMD) | -0.98 | <0.00001 |
| Dyskinesia Severity | DRS (SMD) | -1.32 | <0.00001 | |
| Meta-Analysis (da Silva-Júnior et al., 2020) | Dyskinesia Severity | UDysRS (SMD) at 12-16 wks | -0.48 | 0.0013 |
| Dyskinesia Severity | UPDRS-IVa (SMD) at 12-16 wks | -0.72 | <0.0001 |
UPDRS: Unified Parkinson's Disease Rating Scale; DRS: Dyskinesia Rating Scale; UDysRS: Unified Dyskinesia Rating Scale; SMD: Standardized Mean Difference. A negative change/SMD indicates improvement.
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below.
This compound: Phase I/IIa Dose-Finding Study Protocol
-
Study Design: A double-blind, randomized, placebo-controlled, crossover, dose-finding study.
-
Participant Population: 22 patients with Parkinson's disease (16 male, 6 female; mean age 66.6 years) experiencing L-DOPA-induced dyskinesias.
-
Intervention: Patients received a single oral dose of this compound (2.5 mg, 5 mg, or 7.5 mg) or a paired randomized placebo in combination with a suprathreshold dose of their usual levodopa medication. Each patient participated in multiple treatment visits to test the different dose levels against placebo.
-
Primary Efficacy Variables:
-
Area under the curve (AUC) for the Clinical Dyskinesia Rating Scale (CDRS) score for 3 hours post-dose.
-
Maximum change in the Unified Parkinson's Disease Rating Scale (UPDRS) part III (motor score) for 3 hours post-dose to ensure the anti-parkinsonian effect of levodopa was not compromised.
-
-
Assessment: Dyskinesia and parkinsonian symptoms were assessed over a 3-hour period post-treatment. These assessments were video-recorded and scored by two independent, blinded raters.
-
Statistical Analysis: A Wilcoxon Signed-Rank Test was used to compare each this compound dose to the paired placebo for the primary endpoints. A mixed-model repeated-measures analysis was used for post-hoc evaluations.
Amantadine: Representative RCT Protocol
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled, crossover trial.
-
Participant Population: 36 patients with Parkinson’s disease and dyskinesias were randomized.
-
Intervention: Patients received either amantadine (300 mg/day) or a placebo for a 27-day treatment period. Following a 15-day washout period, the treatments were crossed over.
-
Primary Outcome Measure: Changes in the Rush Dyskinesia Rating Scale (RDRS) during each treatment period.
-
Secondary Outcome Measures: Changes in the Unified Parkinson's Disease Rating Scale part IVa (dyskinesias), part IVb (motor fluctuations), and part III (motor function).
-
Statistical Analysis: Treatment effects were evaluated following statistical adjustment for period effects.
Conclusion and Future Directions
Both this compound and amantadine have demonstrated significant efficacy in reducing levodopa-induced dyskinesia, albeit through different mechanisms of action.
-
Amantadine is an established therapy with a large body of evidence, including multiple RCTs and meta-analyses, supporting its use. Its efficacy is well-documented, though its use can be limited by side effects such as confusion and hallucinations.
-
This compound has shown promising results in an early-phase clinical trial, effectively reducing dyskinesia without negatively impacting motor control. Its targeted action on the serotonergic system represents a novel approach to managing LID.
The available data does not permit a direct comparison of efficacy. Future head-to-head clinical trials would be necessary to definitively establish the relative therapeutic value of these two compounds. Furthermore, preclinical studies suggest a potential synergistic effect when this compound and amantadine are used in combination, which may represent a valid future therapeutic strategy to maximize anti-dyskinetic effects while potentially minimizing side effects. Further clinical investigation into this combination therapy is warranted.
References
- 1. This compound counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-dyskinetic mechanisms of amantadine and dextromethorphan in the 6-OHDA rat model of Parkinson’s disease: role of NMDA vs. 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 4. What is this compound used for? [synapse.patsnap.com]
A Comparative Analysis of Eltoprazine and Other Serenics: Fluprazine and Batoprazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the phenylpiperazine serenics: eltoprazine, fluprazine, and batoprazine. These compounds are recognized for their specific anti-aggressive properties, primarily mediated through their interaction with the serotonergic system. This document summarizes their pharmacological profiles, supported by available experimental data, and details the methodologies of key experiments cited.
Introduction to Serenics
This compound, fluprazine, and batoprazine belong to the phenylpiperazine class of drugs and are characterized as "serenics" due to their aggression-reducing effects.[1][2][3] Their primary mechanism of action involves agonism at serotonin 5-HT1A and 5-HT1B receptors.[1][2] this compound, the most extensively studied of the three, also exhibits antagonist activity at the 5-HT2C receptor. These compounds have shown efficacy in preclinical models of offensive aggression, such as the resident-intruder paradigm, where they selectively decrease aggressive behaviors without causing sedation.
Comparative Pharmacodynamics: Receptor Binding Affinity
The affinity of these serenics for various serotonin receptor subtypes is a key determinant of their pharmacological profile. While comprehensive quantitative data for all three compounds is not uniformly available in the public domain, the existing data for this compound provides a valuable benchmark.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1C | 5-HT2C | Reference |
| This compound | 40 | 52 | 81 | Antagonist | |
| Fluprazine | Likely Agonist (Ki not specified) | Likely Agonist (Ki not specified) | Not specified | Not specified | |
| Batoprazine | Agonist (Ki not specified) | Agonist (Ki not specified) | Not specified | Not specified |
Note: Lower Ki values indicate higher binding affinity.
Preclinical Efficacy in Animal Models of Aggression
The resident-intruder test is a standard preclinical model used to assess anti-aggressive drug effects. In this paradigm, a resident animal's aggressive behavior towards an intruder is quantified.
Table 2: Comparative Anti-Aggressive Effects in the Resident-Intruder Model (Rats)
| Compound | Route of Administration | Effective Dose Range | ED50 | Reference |
| This compound | Oral (p.o.) | 1 - 3 mg/kg | Not specified | |
| Fluprazine | Intraperitoneal (i.p.) | 4 - 8 mg/kg | Not specified | |
| Batoprazine | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Serenic Signaling Pathway.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for specific receptor subtypes.
Materials:
-
Rat brain tissue (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B) or cells expressing the receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B).
-
Test compounds (this compound, Fluprazine, Batoprazine) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl with cofactors).
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes with excess non-radiolabeled ligand to determine non-specific binding.
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Resident-Intruder Aggression Test
Objective: To assess the effect of a test compound on offensive aggressive behavior in rodents.
Animals:
-
Adult male rats or mice as "residents."
-
Slightly smaller, unfamiliar adult male conspecifics as "intruders."
Procedure:
-
Housing: House the resident males individually for a period of time (e.g., 1-4 weeks) to establish territoriality.
-
Drug Administration: Administer the test compound (this compound, Fluprazine, or Batoprazine) or vehicle to the resident animal via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Arena: The test is conducted in the resident's home cage.
-
Intruder Introduction: Introduce an intruder into the resident's cage.
-
Behavioral Observation: Record the social interaction for a fixed duration (e.g., 10 minutes) using a video camera.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the videotapes for various behaviors, including:
-
Aggressive Behaviors: Latency to first attack, number of attacks, duration of fighting.
-
Social Behaviors: Social investigation (sniffing), grooming.
-
Non-social Behaviors: Exploration of the cage, inactivity.
-
-
Data Analysis: Compare the measures of aggressive and non-aggressive behaviors between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound, fluprazine, and batoprazine represent a class of psychoactive compounds with demonstrated anti-aggressive properties, primarily acting as agonists at 5-HT1A and 5-HT1B receptors. This compound is the most well-characterized of the three, with established binding affinities and a broader pharmacological profile that includes 5-HT2C antagonism. While fluprazine and batoprazine are known to share the core serotonergic mechanism, a lack of publicly available, detailed quantitative data on their receptor binding and in vivo potency limits a more direct comparison. The experimental protocols detailed herein provide a framework for the continued investigation and comparative analysis of these and other novel serenic compounds. Further research is warranted to fully elucidate the pharmacological nuances of fluprazine and batoprazine to better understand their therapeutic potential.
References
Eltoprazine's Antidyskinetic Effect: A Comparative Analysis Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eltoprazine's efficacy in mitigating L-DOPA-induced dyskinesia (LID) across various animal models, juxtaposed with other therapeutic alternatives. The data presented is collated from multiple preclinical studies, offering a quantitative and methodological overview to inform further research and development in the pursuit of novel treatments for Parkinson's disease motor complications.
Efficacy of this compound in Rodent Models of L-DOPA-Induced Dyskinesia
This compound, a mixed 5-HT1A/1B receptor agonist, has demonstrated significant efficacy in reducing abnormal involuntary movements (AIMs), the rodent equivalent of LID, in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Table 1: Efficacy of this compound in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Reduction in AIMs Score | Reference |
| This compound | 0.3 | Not Specified | 84% | [1] |
| This compound | 0.6 | Not Specified | 99% | [1] |
| L-DOPA + this compound (0.6) + Preladenant (0.3) | 4 (L-DOPA) | Not Specified | Significant reduction | [2] |
Efficacy of this compound in Non-Human Primate Models of L-DOPA-Induced Dyskinesia
The antidyskinetic effects of this compound have also been validated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate model, which closely mimics the clinical features of Parkinson's disease and L-DOPA-induced dyskinesia in humans.
Table 2: Efficacy of this compound in the MPTP Primate Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| This compound | 0.75 | Not Specified | Suppression of dyskinesias | [3][4] |
| This compound + Preladenant | Not Specified | Not Specified | Counteracted dyskinesia while maintaining L-DOPA efficacy | |
| This compound + Amantadine | Low dose (not specified) | Not Specified | Synergistic potentiation of antidyskinetic effect |
Comparison with Alternative Antidyskinetic Agents
This compound's performance has been implicitly and directly compared to other agents used to manage LID, such as the NMDA receptor antagonist amantadine and other serotonergic modulators like buspirone.
Table 3: Comparative Efficacy of Antidyskinetic Agents in Animal Models
| Compound | Mechanism of Action | Animal Model | Key Efficacy Findings | Reference |
| This compound | 5-HT1A/1B Agonist | 6-OHDA Rat, MPTP Primate | Dose-dependent reduction in dyskinesia. Synergistic effect with amantadine. | |
| Amantadine | NMDA Receptor Antagonist | 6-OHDA Rat, MPTP Primate | Reduces dyskinesia. Efficacy can be potentiated by low-dose this compound. | |
| Buspirone | 5-HT1A Agonist | 6-OHDA Rat | Dose-dependently reduces LIDs/AIMs. |
Experimental Protocols
6-OHDA Rat Model of L-DOPA-Induced Dyskinesia
-
Induction of Parkinsonism: Unilateral lesions of the nigrostriatal dopamine pathway are created by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of adult rats. Successful lesioning is typically confirmed through behavioral tests such as the apomorphine-induced rotation test.
-
Induction of Dyskinesia: Following a recovery period, rats are treated chronically with L-DOPA (e.g., 6 mg/kg) and a peripheral DOPA decarboxylase inhibitor (e.g., benserazide, 12 mg/kg) daily for several weeks to induce stable AIMs.
-
Behavioral Assessment: AIMs are scored by trained observers according to a standardized rating scale, typically assessing the severity and frequency of axial, limb, and orolingual movements.
-
Drug Testing: this compound or other test compounds are administered prior to L-DOPA, and AIMs are scored at regular intervals to determine the antidyskinetic efficacy.
MPTP Primate Model of L-DOPA-Induced Dyskinesia
-
Induction of Parkinsonism: Parkinsonism is induced in non-human primates (e.g., macaques or marmosets) through systemic or intracarotid administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The severity of parkinsonian symptoms is monitored using a validated rating scale.
-
Induction of Dyskinesia: Chronic administration of L-DOPA to MPTP-lesioned primates leads to the development of dyskinesias that closely resemble those seen in Parkinson's disease patients.
-
Behavioral Assessment: Dyskinesia is quantified using a primate-specific dyskinesia rating scale, which evaluates the severity of choreiform and dystonic movements in different body parts.
-
Drug Testing: Test compounds are administered in conjunction with L-DOPA, and the severity of dyskinesia is assessed to evaluate the therapeutic effect.
Mandatory Visualizations
Signaling Pathway of this compound's Antidyskinetic Effect
Caption: this compound's dual action on pre- and post-synaptic 5-HT1A/1B receptors.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating antidyskinetic drugs in preclinical models.
Concluding Remarks
The collective evidence from rodent and non-human primate models strongly supports the antidyskinetic potential of this compound. Its mechanism of action, centered on the modulation of the serotonergic system, offers a distinct therapeutic approach compared to existing treatments. Specifically, this compound has been shown to inhibit the sensitization of striatonigral medium-sized GABA spiny neurons (the direct pathway) to L-DOPA and prevent the associated overactivation that leads to dyskinesias. It achieves this by preventing the rise in nigral amino acids and striatal glutamate levels. While this compound effectively reduces dyskinesia, some studies suggest a potential for partial worsening of the therapeutic effect of L-DOPA, a factor that warrants careful consideration in clinical development. The synergistic effect observed with amantadine suggests that combination therapies could be a promising strategy to maximize antidyskinetic efficacy while minimizing potential side effects. Further head-to-head comparative studies with other 5-HT receptor modulators will be crucial in delineating the precise therapeutic window and clinical utility of this compound for patients with Parkinson's disease suffering from L-DOPA-induced dyskinesia.
References
- 1. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurobiology.lu.se [neurobiology.lu.se]
- 4. researchgate.net [researchgate.net]
Eltoprazine for L-DOPA-Induced Dyskinesia: A Comparative Meta-Analysis of Clinical Trials
A deep dive into the clinical trial landscape for eltoprazine reveals its potential as a therapeutic agent for L-DOPA-induced dyskinesia (LID) in Parkinson's disease. This guide provides a comprehensive comparison of this compound with other pharmacological alternatives, supported by data from key clinical studies.
L-DOPA remains the gold-standard treatment for Parkinson's disease, but its long-term use is often complicated by the development of debilitating involuntary movements known as L-DOPA-induced dyskinesia. The search for effective treatments for LID has led to the investigation of various pharmacological agents targeting different neurotransmitter systems. This compound, a mixed 5-HT1A/5-HT1B receptor agonist, has emerged as a promising candidate. This guide synthesizes the available clinical trial data for this compound and compares its efficacy and safety profile with established and investigational treatments for LID, including amantadine, sarizotan, and mavoglurant.
This compound: Mechanism of Action
This compound's therapeutic effect in LID is believed to be mediated by its action on serotonin 5-HT1A and 5-HT1B receptors. In Parkinson's disease, with the progressive loss of dopaminergic neurons, serotonergic neurons can take up L-DOPA and convert it into dopamine, releasing it in an unregulated, non-physiological manner. This aberrant dopamine release is a key contributor to the development of dyskinesias. This compound, by acting on 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons, is thought to modulate the release of this "false" dopamine, thereby reducing dyskinesia without compromising the anti-parkinsonian effects of L-DOPA.[1]
Clinical Trial Data: A Comparative Overview
The following tables summarize the key findings from clinical trials of this compound and its alternatives for the treatment of L-DOPA-induced dyskinesia.
Table 1: this compound Clinical Trial Data (Svenningsson et al., Phase I/IIa)[2][3][4][5]
| Outcome Measure | Placebo | This compound (2.5 mg) | This compound (5 mg) | This compound (7.5 mg) |
| Change in Clinical Dyskinesia Rating Scale (CDRS) AUC0-3h | - | -6% (p=0.271) | -15% (p=0.003) | -9% (p=0.083) |
| Change in Rush Dyskinesia Rating Scale (RDRS) AUC0-3h | - | -0.021 (p=0.615) | -0.15 (p=0.003) | -0.026 (p=0.555) |
| Change in Maximum CDRS Score | - | - | Significant Reduction (p=0.005) | Significant Reduction (p=0.0427) |
| Unified Parkinson's Disease Rating Scale (UPDRS) Part III | No significant change from baseline | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo |
| Common Adverse Events | - | Nausea, Dizziness | Nausea, Dizziness | Nausea, Dizziness |
Table 2: Alternative Treatments - Clinical Trial Outcomes
| Drug | Mechanism of Action | Key Efficacy Finding(s) | Common Adverse Events |
| Amantadine | NMDA Receptor Antagonist | ~50-60% reduction in dyskinesia severity in some studies. Sustained improvement in LID and "OFF" time in a 2-year open-label trial. | Hallucinations, confusion, dizziness, dry mouth, peripheral edema. |
| Sarizotan | 5-HT1A Agonist, D3/D4 Receptor Affinity | Failed to show a significant difference from placebo on the primary outcome (diary-based "on" time without dyskinesia). A 2mg/day dose showed a significant improvement in UPDRS Items 32+33. | Increased "off" time at higher doses. |
| Mavoglurant | mGluR5 Negative Allosteric Modulator | Two Phase 2 studies failed to meet the primary endpoint of a significant change in the modified Abnormal Involuntary Movement Scale (mAIMS) total score compared to placebo. A meta-analysis of six RCTs concluded that mavoglurant is not effective in treating LID. | Dizziness, nausea, fatigue. |
Experimental Protocols
This compound Phase I/IIa Dose-Finding Study (Svenningsson et al.)
-
Study Design: A double-blind, randomized, placebo-controlled, four-way crossover, dose-finding study.
-
Participants: 22 patients with Parkinson's disease and L-DOPA-induced dyskinesias.
-
Intervention: Patients received a single oral dose of placebo, this compound 2.5 mg, 5 mg, or 7.5 mg in a randomized order on four separate visits. Each study drug administration was followed by a suprathreshold dose of the patient's usual L-DOPA formulation.
-
Primary Outcome Measures:
-
Change in the Clinical Dyskinesia Rating Scale (CDRS) area under the curve (AUC) for the first 3 hours post-dose.
-
Maximum change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) within 3 hours post-dose to assess any negative impact on the anti-parkinsonian effect of L-DOPA.
-
-
Secondary Outcome Measures: Included the Rush Dyskinesia Rating Scale (RDRS) AUC0-3h, maximum CDRS score, and safety and tolerability assessments.
References
Eltoprazine's impact on striatal synaptic plasticity compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eltoprazine's effects on striatal synaptic plasticity relative to other neuroactive compounds, including other serotonin receptor agonists and antipsychotics. The information is compiled from preclinical studies to offer a detailed overview for researchers in neuropharmacology and drug development.
Introduction to this compound and Striatal Plasticity
This compound is a mixed agonist of the serotonin 5-HT1A and 5-HT1B receptors.[1] Its potential therapeutic applications are linked to its ability to modulate serotonergic neurotransmission, which in turn influences other neurotransmitter systems, notably the dopaminergic pathways within the striatum. The striatum, a key component of the basal ganglia, is integral to motor control, reward processing, and procedural learning. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying these functions. The two primary forms of striatal synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. Dysregulation of striatal plasticity is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
This compound's effects on striatal synaptic plasticity have been most extensively studied in the context of L-DOPA-induced dyskinesia (LID) in animal models of Parkinson's disease. In this context, this compound has been shown to restore normal synaptic plasticity, suggesting a regulatory role in striatal function.
Comparative Analysis of Effects on Striatal Synaptic Plasticity
Direct comparative studies quantifying the effects of this compound against a wide range of other compounds on striatal LTP and LTD are limited in the current literature. However, by synthesizing data from various preclinical studies, we can construct a comparative overview of their mechanisms and observed effects.
This compound
This compound's primary mechanism in the striatum involves the activation of 5-HT1A and 5-HT1B receptors. This activation leads to a reduction in excessive glutamate release and the normalization of D1 receptor-dependent signaling pathways, which are often dysregulated in pathological states like LID.[2] A key effect of this compound is the restoration of bidirectional synaptic plasticity, specifically enabling the re-establishment of LTP and synaptic depotentiation in striatal spiny projection neurons.
Other Serotonin 5-HT1A/1B Receptor Agonists
-
Buspirone: This 5-HT1A partial agonist has been shown to normalize dysregulated dopamine D1 receptor signaling in the striatum in a manner that correlates with its anti-dyskinetic effects.[3] While its direct impact on the magnitude of LTP and LTD is not extensively quantified in comparative studies with this compound, its mechanism suggests a similar pathway of action by modulating dopamine-dependent plasticity.
-
8-OH-DPAT: As a potent 5-HT1A receptor agonist, 8-OH-DPAT has been used extensively in research to probe the function of this receptor.[4] Studies have shown that its stimulation of 5-HT1A receptors can modulate motor activity and dopamine transporter binding in the striatum.[5] In the context of LID, systemic administration of 8-OH-DPAT attenuates L-DOPA-mediated abnormal involuntary movements and suppresses the induction of striatal immediate-early genes like c-fos.
Typical Antipsychotics
-
Haloperidol: A potent dopamine D2 receptor antagonist, chronic treatment with haloperidol has been found to promote corticostriatal LTP and bias synaptic plasticity away from LTD. This effect is thought to be mediated by the blockade of D2L receptors. In freely moving rats, haloperidol decreases the firing rate of fast-spiking interneurons and medium spiny neurons in the striatum.
Atypical Antipsychotics
-
Clozapine: This atypical antipsychotic has a complex pharmacological profile, with actions at multiple receptors including dopamine and serotonin receptors. Unlike typical antipsychotics, clozapine has a lower affinity for striatal D2 receptors. It has been shown to antagonize the induction of striatal Fos expression by typical neuroleptics and preferentially binds to cortical D2/D3 receptors over striatal ones. Its effects on striatal synaptic plasticity are less direct and may be related to its broader receptor interaction profile.
-
Risperidone: An atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors, risperidone's effects on striatal function have been linked to changes in protein expression and functional connectivity. Chronic treatment can alter the striatal protein profile, and it has been shown to reduce reward-related brain activity in the striatum.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies. It is important to note that the experimental conditions, animal models, and methodologies may vary between studies, making direct comparisons challenging.
Table 1: this compound and other 5-HT1A/1B Agonists
| Compound | Receptor Target | Model | Key Quantitative Findings | Reference |
| This compound | 5-HT1A/1B Agonist | Rat model of L-DOPA-induced dyskinesia | Restores LTP and synaptic depotentiation (qualitative). Reduces elevated striatal glutamate levels. | |
| Buspirone | 5-HT1A Partial Agonist | Rat model of L-DOPA-induced dyskinesia | Dose-dependently reduces abnormal involuntary movements (by 83% at 4 mg/kg). Normalizes DARPP32 and ERK2 phosphorylation ratios. | |
| 8-OH-DPAT | 5-HT1A Agonist | Rat model of L-DOPA-induced dyskinesia | Dose-dependently attenuates L-DOPA-mediated abnormal involuntary movements. |
Table 2: Typical and Atypical Antipsychotics
| Compound | Receptor Target | Model | Key Quantitative Findings | Reference |
| Haloperidol | D2 Antagonist | Rat/Mouse brain slices | Chronic treatment invariably induces NMDA receptor-dependent LTP. Decreases firing rate of FSIs and MSNs. | |
| Clozapine | Multiple (D4, 5-HT2A, etc.) | Rat | Attenuates haloperidol-induced striatal Fos expression. | |
| Risperidone | D2/5-HT2A Antagonist | Rat | Chronic treatment alters the expression of ~30 striatal proteins. Reduces reward anticipation signal in the striatum. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound's action in the striatum, primarily in the context of normalizing dysregulated plasticity in LID.
Caption: Proposed signaling pathway of this compound in the striatum.
Experimental Workflow for Studying Striatal Synaptic Plasticity
The following diagram outlines a typical experimental workflow for investigating the effects of a compound on striatal synaptic plasticity using in vitro electrophysiology.
Caption: Workflow for in vitro electrophysiological studies.
Experimental Protocols
General Protocol for In Vitro Striatal Slice Electrophysiology
This protocol provides a general framework for assessing synaptic plasticity in acute striatal slices. Specific parameters may need to be optimized for individual experimental goals.
-
Animal Preparation: A rodent (e.g., adult male Sprague-Dawley rat) is deeply anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose).
-
Slice Preparation: Coronal or parasagittal slices (e.g., 300 µm thick) containing the striatum are prepared using a vibratome in ice-cold, oxygenated aCSF. Slices are then transferred to a holding chamber with oxygenated aCSF at room temperature and allowed to recover for at least 1 hour before recording.
-
Electrophysiological Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) at a physiological temperature (e.g., 30-32°C). Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating corticostriatal afferents with a bipolar stimulating electrode (e.g., tungsten) placed in the white matter adjacent to the striatum. Recordings are made from the dorsal striatum using a glass microelectrode filled with aCSF.
-
Experimental Procedure:
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: The test compound (e.g., this compound) or vehicle is bath-applied at the desired concentration for a specified period (e.g., 20-30 minutes) before the induction of plasticity.
-
Plasticity Induction:
-
LTP: A high-frequency stimulation (HFS) protocol is delivered (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
LTD: A low-frequency stimulation (LFS) protocol is delivered (e.g., 1-5 Hz for 10-15 minutes).
-
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to assess the magnitude and stability of the induced plasticity.
-
-
Data Analysis: The slope or amplitude of the fEPSP is measured and normalized to the average baseline value. The magnitude of LTP or LTD is quantified as the percentage change from baseline during the last 10-20 minutes of the post-induction recording period.
Conclusion
This compound demonstrates a significant modulatory role in striatal synaptic plasticity, particularly in pathological conditions characterized by dysregulated glutamatergic and dopaminergic signaling. Its ability to restore bidirectional plasticity highlights its therapeutic potential. While direct quantitative comparisons with other compounds are not extensively available, the existing data suggests that this compound's mechanism, centered on 5-HT1A/1B receptor agonism and subsequent normalization of D1 receptor-dependent pathways, is distinct from the primary D2 receptor antagonism of typical and some atypical antipsychotics. Further research employing standardized experimental protocols is necessary to directly compare the quantitative impact of these different classes of compounds on striatal LTP and LTD, which will be crucial for the development of more targeted and effective therapies for disorders involving striatal dysfunction.
References
- 1. This compound prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Serotonin Receptor 5-HT1B on Lateral Inhibition between Spiny Projection Neurons in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buspirone anti-dyskinetic effect is correlated with temporal normalization of dysregulated striatal DRD1 signalling in L-DOPA-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine's Safety and Tolerability Profile: A Comparative Benchmark for L-DOPA-Induced Dyskinesia
An Objective Comparison of Eltoprazine Against Existing Treatments for Levodopa-Induced Dyskinesia in Parkinson's Disease
For researchers and drug development professionals navigating the therapeutic landscape for Parkinson's disease, managing L-DOPA-induced dyskinesia (LID) remains a significant challenge. This compound, a mixed 5-HT1A/1B serotonin receptor agonist, has emerged as a promising candidate to address this unmet need. This guide provides a comprehensive comparison of the safety and tolerability profile of this compound against the established treatment, Amantadine, with a focus on data from clinical trials.
Executive Summary
This compound has demonstrated a favorable safety and tolerability profile in early-phase clinical trials for LID, with the most commonly reported adverse events being nausea and dizziness.[1][2] In contrast, Amantadine, particularly in its extended-release (ER) formulation, is associated with a broader range of side effects, including neuropsychiatric and cardiovascular events, although it is generally considered effective and safe for treating LID.[3] This guide will delve into the quantitative adverse event data, the methodologies of the clinical trials that produced this data, and the underlying mechanisms of action of both treatments.
Comparative Safety and Tolerability
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of this compound and Amantadine ER.
Table 1: Overview of Common Adverse Events with this compound in a Phase I/IIa Dose-Finding Study for LID
| Adverse Event | Number of Patients Reporting Event (N=22) |
| Gastrointestinal Disorders | |
| Nausea | 3 |
| Nervous System Disorders | |
| Dizziness | 2 |
| Somnolence | 1 |
| General Disorders | |
| Fatigue | 1 |
Data from the Svenningsson et al. (2015) study. Note: This study was a dose-finding, crossover trial, and the reporting does not provide a direct placebo-controlled incidence percentage for each adverse event.[2][4]
Table 2: Incidence of Common Treatment-Emergent Adverse Events with Amantadine Extended-Release (ER) in Placebo-Controlled Phase III Trials for LID
| Adverse Event | Amantadine ER (ADS-5102) 274 mg (N=63) | Placebo (N=58) |
| Psychiatric Disorders | ||
| Visual Hallucinations | 23.8% | 1.7% |
| General Disorders and Administration Site Conditions | ||
| Peripheral Edema | 23.8% | 0% |
| Fall | 12.7% | 6.9% |
| Nervous System Disorders | ||
| Dizziness | 22.2% | 0% |
| Gastrointestinal Disorders | ||
| Dry Mouth | 12.7% | 1.7% |
| Constipation | 12.7% | 3.4% |
Data from the EASE LID Study, a randomized, double-blind, placebo-controlled clinical trial.
Experimental Protocols and Methodologies
The safety and tolerability data presented above were derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.
This compound Phase I/IIa Dose-Finding Study (Svenningsson et al., 2015)
This was a double-blind, randomized, placebo-controlled, crossover, dose-finding study involving 22 patients with Parkinson's disease and LID.
-
Objective: To assess the efficacy, safety, and tolerability of single oral doses of this compound (2.5 mg, 5 mg, and 7.5 mg) in combination with a suprathreshold dose of L-DOPA.
-
Patient Population: Patients with idiopathic Parkinson's disease on a stable dose of anti-parkinsonian medication, with a daily levodopa dose of ≥300 mg, and moderate to severely disabling LID.
-
Methodology: Each patient received single oral doses of three different concentrations of this compound and a placebo in a randomized order across five treatment visits. Dyskinesia and parkinsonian symptoms were assessed for three hours post-treatment. The primary efficacy variables were the area under the curve scores on the Clinical Dyskinesia Rating Scale (CDRS) and the maximum change in the Unified Parkinson's Disease Rating Scale (UPDRS) part III. Safety and tolerability were assessed through the recording of adverse events, vital signs, and ECGs.
-
Key Exclusion Criteria: Unstable co-existing psychiatric disease, moderate or severe renal or hepatic impairment, and treatment with medications with potential for drug interactions (e.g., MAO-A inhibitors).
Amantadine ER Phase III Study (EASE LID)
This was a randomized, double-blind, placebo-controlled, parallel-group study conducted at 44 North American sites.
-
Objective: To evaluate the efficacy and safety of Amantadine ER (ADS-5102) 274 mg capsules for the treatment of LID in patients with Parkinson's disease.
-
Patient Population: Patients with Parkinson's disease treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day with at least a mild functional impact.
-
Methodology: 126 patients were randomized to receive either 274 mg of Amantadine ER or a placebo orally at bedtime for up to 25 weeks. The primary efficacy endpoint was the change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score. Safety was evaluated through the monitoring of adverse events, laboratory tests, vital signs, and ECGs.
-
Key Exclusion Criteria: Orthostatic hypotension, major psychiatric disorders, and renal impairment.
Visualization of Methodologies and Mechanisms
To further elucidate the experimental design and the pharmacological mechanisms of this compound and Amantadine, the following diagrams are provided.
Mechanism of Action: Signaling Pathways
This compound and Amantadine exert their anti-dyskinetic effects through distinct signaling pathways.
This compound's Serotonergic Modulation: this compound acts as a partial agonist at 5-HT1A and 5-HT1B receptors. In advanced Parkinson's disease, serotonergic neurons can take up L-DOPA and convert it into dopamine, leading to its unregulated release and contributing to LID. By activating presynaptic 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons, this compound reduces the synthesis and release of serotonin, and consequently, the aberrant release of dopamine. This modulation of the serotonergic system helps to stabilize dopaminergic signaling in the striatum.
Amantadine's Glutamatergic Inhibition: Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Overactivity of the glutamatergic system is implicated in the pathophysiology of LID. By blocking the NMDA receptor ion channel, Amantadine reduces the influx of calcium ions (Ca2+) into postsynaptic neurons. This dampens the excessive glutamatergic neurotransmission in the corticostriatal pathway, which is thought to contribute to the development and expression of dyskinesias.
Conclusion
This compound presents a promising safety and tolerability profile for the treatment of L-DOPA-induced dyskinesia, with a seemingly lower incidence of neuropsychiatric and cardiovascular side effects compared to Amantadine ER. The most frequently observed adverse events for this compound in early trials are nausea and dizziness. Amantadine ER, while an effective and established treatment, carries a higher risk of hallucinations, peripheral edema, and dizziness.
The distinct mechanisms of action—serotonergic modulation for this compound and glutamatergic inhibition for Amantadine—offer different therapeutic avenues for managing LID. Further larger-scale, long-term clinical trials are necessary to fully delineate the comparative safety and efficacy of this compound. However, the current data suggests that this compound could be a valuable and well-tolerated addition to the therapeutic armamentarium for Parkinson's disease, particularly for patients who may be susceptible to the adverse effects of Amantadine. Researchers and clinicians should continue to monitor the development of this compound as a potential new standard of care for LID.
References
Safety Operating Guide
Proper Disposal of Eltoprazine: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of Eltoprazine is critical for maintaining a safe and compliant research environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these protocols is vital to protect laboratory personnel and the environment from potential harm.
This compound hydrochloride is classified as a hazardous substance, being toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, it must be managed as hazardous waste and must not be disposed of with household garbage or discharged into the sewage system.[1] Disposal procedures must comply with all applicable official regulations.[1]
Hazard Classification and Disposal Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on the hazards associated with the chemical, which directly informs the appropriate disposal route.
| Hazard Classification | GHS Codes | Implications for Disposal |
| Acute Toxicity, Oral | H301 (Toxic if swallowed) | Must not be ingested. Waste must be clearly labeled as toxic. Requires secure containment to prevent accidental exposure. |
| Skin Irritation | H315 (Causes skin irritation) | Avoid skin contact. Use appropriate personal protective equipment (PPE) during handling and disposal. Contaminated materials must be disposed of as hazardous waste. |
| Eye Irritation | H319 (Causes serious eye irritation) | Avoid eye contact. Use appropriate eye protection. In case of a spill, follow specific cleanup procedures to avoid aerosolization. |
| Specific Target Organ Toxicity | H335 (May cause respiratory irritation) | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for the disposal of toxic chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
2. Waste Segregation and Collection: Proper segregation of chemical waste is a critical step in the disposal process.
-
Designated Waste Container: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container can be a suitable option.
-
Hazardous Waste Stream: This waste must be collected in a container clearly labeled for "Toxic" or "Hazardous Chemical Waste."
-
Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong acids, bases, or oxidizing agents.
3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled.
-
The label should include the words "Hazardous Waste."
-
Identify the contents as "this compound waste."
-
List the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage of Chemical Waste: Waste should be stored safely pending disposal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation.
-
Secure Storage: The storage area should be secure and away from general laboratory traffic.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
-
Container Integrity: Ensure the waste container is always sealed, except when adding waste, and is in good condition with no leaks or cracks.
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup, including any specific packaging or documentation requirements.
6. Disposal of Empty Containers:
-
Triple-Rinse Procedure: Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: After thorough rinsing and air drying, the container may be disposed of in the regular trash or recycled, in accordance with institutional policies.
7. Spill Management: In the event of a spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Use Appropriate PPE: Wear the necessary protective equipment before attempting to clean the spill.
-
Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect Spill Debris: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
